Azido-PEG5-succinimidyl carbonate
説明
特性
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O10/c18-20-19-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-17(24)31-21-15(22)1-2-16(21)23/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPYDXXYIRLZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Azido-PEG5-succinimidyl carbonate structure and properties
An In-depth Technical Guide to Azido-PEG5-Succinimidyl Carbonate
Introduction
This compound is a heterobifunctional crosslinker and a key reagent in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its structure incorporates three essential components: a terminal azide group, a five-unit polyethylene glycol (PEG) spacer, and a succinimidyl carbonate reactive ester. This unique combination allows for a two-step, orthogonal conjugation strategy, making it an invaluable tool for researchers developing complex biomolecular constructs like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[3][4]
The azide group serves as a handle for "click chemistry," enabling highly efficient and specific ligation to alkyne-containing molecules.[5][6] The succinimidyl carbonate group reacts efficiently with primary amines on biomolecules, such as the lysine residues on proteins, to form stable carbamate bonds.[1][7] The hydrophilic PEG5 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules by minimizing immunogenicity and prolonging circulation half-life.[1][8][]
Core Chemical Properties
The fundamental properties of this compound are critical for its effective application in experimental settings.
Chemical Structure
-
IUPAC Name: 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate[1]
-
Chemical Formula: C₁₇H₂₈N₄O₁₀[1]
(Image of the chemical structure of this compound would be placed here in a full whitepaper)
Physicochemical Data
The quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 448.43 g/mol | [1][2][8] |
| CAS Number | 1402411-88-4 | [1][8][10] |
| Purity | Typically ≥95% | [1][2][10] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [1][11] |
| Storage Conditions | -20°C, protect from moisture | [8][12] |
Stability and Handling
The succinimidyl carbonate ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation to amines. The rate of hydrolysis increases with higher pH and temperature.[11] For optimal performance, the reagent should be stored at -20°C under a dry, inert atmosphere. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. Stock solutions should be prepared fresh in anhydrous, amine-free solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and used immediately.[13][14]
Mechanism of Action
This compound's utility stems from its two distinct reactive moieties, which can be addressed in a sequential manner.
Amine Conjugation via Succinimidyl Carbonate
The succinimidyl carbonate group is a highly reactive ester designed for efficient coupling to primary amines (-NH₂) found on proteins (e.g., the ε-amino group of lysine residues or the N-terminus) and other biomolecules. The reaction is a nucleophilic acyl substitution where the non-protonated amine attacks the carbonyl carbon of the ester. This results in the formation of a highly stable carbamate (urethane) linkage and the displacement of the N-hydroxysuccinimide (NHS) leaving group.[1][15] This reaction proceeds efficiently at a pH range of 7.2-8.5.[11]
Bioorthogonal Ligation via Azide Group
The azide (-N₃) group is stable under most bioconjugation conditions, making it an ideal handle for subsequent "click chemistry" reactions.[16] This allows for the attachment of a second molecule containing a compatible alkyne group.
There are two primary forms of azide-alkyne click chemistry:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage between the azide and a terminal alkyne.[3][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as DBCO or BCN. The ring strain enables the reaction to proceed rapidly without the need for a cytotoxic catalyst, making it ideal for use in living systems.[3][5]
Applications in Research and Drug Development
The unique properties of this compound make it suitable for a wide range of applications:
-
PROTAC Synthesis: It serves as a versatile PEG-based linker to connect the target-binding ligand and the E3 ligase ligand in the synthesis of PROTACs.[3][4][17]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies. The PEG spacer enhances the solubility and stability of the final ADC.[]
-
Protein and Peptide Labeling: The heterobifunctional design allows for the modification of proteins or peptides with an azide handle, which can then be used for downstream click reactions to attach fluorescent probes, affinity tags, or other labels.[1]
-
Nanoparticle and Surface Modification: The linker can introduce bioorthogonal azide groups onto the surfaces of nanoparticles or materials to facilitate the attachment of biomolecules for targeted drug delivery or diagnostic sensing applications.[1][]
Experimental Protocols
The following are generalized methodologies. Researchers must optimize these protocols for their specific molecules and applications.
Protocol 1: General Protein PEGylation (Amine Conjugation)
This protocol describes the conjugation of the succinimidyl carbonate group to primary amines on a protein.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous, amine-free DMSO or DMF[11]
-
Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5.[11] Ensure the buffer is free of primary amines (e.g., Tris).[15]
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0[11][15]
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[11]
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL). If the protein is in an amine-containing buffer, exchange it into the appropriate Reaction Buffer.[14]
-
Reagent Preparation: Immediately before use, prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.[14]
-
PEGylation Reaction: Add a calculated molar excess (e.g., 5- to 20-fold) of the reagent stock solution to the protein solution while gently mixing. The optimal molar ratio depends on the protein and the desired degree of labeling and must be determined empirically.[14]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[11]
-
Quenching: Add Quenching Buffer to the reaction to a final concentration of 50-100 mM to consume any unreacted reagent. Incubate for 30 minutes at room temperature.[15]
-
Purification: Purify the azide-modified protein from excess reagent and byproducts using SEC, dialysis, or a desalting column.[18]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule onto the azide-modified protein from the previous protocol.
Materials:
-
Purified azide-modified protein
-
Alkyne-containing molecule (e.g., fluorescent probe, drug)
-
Copper Source: 50 mM Copper(II) Sulfate (CuSO₄) in water
-
Reducing Agent: 50 mM Sodium Ascorbate in water (prepare fresh)
-
Ligand (Optional but Recommended): TBTA or THPTA to protect the copper catalyst
-
Solvent: Degassed PBS or other suitable buffer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-payload, CuSO₄, and sodium ascorbate. The sodium ascorbate solution must be made fresh.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule (typically at a 5- to 10-fold molar excess over the protein).
-
Catalyst Preparation (Click Cocktail): In a separate tube, prepare the "click cocktail" by adding the copper source, the ligand (if used), and finally the sodium ascorbate. The solution should turn a light yellow.
-
Initiate Reaction: Add the click cocktail to the protein/alkyne mixture to initiate the reaction. Final concentrations are typically 1-2 mM for copper and 5 mM for sodium ascorbate.
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. Monitor progress by LC-MS or SDS-PAGE if possible.[18]
-
Purification: Once the reaction is complete, purify the final conjugate from excess reagents and catalyst using SEC, dialysis, or other appropriate chromatography methods.[19]
References
- 1. This compound, CAS 1402411-88-4 | AxisPharm [axispharm.com]
- 2. Azido-PEG-succinimidyl carbonate | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. Azide | BroadPharm [broadpharm.com]
- 6. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 7. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 8. tebubio.com [tebubio.com]
- 10. Azido-PEG5-succinimidyl carbonate_1402411-88-4_新研博美 [xinyanbm.com]
- 11. benchchem.com [benchchem.com]
- 12. Azido-PEG3-succinimidyl carbonate, 2110448-98-9 | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 17. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Technical Guide to Azido-PEG5-Succinimidyl Carbonate (CAS: 1402411-88-4) for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG5-succinimidyl carbonate is a heterobifunctional linker molecule integral to the advancement of bioconjugation and the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental considerations for its use. The molecule incorporates a terminal azide group for bioorthogonal "click chemistry," a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a succinimidyl carbonate reactive group for efficient conjugation to primary amines.[1][2][3]
Core Chemical Properties
This compound is a versatile chemical tool designed for the precise and efficient linkage of molecules. Its structure allows for a two-step, orthogonal conjugation strategy, making it a valuable reagent in the construction of complex biomolecular architectures.[1][2]
| Property | Value | Source(s) |
| CAS Number | 1402411-88-4 | [4] |
| Molecular Formula | C₁₇H₂₈N₄O₁₀ | [2][4] |
| Molecular Weight | 448.43 g/mol | [1][4] |
| Purity | Typically ≥95% | [1][3] |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | |
| Storage Conditions | -20°C in a dry, inert atmosphere |
Key Functional Groups and Their Reactivity
The utility of this compound stems from its two distinct reactive moieties, enabling sequential and specific bioconjugation reactions.
Azide Group for Click Chemistry
The terminal azide (N₃) group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[5][6] This allows for the covalent attachment of the linker to molecules containing a compatible alkyne functional group. Two primary forms of azide-alkyne cycloaddition are commonly employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between a terminal alkyne and the azide group in the presence of a copper(I) catalyst.[4][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with the azide group.[4][6]
Succinimidyl Carbonate for Amine Conjugation
The succinimidyl carbonate group is a highly reactive ester that readily couples with primary amines (-NH₂) found in proteins (e.g., the ε-amino group of lysine residues) and other biomolecules.[1][3][7] This reaction, known as aminolysis, results in the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS).[7] The optimal pH for this reaction is typically between 7.2 and 8.5 to ensure the amine is sufficiently nucleophilic while minimizing hydrolysis of the succinimidyl ester.
Applications in Drug Development
The unique properties of this compound make it an enabling tool in the development of targeted therapies.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] this compound serves as a versatile linker to connect the target protein ligand to the E3 ligase ligand. The PEG5 spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[] this compound can be used to link the cytotoxic payload to the antibody. The PEG spacer enhances the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation time in the bloodstream.[]
Experimental Protocols
The following sections provide generalized protocols for the use of this compound. These should be optimized for specific applications.
Protocol for Amine Conjugation (Succinimidyl Carbonate Reaction)
This protocol describes the conjugation of the succinimidyl carbonate group to a primary amine-containing molecule, such as a protein or a synthetic ligand.
Materials:
-
This compound
-
Amine-containing molecule
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 or 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Preparation of Amine-Containing Molecule: Dissolve the molecule in the reaction buffer to a concentration of 1-10 mg/mL. If the starting buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer using dialysis or a desalting column.
-
Preparation of Reagent Stock Solution: Equilibrate the vial of this compound to room temperature before opening. Prepare a stock solution (e.g., 10 mM) by dissolving the reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of the amine-containing molecule. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide group to a terminal alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (from section 4.1)
-
Alkyne-containing molecule
-
Solvent (e.g., DMSO, DMF, water, or mixtures)
-
Copper(II) sulfate (CuSO₄) solution
-
Sodium ascorbate solution
-
Copper ligand (e.g., THPTA or TBTA) solution
Procedure:
-
Dissolution of Reactants: Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the chosen solvent.
-
Preparation of "Click Cocktail": In a separate vial, prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper ligand.
-
Initiation of Reaction: To the mixture of the azide and alkyne, add the copper ligand solution, followed by the CuSO₄ solution, and finally the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.
-
Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Purification: Upon completion, the product can be purified by an appropriate method, such as column chromatography or preparative HPLC.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that facilitates the construction of complex bioconjugates. Its well-defined reactive ends, combined with the beneficial properties of the PEG spacer, make it an invaluable tool for researchers in drug discovery and development, particularly in the burgeoning fields of ADCs and PROTACs. Careful consideration of reaction conditions and purification strategies is essential to achieve optimal results in the synthesis of these advanced therapeutic modalities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CAS 1402411-88-4 | AxisPharm [axispharm.com]
- 3. biotium.com [biotium.com]
- 4. Solution-phase amide coupling with DSC - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Precision Bioconjugation: A Technical Guide to Azido-PEG5-Succinimidyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG5-succinimidyl carbonate is a heterobifunctional linker that is instrumental in the field of bioconjugation, offering a versatile tool for the precise assembly of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.[1][2] This guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations to empower researchers in leveraging this powerful linker for their advanced applications.
At its core, this compound is comprised of three key components: an N-hydroxysuccinimide (NHS) carbonate ester for amine conjugation, a terminal azide group for bioorthogonal click chemistry, and a five-unit polyethylene glycol (PEG) spacer.[1] This strategic design enables a sequential and orthogonal conjugation strategy, allowing for the controlled linkage of two different molecules.[1] The PEG spacer enhances aqueous solubility, improves flexibility, and minimizes steric hindrance, contributing to efficient and high-yield conjugations.[1]
Core Mechanism of Action
The utility of this compound lies in its two distinct reactive moieties, which can be addressed in a stepwise fashion.
1. Amine-Reactive Succinimidyl Carbonate:
The succinimidyl carbonate group is a highly reactive NHS ester that efficiently couples with primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins and peptides.[1][3] The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3] This reaction is most efficient under slightly basic conditions (pH 7.2-8.5).[4][5]
A critical consideration in aqueous environments is the competing hydrolysis of the succinimidyl carbonate group.[3] The rate of hydrolysis increases with pH, which can reduce the efficiency of the desired conjugation reaction.[4]
2. Bioorthogonal Azide Group:
The terminal azide group is a bioorthogonal handle, meaning it is chemically inert to most functional groups found in biological systems.[6] This allows for a highly specific secondary conjugation reaction with a molecule containing a complementary functional group, typically an alkyne, through "click chemistry".[6] This reaction's high specificity and efficiency have made it a cornerstone of modern bioconjugation.[7]
Two primary forms of azide-alkyne click chemistry are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a rapid and high-yielding reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[6][7] It forms a stable 1,4-disubstituted triazole linkage.[8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide to form a stable triazole.[7][9] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and in vivo.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the reactions involving this compound, providing a basis for experimental design and optimization.
Table 1: Reaction Parameters for Succinimidyl Carbonate Conjugation
| Parameter | Typical Value/Range | Method of Determination |
| Optimal pH Range | 7.2 - 8.5 | pH-dependent reaction kinetics |
| Reaction Time | 30 - 60 minutes (Room Temp) or 2 hours (on ice) | HPLC, Mass Spectrometry |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | SDS-PAGE, Mass Spectrometry |
| Hydrolysis Half-life (pH 8) | ~20.4 minutes | UV-Vis Spectroscopy |
Data compiled from multiple sources.[3][4][5][10]
Table 2: Comparative Quantitative Data for Click Chemistry Reactions
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant | 10¹ - 10⁴ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (DBCO) |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |
| Catalyst Requirement | Copper(I) | None |
| Typical Reaction Time | Minutes to a few hours | Several hours to overnight |
| Side Reactions | Potential for ROS generation, damaging biomolecules | Some strained alkynes may react with thiols |
This table provides a comparative overview; actual values can vary based on specific reactants and conditions.[2][7]
Experimental Protocols
The following protocols provide a general framework for a two-step conjugation using this compound. Optimization for specific molecules is recommended.
Protocol 1: Modification of a Protein with this compound
This protocol details the initial reaction to attach the linker to a primary amine-containing protein.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[3]
-
Reagent Preparation: Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.[3]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.[3]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[4]
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis against the desired buffer for the next step.
-
Characterization: Confirm the incorporation of the azide-PEG linker via techniques such as SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.
Protocol 2: Click Chemistry Conjugation of the Azide-Modified Protein
This protocol describes the second step, where an alkyne-containing molecule is conjugated to the azide-modified protein. Both CuAAC and SPAAC protocols are provided.
2a. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification materials (e.g., SEC column)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, CuSO₄, sodium ascorbate, and THPTA.
-
Reaction Setup: In a reaction vessel, combine the azide-modified protein and the alkyne-containing molecule.
-
Catalyst Addition: Add the copper-chelating ligand, followed by CuSO₄.
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the conjugate using size-exclusion chromatography or another suitable method to remove the copper catalyst and excess reagents.
2b. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-modified protein (from Protocol 1)
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification materials (e.g., SEC column)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the strained alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a reaction vessel, combine the azide-modified protein and the strained alkyne-containing molecule.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific strained alkyne.[]
-
Purification: Purify the conjugate using size-exclusion chromatography or another suitable method to remove any unreacted strained alkyne.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows associated with this compound.
Caption: Reaction of Succinimidyl Carbonate with a Primary Amine.
Caption: CuAAC and SPAAC Pathways for Azide Conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bioclone.net [bioclone.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Purity of Azido-PEG5-Succinimidyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG5-succinimidyl carbonate is a heterobifunctional linker integral to the fields of bioconjugation, proteomics, and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal azide for "click" chemistry and an N-hydroxysuccinimide (NHS) carbonate for amine conjugation, allows for the precise and efficient linkage of disparate molecules. The polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the final conjugate. This guide provides a detailed overview of the synthetic pathway to this compound, comprehensive purification protocols, and methods for assessing its purity.
Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the desymmetrization of a commercially available symmetrical PEG diol. This strategy involves the selective modification of one hydroxyl group, followed by the conversion of the second hydroxyl group to the desired reactive moiety.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Mono-p-toluenesulfonyl-pentaethylene glycol (TsO-PEG5-OH)
This initial step selectively protects one of the two hydroxyl groups of pentaethylene glycol.
-
Materials:
-
Pentaethylene glycol (HO-PEG5-OH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve pentaethylene glycol (1 equivalent) in a mixture of anhydrous DCM and pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, TsO-PEG5-OH.
-
Purify the product by silica gel chromatography.
-
Step 2: Synthesis of 1-Azido-3,6,9,12-tetraoxapentan-15-ol (N3-PEG5-OH)
The tosyl group is an excellent leaving group and is displaced by an azide nucleophile.
-
Materials:
-
TsO-PEG5-OH (from Step 1)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
-
Procedure:
-
Dissolve the purified TsO-PEG5-OH (1 equivalent) in anhydrous DMF.
-
Add an excess of sodium azide (e.g., 3 equivalents) to the solution.
-
Heat the reaction mixture to 60-80°C and stir until the reaction is complete (monitor by TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent like DCM or ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to give N3-PEG5-OH.
-
Further purification can be achieved through silica gel chromatography.
-
Step 3: Synthesis of this compound
The terminal hydroxyl group of N3-PEG5-OH is activated with N,N'-Disuccinimidyl Carbonate (DSC) to form the amine-reactive NHS carbonate.
-
Materials:
-
N3-PEG5-OH (from Step 2)
-
N,N'-Disuccinimidyl Carbonate (DSC)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve N3-PEG5-OH (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add N,N'-Disuccinimidyl Carbonate (1.5 equivalents) and anhydrous pyridine (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, the mixture can be concentrated under reduced pressure.
-
The crude product is then purified, typically by silica gel chromatography, to yield the final this compound.
-
Purification and Purity Assessment
Rigorous purification and characterization are essential to ensure the quality and reactivity of the final product. Commercial suppliers typically offer this compound with a purity of >95%.
Purification Workflow
The purification strategy involves removing unreacted starting materials, reagents, and byproducts from each synthetic step.
Caption: General purification workflow for synthetic intermediates and the final product.
Purity Data and Characterization
The purity and identity of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.
| Parameter | Method | Typical Specification |
| Purity | HPLC (High-Performance Liquid Chromatography) | ≥ 95% |
| Identity | ¹H NMR (Proton Nuclear Magnetic Resonance) | Conforms to structure |
| Identity | ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Conforms to structure |
| Molecular Weight | Mass Spectrometry (MS) | Conforms to expected mass (448.43 g/mol ) |
Table 1: Summary of Quantitative Data for Purity Assessment.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of the final product. Reversed-phase HPLC (RP-HPLC) is commonly employed.
-
Principle: RP-HPLC separates molecules based on their hydrophobicity. The addition of the PEG linker imparts a degree of hydrophilicity.
-
Typical Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detector at 214 nm or 280 nm.
-
-
Data Analysis: The purity is determined by integrating the peak area of the product and expressing it as a percentage of the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the synthesized molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: The spectrum will show characteristic peaks for the ethylene glycol repeating units (around 3.64 ppm), the methylene group adjacent to the azide (around 3.39 ppm), and the protons of the succinimidyl group.
-
¹³C NMR: This technique provides information on the carbon skeleton and confirms the presence of the carbonyl carbon in the succinimidyl carbonate group and the carbons of the PEG backbone.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks are compared with the expected structure to confirm identity.
Storage and Handling
This compound is sensitive to moisture due to the reactive NHS ester.
-
Storage: Store at –20°C in a dry, inert environment, and protect from light.
-
Handling: To prevent moisture condensation, allow the vial to equilibrate to room temperature before opening. Prepare solutions in anhydrous, amine-free solvents like DMSO or DMF immediately before use. Do not prepare stock solutions in aqueous buffers for long-term storage, as the NHS-ester moiety readily hydrolyzes.
Conclusion
The synthesis of this compound is a well-defined process that provides a versatile and valuable tool for researchers in drug development and bioconjugation. Careful execution of the synthetic and purification steps, coupled with rigorous analytical characterization, is crucial to ensure the high purity and reactivity required for its intended applications. This guide provides the foundational knowledge and protocols to enable scientists to successfully synthesize and characterize this important heterobifunctional linker
A Technical Guide to Azido-PEG5-Succinimidyl Carbonate: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG5-succinimidyl carbonate is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and diagnostics. Its unique architecture, featuring a terminal azide group and an N-hydroxysuccinimide (NHS) carbonate ester, allows for the sequential and specific conjugation of two different molecules. The polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and a visual representation of the conjugation workflow.
Core Properties and Chemical Structure
This compound is characterized by a five-unit PEG chain, which imparts hydrophilicity and flexibility to the molecule. One terminus is functionalized with an azide group, enabling covalent modification via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry." The other end features an NHS carbonate ester, a highly reactive group that readily forms stable carbamate linkages with primary amines on proteins, peptides, and other biomolecules.
| Property | Value | Source(s) |
| Chemical Formula | C17H28N4O10 | [1][2][3] |
| Molecular Weight | 448.43 g/mol | [1][2][4] |
| CAS Number | 1402411-88-4 | [1][2][3] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and water | [1][2] |
| Storage | -20°C, protected from moisture | [2] |
Experimental Protocols
The utility of this compound lies in its ability to facilitate a two-step conjugation process. The following protocols outline the general procedures for amine conjugation and subsequent click chemistry.
Protocol 1: Amine Conjugation via NHS Carbonate Ester
This protocol describes the labeling of a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS)[1][3]
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.4)[2]
-
Purification system (e.g., size-exclusion chromatography/desalting column)[1]
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.[2][3] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[2]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[2]
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide-labeled protein (from Protocol 1) to an alkyne-containing molecule.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 500 mM in water, prepared fresh)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the azide-labeled protein with a 2- to 5-fold molar excess of the alkyne-containing molecule.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution at a 1:5 molar ratio.
-
Reaction Setup: Add the catalyst premix to the protein solution to a final copper concentration of 0.5-1 mM.
-
Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Purify the final conjugate to remove excess reagents and catalyst using size-exclusion chromatography or dialysis.
Experimental Workflow Visualization
The following diagram illustrates the sequential conjugation process using this compound.
Caption: Sequential bioconjugation workflow using this compound.
Conclusion
This compound is a versatile and powerful tool for creating well-defined bioconjugates. Its heterobifunctional nature allows for a controlled, stepwise approach to linking molecules, while the PEG spacer provides beneficial physicochemical properties. The protocols and workflow described in this guide offer a foundation for researchers to successfully employ this reagent in a wide range of applications, from basic research to the development of novel therapeutics and diagnostics.
References
Navigating the Reactive Landscape: A Technical Guide to the Solubility and Stability of Azido-PEG5-succinimidyl carbonate
For Immediate Release
San Diego, CA – December 16, 2025 – In the intricate world of bioconjugation and drug delivery, the performance of crosslinking reagents is paramount. This technical guide offers a comprehensive overview of the solubility and stability of Azido-PEG5-succinimidyl carbonate, a heterobifunctional linker critical for the development of advanced therapeutics and diagnostics. Designed for researchers, scientists, and drug development professionals, this document provides in-depth data, detailed experimental protocols, and visual workflows to ensure the successful application of this versatile molecule.
Core Chemical Properties
This compound is a chemical tool featuring an azide (N₃) group and an N-hydroxysuccinimidyl (NHS) carbonate ester, separated by a five-unit polyethylene glycol (PEG) spacer.[1][2] This unique architecture allows for a two-step, orthogonal conjugation strategy. The azide group participates in highly selective "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the NHS ester reacts efficiently with primary amines on biomolecules to form stable carbamate linkages.[1]
The inclusion of the hydrophilic PEG5 spacer is a key design feature, enhancing the aqueous solubility of the molecule and any subsequent conjugate.[1][3] This property is crucial for reactions conducted in biological buffers and for improving the pharmacokinetic profile of PEGylated therapeutics.
Solubility Profile
The solubility of this compound is a critical parameter for its effective use in bioconjugation protocols. The presence of the PEG5 chain significantly enhances its solubility in aqueous solutions compared to non-PEGylated linkers.
Qualitative Solubility:
-
Aqueous Buffers: The compound exhibits good solubility in common aqueous buffers (e.g., phosphate-buffered saline, borate buffer) used for bioconjugation.[1]
-
Organic Solvents: It is readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][4] These solvents are often used to prepare concentrated stock solutions.
Quantitative Solubility Data:
While specific quantitative solubility data for this compound is not extensively published, the table below provides a general guideline based on the properties of similar PEGylated compounds. Researchers are strongly encouraged to determine the solubility for their specific application and buffer systems.
| Solvent System | Expected Solubility | Notes |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Moderately to Highly Soluble | The hydrophilic PEG5 chain is the primary contributor to aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble (e.g., ≥10 mM) | Recommended for preparing high-concentration stock solutions. Ensure the use of anhydrous DMSO to preserve the NHS ester.[4] |
| Dimethylformamide (DMF) | Highly Soluble | An alternative to DMSO for stock solution preparation. Anhydrous conditions are critical.[4] |
| Ethanol/Methanol | Low to Moderate | Solubility is generally lower in protic organic solvents compared to polar aprotic solvents. |
Stability Profile
The stability of this compound is primarily dictated by two key features: the reactivity of the succinimidyl carbonate ester and the inherent stability of the azide group.
3.1 Hydrolysis of the Succinimidyl Carbonate Ester:
The NHS ester is susceptible to hydrolysis in aqueous environments, a competing reaction to the desired aminolysis (reaction with amines). The rate of hydrolysis is highly dependent on pH and temperature, increasing significantly at higher pH values.[5] For optimal conjugation efficiency, it is crucial to work with an awareness of this degradation pathway.
Quantitative Stability Data:
| Compound | pH | Temperature | Half-life (t½) |
| PEG-Succinimidyl Carbonate (PEG-SC) | 8.0 | 25°C | 20.4 minutes |
This data is for a related methoxy-PEG5-succinimidyl carbonate and should be used as an estimate.[5]
3.2 Stability of the Azide Group:
The azide functionality is known for its high stability under a wide range of reaction conditions, which is a key advantage of its use in click chemistry.[6] However, certain conditions should be avoided:
-
Strong Acids: Can lead to the formation of hydrazoic acid, which is volatile and explosive.
-
Reducing Agents: Can reduce the azide to an amine.
-
Certain Metals: Contact with heavy metals should be avoided to prevent the formation of unstable metal azides.
-
Elevated Temperatures: Prolonged exposure to high temperatures can lead to decomposition.
Storage Recommendations:
To ensure the long-term integrity of this compound, it should be stored at –20°C , protected from moisture and light.[1] It is advisable to equilibrate the vial to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester.
Experimental Protocols
The following sections provide detailed methodologies for assessing the solubility and stability of this compound.
4.1 Protocol for Determining Equilibrium Solubility (Shake-Flask Method):
This protocol outlines a standard procedure to determine the equilibrium solubility of the compound in a specific buffer.
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the mixture on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Phase Separation: Centrifuge the vial to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the equilibrium solubility under the tested conditions.
4.2 Protocol for Assessing Stability (Hydrolysis Rate by HPLC):
This protocol describes how to monitor the hydrolysis of the succinimidyl carbonate ester over time.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Initiation of Hydrolysis: Dilute the stock solution into the aqueous buffer of interest (e.g., PBS at various pH values) at a known final concentration and temperature (e.g., 25°C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching (Optional but Recommended): Immediately quench the hydrolysis by adding the aliquot to a solution that lowers the pH (e.g., a phosphate or acetate buffer at pH 4-5) to stabilize the remaining NHS ester.
-
HPLC Analysis: Analyze each time-point sample by reverse-phase HPLC, monitoring the disappearance of the peak corresponding to the intact this compound.
-
Data Analysis: Plot the percentage of the remaining intact compound against time. The data can be fitted to a first-order decay model to calculate the hydrolysis half-life (t½).
Visualizing Key Processes
To further aid in the understanding of the chemical behavior and experimental design related to this compound, the following diagrams are provided.
This in-depth guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound. By understanding its solubility and stability, researchers can optimize their conjugation strategies, leading to more robust and reproducible results in their drug development and research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
Safeguarding Your Research: A Technical Guide to the Safe Handling of Azido-PEG5-Succinimidyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and GHS Classification
Based on the available data for analogous compounds like Azido-PEG6-NHS ester, Azido-PEG5-succinimidyl carbonate should be handled as a substance with the following potential hazards[1]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
It is imperative to handle this compound with care in a controlled laboratory setting.
Exposure Controls and Personal Protection
To minimize exposure and ensure a safe working environment, the following personal protective equipment (PPE) and engineering controls are mandatory:
| Control | Specification |
| Engineering Controls | Work in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield to protect against splashes. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated. |
| Respiratory Protection | If working outside of a fume hood or if dust/aerosols may be generated, use a NIOSH-approved respirator.[3] |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the stability of this compound and prevent hazardous situations.
| Parameter | Recommendation |
| Storage Temperature | Store at –20 °C.[2] |
| Storage Conditions | Keep in a tightly sealed container, protected from light and moisture.[2] Store in a dry environment. |
| Handling | Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Use anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for reconstitution. Avoid contact with strong oxidizing agents. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
Spill and Waste Management
In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material, such as sand or vermiculite. Collect the absorbed material into a sealed container for proper chemical waste disposal. Do not allow the material to enter drains or waterways. Dispose of all waste, including empty containers, in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
Introduction to bioconjugation using PEG linkers
An In-depth Technical Guide to Bioconjugation Using PEG Linkers
Introduction to PEGylation
Bioconjugation is the chemical strategy of linking two or more molecules, where at least one is a biomolecule, to form a single, functional hybrid. A cornerstone of this field is PEGylation , the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, small drugs, or nanoparticles.[1][2] PEG is a biocompatible, non-toxic, and hydrophilic polymer approved by the FDA for use in various formulations.[3][4] The attachment of PEG linkers can dramatically improve the pharmacological and pharmacokinetic properties of therapeutic agents.[3][5]
The primary benefits of using PEG linkers in bioconjugation are rooted in the physicochemical properties of the PEG polymer itself:[4][6]
-
Enhanced Pharmacokinetics : By increasing the hydrodynamic volume of a molecule, PEGylation significantly reduces its renal clearance rate, which prolongs its circulation half-life in the bloodstream.[2][6]
-
Improved Solubility and Stability : The hydrophilic nature of PEG linkers increases the water solubility of hydrophobic molecules, which aids in formulation and improves bioavailability.[2][7] It also protects the conjugated molecule from enzymatic degradation.[6][8]
-
Reduced Immunogenicity : The flexible PEG chain creates a "stealth" shield around the biomolecule, masking its surface epitopes from the host's immune system and reducing the risk of an immune response.[2][4][6]
-
Controlled Drug Release : PEG linkers can be engineered to be stable or cleavable under specific physiological conditions (e.g., low pH or in the presence of certain enzymes), allowing for controlled and targeted drug release.[2][6]
Types of PEG Linkers
PEG linkers are classified based on their architecture, the reactivity of their terminal functional groups, and their stability in biological environments. The choice of linker is a critical design parameter that influences the properties of the final bioconjugate.[6][9]
| Linker Classification | Type | Description | Primary Use Case |
| Architecture | Linear PEG | A single, straight chain of PEG with functional groups at one or both ends.[6] | General-purpose protein conjugation, improving solubility and half-life.[9] |
| Branched PEG | Multiple PEG arms extending from a central core, offering a higher hydrodynamic volume.[6][9] | Enhanced molecular shielding, prolonged circulation, and multivalent attachments.[1][9][10] | |
| Y-Shaped PEG | Two linear PEG chains linked to a single point of attachment on the protein.[11] | Reduces potential for loss of bioactivity by providing a less sterically hindered attachment. | |
| Functionality | Homobifunctional | Possesses two identical reactive groups, used for crosslinking similar molecules.[6] | Crosslinking molecules with the same type of functional group. |
| Heterobifunctional | Features two different reactive groups, allowing for sequential and specific conjugation of two distinct molecules.[1][6] | Antibody-Drug Conjugates (ADCs), PROTACs, and other multi-component systems.[5] | |
| Stability | Non-Cleavable | Forms a stable, permanent bond between the conjugated molecules.[6] | Applications requiring high plasma stability where payload release occurs upon degradation of the carrier.[6] |
| Cleavable | Contains a labile bond (e.g., hydrazone, disulfide) that breaks under specific triggers like acidic pH or enzymatic action.[12] | Targeted drug delivery systems requiring controlled release of the payload within the target cell or microenvironment.[6] |
Chemistry of PEGylation: Functional Groups and Reactions
The selection of conjugation chemistry is dictated by the available functional groups on the target biomolecule. Site-specific PEGylation is often preferred to produce homogeneous conjugates and preserve the biological activity of the parent molecule.[3][13]
Commonly Targeted Amino Acid Residues and Functional Groups:
-
Amines (Lysine, N-terminus) : The primary amine on lysine residues and the N-terminal α-amino group are the most frequently targeted sites due to their abundance and high reactivity.[1][13]
-
Thiols (Cysteine) : The sulfhydryl group of cysteine is a highly specific target, as free cysteines are relatively rare in proteins, allowing for precise, site-specific conjugation.[6][14]
-
Carboxylic Acids (Aspartic Acid, Glutamic Acid, C-terminus) : These groups can be targeted for conjugation, though it is a less common approach than amine or thiol chemistry.[1]
-
Hydroxyl Groups (Serine, Threonine, Tyrosine) : While possible, targeting hydroxyl groups is less common due to their lower reactivity compared to amines and thiols.[1]
Below is a summary of common reactive PEG derivatives and their corresponding target groups.
| PEG Functional Group | Target Biomolecule Group | Resulting Bond | Optimal Reaction pH |
| NHS Ester | Primary Amine (-NH₂) | Amide | 7.0 - 8.5[8][15] |
| Maleimide | Thiol/Sulfhydryl (-SH) | Thioether | 6.5 - 7.5[6][16] |
| Aldehyde | N-terminal Amine (-NH₂) | Secondary Amine (after reduction) | ~7.0 or below[17] |
| Azide / Alkyne | Alkyne / Azide | Triazole (via Click Chemistry) | Neutral[6] |
| Hydrazide | Aldehyde / Ketone | Hydrazone | Mildly Acidic to Neutral[8] |
The following diagram illustrates the general concept of creating a bioconjugate using a heterobifunctional PEG linker.
Quantitative Impact of PEGylation
The effects of PEGylation can be quantified by measuring changes in a drug's pharmacokinetic parameters, stability, and in vitro activity.
Table: Impact of PEGylation on Drug Half-Life
| Drug | PEGylated Form | Increase in Half-Life | Indication |
| Interferon-α2a | Pegasys® | ~10-fold vs. non-PEGylated form[18] | Hepatitis C |
| Interferon-α2b | PEG-Intron® | ~5-10-fold vs. non-PEGylated form[18] | Hepatitis C |
| Filgrastim (G-CSF) | Neulasta® (Pegfilgrastim) | Significantly extended, allowing for dosing once per chemotherapy cycle vs. daily injections[19] | Neutropenia |
| L-asparaginase | Oncaspar® | Reduces dosing frequency and hypersensitivity reactions[18] | Acute Lymphoblastic Leukemia |
Table: Typical Reaction Conditions for PEGylation
| Parameter | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) | Notes |
| pH | 7.0 - 9.0[20] | 6.5 - 7.5[20] | pH control is critical to ensure specificity and prevent side reactions like hydrolysis of the linker. |
| Temperature | 4 - 25 °C[20] | 4 - 25 °C | Lower temperatures (4°C) are often used to maintain protein stability.[20] |
| Reaction Time | 30 min - several hours[20] | 1 - 4 hours | Progress should be monitored experimentally to determine the optimal time. |
| PEG:Protein Molar Ratio | 1:1 to 5:1[21] | 1:1 to 5:1 | A lower ratio favors mono-PEGylation, while a higher ratio can lead to multi-PEGylation.[20] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation.
Protocol 1: General PEGylation of a Protein via NHS Ester Chemistry
This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a protein.
-
Protein Preparation : Dissolve the protein in a suitable reaction buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.5-8.5. Ensure the buffer is free of primary amines (e.g., Tris). The protein concentration should be optimized, often in the range of 1-10 mg/mL.[20]
-
PEG Reagent Preparation : Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Conjugation Reaction : Add the activated PEG solution to the protein solution at a desired molar excess (e.g., 3:1 PEG:protein).
-
Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[20] Gentle mixing is recommended.
-
Quenching : Stop the reaction by adding an excess of a small molecule with a primary amine, such as Tris or glycine, to quench any unreacted PEG-NHS ester.
-
Purification : Remove unreacted PEG and quenching agent from the PEGylated protein using Size-Exclusion Chromatography (SEC) or dialysis.[8][22]
Protocol 2: Characterization by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size and is used to assess the purity of the conjugate.[22]
-
Column and Mobile Phase : Use an SEC column appropriate for the molecular weight range of the protein and its conjugate (e.g., TSKgel G3000SWxl). The mobile phase is typically a phosphate buffer containing salt (e.g., 150 mM NaCl) to minimize ionic interactions.[5]
-
Sample Preparation : Dilute the purified conjugate to a suitable concentration in the mobile phase.
-
Analysis : Inject the sample onto the equilibrated SEC-HPLC system. Monitor the elution profile using UV detection at 280 nm.[5]
-
Interpretation : The PEGylated protein will have a larger hydrodynamic radius and thus elute earlier than the unconjugated protein. The peak area can be used to assess purity and quantify the percentage of conjugated product.[2]
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a powerful method for determining the distribution of drug-linker species on an Antibody-Drug Conjugate (ADC).[6]
-
Column and Mobile Phases : Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A : High salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer).
-
Mobile Phase B : Low salt buffer (e.g., sodium phosphate buffer).
-
-
Sample Preparation : Dilute the ADC sample to ~1 mg/mL in Mobile Phase A.[6]
-
HPLC Method :
-
Equilibrate the column with Mobile Phase A.
-
Inject the sample.
-
Elute the bound species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
-
Interpretation : The unconjugated antibody elutes first, followed by species with increasing numbers of conjugated drugs (DAR1, DAR2, etc.), as the conjugated payload typically increases hydrophobicity. The weighted average of the peak areas is used to calculate the average DAR.[6]
Visualizations of Key Workflows and Concepts
General PEGylation Workflow
The following diagram outlines the standard experimental workflow for producing and analyzing a PEGylated protein.
Mechanism of the PEG "Stealth Effect"
This diagram illustrates how PEGylation enhances the pharmacokinetic profile of a therapeutic protein.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. frontiersin.org [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System [mdpi.com]
- 8. precisepeg.com [precisepeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. adcreview.com [adcreview.com]
- 11. researchgate.net [researchgate.net]
- 12. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 19. purepeg.com [purepeg.com]
- 20. benchchem.com [benchchem.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. benchchem.com [benchchem.com]
A Technical Guide to Core Click Chemistry Reagents for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Click chemistry has emerged as a transformative methodology in chemical biology, drug discovery, and materials science. Coined by K. Barry Sharpless, it describes a class of reactions that are modular, high-yielding, and stereospecific, and that generate minimal and inoffensive byproducts.[1] This technical guide provides an in-depth overview of the core reagents used in the two most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Principles and Reagents
Click chemistry's power lies in its ability to create reliable covalent bonds between two molecular building blocks, even in complex biological environments.[2][3] The most utilized click reactions involve the formation of a stable triazole ring from an azide and an alkyne.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, involving a terminal alkyne and an azide reacting in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole.[4] This reaction is known for its rapid kinetics, often 107 to 108 times faster than the uncatalyzed thermal cycloaddition, and its tolerance to a wide range of functional groups and solvents, including water.[4]
Core Reagents:
-
Azides: Organic azides (R-N3) are stable, high-energy functional groups that are largely inert in biological systems, making them ideal chemical reporters.
-
Terminal Alkynes: Molecules containing a terminal C≡C-H group serve as the other reactive partner.
-
Copper(I) Catalyst: The active catalyst is the Cu(I) ion. It is most commonly generated in situ from a stable and inexpensive Copper(II) salt, such as copper(II) sulfate (CuSO4), and a reducing agent.[5]
-
Reducing Agent: Sodium ascorbate is the most frequently used reducing agent to convert Cu(II) to the catalytically active Cu(I) state and to prevent oxidative homocoupling of the alkyne.[6][7]
-
Accelerating Ligands: To stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and increase reaction efficiency, various ligands are employed. Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common examples, with THPTA being favored for its water solubility in bioconjugation applications.[8][9] Other ligands like BTTAA and BTTES have also been shown to significantly accelerate the reaction.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed by Carolyn Bertozzi, SPAAC is a bioorthogonal reaction that eliminates the need for a cytotoxic copper catalyst.[10] This "copper-free" click chemistry utilizes a strained cyclooctyne, where the ring strain provides the driving force to lower the activation energy for the cycloaddition with an azide.[3] This biocompatibility makes SPAAC the preferred method for labeling and tracking biomolecules in living cells and organisms.[10]
Core Reagents:
-
Azides: As with CuAAC, organic azides serve as one of the reactive partners.
-
Strained Cyclooctynes: A variety of cyclooctyne reagents have been developed, each with different kinetics and stability. Common examples include:
-
DBCO (Dibenzocyclooctyne): Widely used due to its high reactivity and stability.[10]
-
BCN (Bicyclononyne): Offers a good balance of reactivity and stability.
-
DIFO (Difluorinated Cyclooctyne): One of the early cyclooctynes developed for SPAAC.
-
Quantitative Data on Reaction Kinetics
The efficiency of a click reaction is often quantified by its second-order rate constant (k). A higher rate constant allows for rapid labeling at low reactant concentrations, which is crucial for biological applications.
Table 1: Second-Order Rate Constants for SPAAC Reagents with Benzyl Azide
| Cyclooctyne Reagent | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Key Characteristics |
| DBCO | ~0.1 - 1.0 | High reactivity, widely used, commercially available.[3] |
| BCN | ~0.01 - 0.1 | Good balance of reactivity and stability. |
| DIBO | ~0.3 | High reactivity. |
Note: Reaction rates are influenced by factors such as the specific derivatives of the cyclooctyne and azide, solvent polarity, and temperature.
Table 2: Comparison of CuAAC Catalyst Systems
| Ligand | Relative Reaction Rate | Key Features |
| None | Baseline | Prone to catalyst disproportionation and oxidative side reactions. |
| TBTA | Moderate Acceleration | One of the first widely used ligands; limited solubility in aqueous solutions.[9] |
| THPTA | Good Acceleration | Water-soluble, making it ideal for bioconjugation.[8] Protects biomolecules from reactive oxygen species.[8] |
| BTTAA | High Acceleration | Shows higher activity in accelerating CuAAC compared to THPTA and TBTA in some systems.[9] |
| BTTES | High Acceleration | Provides a good balance between reactivity and solubility for rapid labeling in living systems.[9] |
Note: The observed rate enhancement depends on the specific substrates, solvent, and ligand-to-copper ratio.
Experimental Protocols
The following are generalized protocols for common applications of CuAAC and SPAAC. Researchers should optimize concentrations, incubation times, and purification methods for their specific system.
Protocol for Protein Bioconjugation via CuAAC
This protocol describes the conjugation of an azide-modified small molecule to an alkyne-functionalized protein.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, PBS).
-
Azide-modified molecule (e.g., a fluorescent dye or drug) stock solution in DMSO.
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water).
-
THPTA ligand stock solution (e.g., 50 mM in water).
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water).
-
Aminoguanidine stock solution (optional, to scavenge reactive byproducts, e.g., 100 mM in water).[8]
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Methodology:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration in buffer. A typical final concentration might be 25-50 µM.[11]
-
Add the azide-modified molecule from the stock solution. A 2 to 10-fold molar excess over the protein is common.[12]
-
Prepare the catalyst premix by combining the CuSO4 and THPTA stock solutions. A 1:5 molar ratio of Cu:ligand is often used.[11]
-
Add the Cu/THPTA premix to the reaction tube. Final concentrations are typically in the range of 50-250 µM for copper.[11]
-
(Optional) Add aminoguanidine to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically 5-10 times the copper concentration.[12]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the resulting protein conjugate using a suitable method like size-exclusion chromatography to remove excess reagents.
Protocol for Live Cell Labeling via SPAAC
This protocol details a two-step method for labeling cell surface glycans.
Materials:
-
Live cells in culture.
-
Azide-modified sugar precursor (e.g., N-azidoacetylmannosamine, Ac4ManNAz) for metabolic labeling.
-
DBCO-functionalized fluorescent dye (e.g., AF488-DBCO).
-
Cell culture medium and serum.
-
Phosphate-Buffered Saline (PBS).
-
Live cell imaging buffer.
Methodology:
-
Metabolic Labeling:
-
SPAAC Reaction:
-
Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any unincorporated azide sugar.[13]
-
Prepare a solution of the DBCO-fluorophore in serum-free medium or live cell imaging buffer at the desired final concentration (typically 10-20 µM).[13]
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[13]
-
Remove the labeling solution and wash the cells three times with PBS or imaging buffer to remove any unbound dye.
-
The cells are now fluorescently labeled and ready for imaging.
-
Visualizations of Mechanisms and Workflows
The following diagrams illustrate the core mechanisms and experimental logic of click chemistry reactions.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: General experimental workflow for creating a bioconjugate using click chemistry.
Conclusion
The CuAAC and SPAAC reactions, along with their core reagents, provide a powerful and versatile toolbox for researchers in life sciences and drug development. The choice between the two depends largely on the experimental context: CuAAC offers extremely fast kinetics suitable for a wide range of in vitro applications, while the biocompatibility of SPAAC makes it the gold standard for modifications within living systems. By understanding the principles, quantitative kinetics, and experimental protocols outlined in this guide, researchers can effectively leverage click chemistry to construct complex molecular probes, develop targeted therapeutics like antibody-drug conjugates, and explore the intricate workings of biological systems with unprecedented precision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biochempeg.com [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Azido-PEG5-Succinimidyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. Azido-PEG5-succinimidyl carbonate (Azido-PEG5-SC) is a heterobifunctional linker that enables a robust two-step strategy for protein labeling. This methodology first introduces a bioorthogonal azide handle onto the protein, followed by a highly specific "click chemistry" reaction to conjugate a molecule of interest.
The N-hydroxysuccinimide (NHS) ester of the Azido-PEG5-SC reagent reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminus of a polypeptide chain, to form a stable carbamate bond.[1][2] The polyethylene glycol (PEG) spacer enhances the aqueous solubility of the reagent and the resulting conjugate, reduces steric hindrance, and minimizes potential immunogenicity.[1][3] The terminal azide group serves as a bioorthogonal handle, allowing for its specific reaction with an alkyne- or cyclooctyne-containing molecule in the second step.[1]
This two-step approach provides excellent control over the labeling process and is a versatile platform for a wide range of applications, including:
-
Fluorescent Labeling: Attaching fluorescent dyes for protein tracking and imaging.[1]
-
Biotinylation: Introducing biotin for affinity purification, detection, and interaction studies.[1]
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[1]
-
Protein Immobilization: Attaching proteins to surfaces or beads for protein-protein interaction studies.[1]
Principle of the Method
The protein labeling strategy using this compound involves two main stages:
-
Amine Labeling: The succinimidyl carbonate group of Azido-PEG5-SC reacts with primary amines on the protein surface, creating a stable carbamate linkage and introducing an azide-PEG5 moiety.
-
Bioorthogonal Conjugation (Click Chemistry): The azide-labeled protein is then reacted with a molecule of interest containing a terminal alkyne or a strained cyclooctyne. This can be achieved through two primary methods:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between a terminal alkyne and an azide, catalyzed by copper(I).[3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction between an azide and a strained cyclooctyne (e.g., DBCO or BCN), ideal for applications in living systems where copper toxicity is a concern.[1][4][5]
-
Experimental Workflows
Caption: General experimental workflow for protein labeling using Azido-PEG5-SC.
Quantitative Data Summary
The efficiency of protein labeling and the degree of labeling (DOL) can be influenced by several factors, including the protein concentration, the molar ratio of Azido-PEG5-SC to the protein, and the reaction conditions. The following tables provide representative data for typical labeling experiments.
Table 1: Influence of Molar Excess of Azido-PEG-NHS Ester on Degree of Labeling [1]
| Molar Excess of Azido-PEG-NHS Ester | Degree of Labeling (DOL) |
| 5-fold | 1-2 azides/protein |
| 10-fold | 3-5 azides/protein |
| 20-fold | 6-8 azides/protein |
Note: The optimal molar excess may vary depending on the protein's reactivity and the number of available primary amines.
Table 2: Comparison of Click Chemistry Reaction Conditions
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reaction Kinetics | Fast (minutes to hours)[5] | Moderate (hours)[5] |
| Reaction Yield | High (>95%)[5] | High (>90%)[5] |
| Biocompatibility | Copper catalyst can be toxic to living cells.[1][5] | Copper-free, suitable for live-cell applications.[1][5] |
| Typical Reactant Molar Excess | 5- to 10-fold excess of alkyne molecule.[1] | 5- to 10-fold excess of cyclooctyne molecule.[1][5] |
| Typical Incubation Time | 1-4 hours at room temperature.[1] | 1-12 hours at room temperature or 37°C.[1] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes the covalent attachment of the azido-PEG5 moiety to a protein of interest.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[1]
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]
-
Desalting columns or dialysis cassettes for purification[1]
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer like PBS. Buffers containing primary amines such as Tris or glycine will compete with the labeling reaction and must be avoided.[1] If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare Protein Solution: Adjust the concentration of the protein solution to 1-10 mg/mL in the reaction buffer.[1][2]
-
Prepare Azido-PEG5-SC Solution: Immediately before use, prepare a 10 mM stock solution of Azido-PEG5-SC in anhydrous DMSO or DMF.[1][2] The NHS ester is susceptible to hydrolysis, so it is crucial to avoid preparing stock solutions for long-term storage.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG5-SC solution to the protein solution.[1] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to prevent protein denaturation.[1][2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][2] The optimal incubation time may vary depending on the protein and the desired degree of labeling.
-
Quenching (Optional): To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[6] Incubate for 15-30 minutes at room temperature to consume any unreacted NHS ester.[6]
-
Purification: Remove excess, unreacted Azido-PEG5-SC and byproducts by using a desalting column or by dialyzing against an appropriate buffer (e.g., PBS).[1]
Protocol 2: Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for in vitro labeling of the azide-modified protein with an alkyne-containing molecule.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)[7]
-
Reducing agent solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)[1]
-
Copper ligand solution (e.g., 10 mM THPTA or TBTA in DMSO or water)[1]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 5- to 10-fold molar excess of the alkyne-containing molecule.[1]
-
Catalyst Addition: Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:[1]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[1]
-
Purification: Purify the labeled protein using a desalting column or dialysis to remove the catalyst and excess reagents.[1]
Caption: Workflow for the CuAAC reaction.
Protocol 3: Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a copper-free method ideal for applications in living cells or where copper toxicity is a concern.[1]
Materials:
-
Azide-labeled protein
-
Cyclooctyne-containing molecule (e.g., DBCO, BCN)
-
PBS buffer, pH 7.4
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 5- to 10-fold molar excess of the cyclooctyne-containing molecule.[1][5]
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C.[1][5] Reaction times may vary depending on the specific cyclooctyne and protein.[1]
-
Purification: Purify the labeled protein using a desalting column or dialysis to remove any unreacted cyclooctyne reagent.[1]
Caption: Workflow for the SPAAC reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive Azido-PEG5-SC reagent. | Store the reagent at -20°C, protected from light and moisture. Allow it to equilibrate to room temperature before opening to prevent condensation.[2] Prepare stock solutions fresh. |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer like PBS before the labeling reaction.[1] | |
| Sub-optimal reaction conditions (pH, molar excess). | Ensure the reaction buffer pH is between 7.2 and 8.0.[2] Increase the molar ratio of Azido-PEG5-SC to the protein.[9] | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[1][2] |
| Over-labeling of the protein. | Reduce the molar excess of the Azido-PEG5-SC reagent used in the reaction.[9] | |
| Low Yield in Click Reaction | Inactive catalyst (CuAAC) or cyclooctyne (SPAAC). | For CuAAC, ensure the sodium ascorbate solution is freshly prepared.[1] Store all reagents as recommended. |
| Sub-optimal catalyst concentration (CuAAC). | Optimize the concentrations of the copper catalyst and ligand.[9] | |
| High Background in Downstream Applications | Excess unreacted labeling reagents. | Ensure thorough purification after both the azide-labeling and the click chemistry steps using desalting columns or dialysis.[9] |
References
The Versatility of Azido-PEG5-Succinimidyl Carbonate in Click Chemistry: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of bioconjugation and drug development, the strategic use of linker molecules is paramount. Azido-PEG5-succinimidyl carbonate has emerged as a powerful and versatile heterobifunctional linker, enabling researchers to seamlessly connect biomolecules with reporter tags, therapeutic agents, or other functional moieties. This document provides detailed application notes and experimental protocols for leveraging this reagent in click chemistry applications, catering to researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a unique chemical tool featuring three key components:
-
An azide group (-N₃) , which serves as a reactive handle for "click" chemistry reactions.[1] This functionality is highly selective and stable under most biological conditions.[2]
-
A pentaethylene glycol (PEG5) spacer , which enhances the water solubility of the molecule and its conjugates, provides flexibility, and minimizes steric hindrance during conjugation.[3]
-
A succinimidyl carbonate (SC) group , an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (e.g., the ε-amino group of lysine residues in proteins) to form a stable carbamate bond.[4][5]
This trifecta of functionalities makes this compound an ideal choice for a two-step bioconjugation strategy. First, the NHS ester is used to attach the azide-PEG linker to a biomolecule of interest. Subsequently, the azide group is available for a highly specific and efficient click chemistry reaction with an alkyne-containing molecule.
Core Applications
The unique properties of this compound lend themselves to a wide array of applications in life sciences research and development:
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[6] The PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.[6]
-
Protein and Peptide Modification (PEGylation): The attachment of the PEG linker (PEGylation) to proteins and peptides can increase their stability, solubility, and in vivo half-life, while potentially reducing their immunogenicity.[7]
-
Cell Surface Labeling: Through metabolic glycoengineering, cells can be prompted to express azide groups on their surface glycoproteins.[8][9] These can then be targeted with alkyne-modified probes in a click reaction for visualization and tracking.[9] While not a direct application of the NHS ester, this highlights the utility of the azide group in a cellular context.
-
Development of PROTACs: In the synthesis of Proteolysis Targeting Chimeras (PROTACs), this linker can connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the target protein.[3]
-
Surface Functionalization: The azide group can be introduced onto surfaces of nanoparticles or other materials to allow for the subsequent attachment of biomolecules via click chemistry, creating functionalized surfaces for various applications, including biosensors and targeted drug delivery systems.[]
Key Experimental Considerations and Quantitative Data
The success of bioconjugation reactions using this compound hinges on careful optimization of reaction conditions. The following tables summarize key quantitative data to guide experimental design.
NHS Ester Reaction Parameters
| Parameter | Recommended Condition/Value | Notes |
| pH | 7.2 - 8.5[11] | A balance between ensuring the primary amine is deprotonated and nucleophilic, while minimizing hydrolysis of the succinimidyl carbonate.[11] |
| Molar Excess of Linker | 5- to 30-fold molar excess over the protein/antibody[12] | The optimal ratio depends on the concentration of the biomolecule and the desired degree of labeling.[12] |
| Reaction Time | 30 - 60 minutes at room temperature or 2 hours on ice[12] | Reaction progress can be monitored by analytical techniques like HPLC. |
| Solvent | Amine-free buffers (e.g., PBS, borate buffer)[11] | Buffers containing primary amines like Tris or glycine should be avoided as they will compete in the reaction.[11] |
| Stability of SC-Ester | Hydrolysis half-life of ~20.4 minutes at pH 8, 25°C[13] | The succinimidyl carbonate group is susceptible to hydrolysis in aqueous solutions.[7] |
| Resulting Linkage | Carbamate bond[4] | Carbamate bonds are generally stable under physiological conditions.[1][14] |
Click Chemistry Reaction Comparison: CuAAC vs. SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I)[15] | None[15] |
| Biocompatibility | Lower, due to potential copper cytotoxicity.[15] Ligands like THPTA can mitigate this.[16] | High, suitable for in vivo and live-cell applications.[15] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 1 - 100 M⁻¹s⁻¹.[15] | Generally slower, with rate constants varying significantly depending on the cyclooctyne used (e.g., BCN: ~0.012 - 0.024 M⁻¹s⁻¹, DBCO: ~0.90 M⁻¹s⁻¹).[15] |
| Reaction Yield | High (>95%)[9] | High (>90%)[9] |
| Reactants | Terminal Alkyne[15] | Strained Cyclooctyne (e.g., DBCO, BCN)[15] |
Experimental Protocols
The following are detailed protocols for common applications of this compound.
Protocol 1: Antibody Conjugation
This two-step protocol first introduces the azide group onto the antibody and then conjugates an alkyne-containing molecule via click chemistry.
Step 1: Introduction of the Azide Group
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS), at pH 7.4-8.0. If the antibody is in a buffer containing primary amines, it must be exchanged into a suitable buffer via dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Conjugation: Add a 10- to 30-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted linker by passing the reaction mixture through a desalting column pre-equilibrated with PBS (pH 7.4).
Step 2: Click Chemistry Reaction (SPAAC Example)
-
Reactant Preparation: Prepare a stock solution of the DBCO-functionalized molecule of interest in DMSO.
-
Reaction Setup: To the purified azide-modified antibody, add a 3- to 10-fold molar excess of the DBCO-functionalized molecule.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Final Purification: Purify the final antibody conjugate using size-exclusion chromatography (SEC) to remove any unreacted DBCO-molecule.
-
Characterization: Characterize the final conjugate by SDS-PAGE (to observe a shift in molecular weight), UV-Vis spectroscopy (to determine the degree of labeling, if the attached molecule has a chromophore), and mass spectrometry (to confirm the final molecular weight).[8]
Protocol 2: Cell Surface Labeling via Metabolic Glycoengineering and Click Chemistry
This protocol outlines the labeling of cell surface glycans, a powerful technique for cell tracking and imaging.
Step 1: Metabolic Labeling with an Azido Sugar
-
Cell Culture: Culture mammalian cells to 70-80% confluency.
-
Incubation with Azido Sugar: Incubate the cells for 48-72 hours in a medium supplemented with 10-50 µM of a peracetylated azido sugar, such as N-azidoacetylmannosamine (Ac4ManNAz).[8] This will result in the metabolic incorporation of azide groups onto cell surface glycans.
Step 2: Labeling with an Alkyne-Probe via SPAAC
-
Cell Preparation: Gently wash the metabolically labeled cells twice with warm PBS or cell culture medium.
-
Prepare Labeling Solution: Dilute a strained alkyne probe (e.g., DBCO-fluorophore) in pre-warmed complete culture medium to a final concentration of 10-50 µM.
-
Labeling Reaction: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: Aspirate the reaction cocktail and wash the cells three times with cold PBS to remove unreacted reagents.
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Visualizing the Workflow and Chemical Principles
To further elucidate the processes described, the following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: Structure of this compound.
Caption: Experimental workflow for a two-step bioconjugation.
Caption: A conceptual signaling pathway studied with labeled receptors.
Conclusion
This compound is a highly effective and versatile reagent for researchers in the fields of chemistry, biology, and medicine. Its dual functionality allows for a controlled, two-step approach to bioconjugation, while the PEG spacer imparts favorable physicochemical properties to the resulting conjugates. By carefully considering the experimental parameters and choosing the appropriate click chemistry reaction, scientists can successfully employ this linker to advance their research in areas ranging from fundamental cell biology to the development of novel therapeutics and diagnostics.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. creativepegworks.com [creativepegworks.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Azido-PEG5-Succinimidyl Carbonate in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects these two components is critical to the ADC's overall efficacy, stability, and pharmacokinetic profile. Azido-PEG5-succinimidyl carbonate is a heterobifunctional linker designed for ADC development, offering a strategic combination of a polyethylene glycol (PEG) spacer, an azide group for bioorthogonal "click" chemistry, and a succinimidyl carbonate group for amine-reactive conjugation.
The PEG5 spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[1][2][3] The succinimidyl carbonate moiety reacts with primary amines, such as the ε-amino group of lysine residues on the antibody surface, to form stable carbamate bonds.[4][5] The terminal azide group allows for the subsequent, highly specific attachment of a cytotoxic payload equipped with a compatible alkyne group via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, a cornerstone of click chemistry.[6][7] This two-step conjugation strategy provides precise control over the drug-to-antibody ratio (DAR) and the site of payload attachment.[8]
These application notes provide detailed protocols for the synthesis and characterization of ADCs using the this compound linker.
Data Presentation
The incorporation of a PEG linker, such as the PEG5 moiety in this compound, can significantly influence the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize representative quantitative data from studies on PEGylated ADCs, illustrating the expected impact of such modifications.
Table 1: Impact of PEGylation on ADC Pharmacokinetics and In Vitro Potency
| Conjugate | PEG Moiety | Half-Life Extension (fold increase) | In Vitro Cytotoxicity Reduction (fold increase in IC50) | Reference |
| ZHER2-SMCC-MMAE | None | 1.0 | 1.0 | [9] |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5 | 4.5 | [9] |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2 | 22.0 | [9] |
Note: This data is from a study on affibody-drug conjugates, demonstrating the general trend that longer PEG chains can increase half-life while potentially reducing immediate in vitro cytotoxicity. The PEG5 linker is expected to contribute to these properties, albeit to a lesser extent than larger PEG chains.
Table 2: Representative Reaction Parameters for ADC Synthesis Steps
| Parameter | Typical Value/Range | Method of Determination |
| Molar Ratio (Linker:Antibody) | 5:1 to 20:1 | Calculation |
| Reaction Time (Lysine Conjugation) | 1 - 4 hours | HPLC, Mass Spectrometry |
| Molar Ratio (Payload:Azide-Antibody) | 3:1 to 10:1 | Calculation |
| Reaction Time (Click Chemistry) | 1 - 12 hours | HPLC, Mass Spectrometry |
| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280) |
| Final DAR | 2 - 8 | UV-Vis, HIC, Mass Spectrometry |
Experimental Protocols
The synthesis of an ADC using this compound is a two-stage process. The first stage involves the conjugation of the linker to the antibody's lysine residues. The second stage is the "click" reaction to attach the cytotoxic payload.
Protocol 1: Conjugation of this compound to an Antibody
This protocol details the modification of a monoclonal antibody with the this compound linker to introduce azide functional groups.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Conjugation buffer: PBS, pH 7.2-8.0
-
Desalting columns (e.g., PD-10) or a size-exclusion chromatography (SEC) system
-
Reaction tubes
-
Stir plate and stir bars
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the conjugation buffer (PBS, pH 7.2-8.0) using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL in the conjugation buffer.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
-
Gently mix the reaction and incubate for 1-4 hours at room temperature with constant, gentle stirring.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted linker and byproducts by purifying the reaction mixture using a desalting column or SEC.
-
Equilibrate the column with the desired storage buffer (e.g., PBS, pH 7.4) before loading the sample.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the concentration of the azide-modified antibody using a UV-Vis spectrophotometer at 280 nm.
-
The degree of linker incorporation can be assessed using techniques like MALDI-TOF mass spectrometry, which will show an increase in mass corresponding to the number of attached linkers.
-
Protocol 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the attachment of an alkyne-functionalized cytotoxic payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Alkyne-functionalized cytotoxic payload
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Anhydrous DMSO or DMF
-
Reaction buffer: PBS, pH 7.4
-
Purification system (SEC or other chromatography methods)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-functionalized payload in DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 250 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified antibody with a 3- to 10-fold molar excess of the alkyne-functionalized payload.
-
Add the THPTA solution to a final concentration of 1-5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.5-2 mM and mix gently.
-
-
Initiation of Click Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Final Purification:
Protocol 3: Characterization of the Final ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: If the payload has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the payload's λmax.[1]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated payloads, allowing for the determination of the average DAR and the distribution of drug-loaded species.[12]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF MS can provide a precise mass of the intact ADC, from which the DAR can be calculated.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates or fragments.[12]
3. In Vitro Cytotoxicity Assay:
-
The potency of the final ADC should be evaluated using a cell-based cytotoxicity assay (e.g., MTT or CellTiter-Glo) on a target antigen-positive cancer cell line to determine the IC50 value.
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Two-step reaction mechanism for ADC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Azido-PEG-succinimidyl carbonate | AxisPharm [axispharm.com]
- 5. Lysine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Modification using Azido-PEG5-Succinimidyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface modification is a powerful technique for studying cellular processes, developing targeted therapeutics, and engineering cellular functions. Azido-PEG5-succinimidyl carbonate is a heterobifunctional crosslinker that enables a two-step strategy for the covalent modification of cell surface proteins. This reagent features an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines on cell surface proteins, and a terminal azide group that can be used for subsequent bioorthogonal "click" chemistry reactions.[1][2]
The polyethylene glycol (PEG) spacer enhances the water solubility of the reagent, reduces steric hindrance, and minimizes non-specific interactions.[3] This two-step approach allows for the precise attachment of a wide range of molecules, including fluorophores, biotin, drugs, and other biomolecules, to the cell surface with high specificity and efficiency.
Principle of Reaction
The cell surface modification process using this compound involves two main steps:
-
Amine Labeling: The succinimidyl carbonate group of the reagent reacts with primary amines (e.g., the ε-amino group of lysine residues) on cell surface proteins to form stable carbamate linkages. This reaction is most efficient at a pH range of 7.2 to 8.5.[][5]
-
Click Chemistry: The azide group introduced onto the cell surface can then be specifically conjugated to a molecule of interest containing a terminal alkyne using either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7]
Data Presentation
The following tables summarize key quantitative parameters for the successful application of this compound in cell surface modification.
| Parameter | Recommended Value | Notes |
| Molar Excess of this compound | 10 to 50-fold | The optimal ratio should be determined empirically for each cell type and application.[8] |
| Typical Degree of Labeling | 4-6 azides per antibody | This was observed with a 20-fold molar excess when labeling 1-10 mg/mL of IgG.[9][10] |
| Labeling Efficiency | Up to 91.3% of membrane proteins | This high efficiency ensures broad coverage of the cell surface proteome.[11] |
| Cell Viability | Generally high | It is crucial to optimize labeling conditions to minimize any potential cytotoxicity. |
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Time | 1-4 hours | 1-12 hours |
| Catalyst | Copper(I) | None (uses strained alkynes like DBCO or BCN)[] |
| Biocompatibility | The copper catalyst can be toxic to cells, requiring careful optimization and the use of copper-chelating ligands.[13][14] | Highly biocompatible and suitable for use in living systems.[15] |
| Reaction Rate | Generally faster than SPAAC. | Can be slower, but newer strained alkynes have improved kinetics.[16] |
Experimental Protocols
Materials
-
This compound
-
Cells of interest (adherent or suspension)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)[2]
-
Anhydrous DMSO or DMF[2]
-
Quenching buffer (e.g., 100 mM glycine or Tris in PBS)[1]
-
Alkyne-functionalized molecule of interest (for click chemistry)
-
For CuAAC: Copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).[13]
-
For SPAAC: A strained alkyne (e.g., DBCO or BCN derivative).[1]
Protocol 1: Labeling of Cell Surface Amines
This protocol describes the first step of modifying the cell surface with azide groups.
For Adherent Cells:
-
Culture adherent cells to the desired confluency in a multi-well plate.
-
Gently wash the cells twice with ice-cold, amine-free PBS (pH 8.0).
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 0.5-2 mM in ice-cold PBS (pH 8.0).
-
Add the labeling solution to the cells, ensuring the entire surface is covered.
-
Incubate the plate for 30-60 minutes at room temperature or for 2 hours on ice to minimize internalization.[9][10]
-
Aspirate the labeling solution and wash the cells three times with ice-cold quenching buffer.
-
Incubate the cells with the quenching buffer for 15 minutes on ice to stop the reaction.
-
Wash the cells three times with ice-cold PBS. The azide-modified cells are now ready for the click chemistry step.
For Suspension Cells:
-
Harvest cells and wash them three times with ice-cold, amine-free PBS (pH 8.0) by centrifugation.
-
Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of 1-10 x 10^6 cells/mL.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the stock solution to the cell suspension to achieve a final concentration of 0.5-2 mM.
-
Incubate the cell suspension for 30-60 minutes at room temperature or for 2 hours on ice with gentle rotation.[9][10]
-
Pellet the cells by centrifugation and discard the supernatant.
-
Wash the cells three times with ice-cold quenching buffer.
-
Resuspend the cells in quenching buffer and incubate for 15 minutes on ice.
-
Wash the cells three times with ice-cold PBS. The azide-modified cells are now ready for the click chemistry step.
Protocol 2: Click Chemistry Conjugation
This protocol describes the second step of attaching an alkyne-functionalized molecule to the azide-modified cells.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare a "click cocktail" by pre-mixing CuSO4 and a copper-chelating ligand (e.g., THPTA) in a 1:5 molar ratio in PBS.
-
To the azide-modified cells in PBS, add the alkyne-functionalized molecule (typically a 5- to 10-fold molar excess over the estimated number of surface azides).
-
Add the CuSO4/ligand mixture to the cell suspension to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Wash the cells three times with PBS to remove excess reagents.
-
The cells are now surface-modified with the molecule of interest and ready for downstream applications.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
To the azide-modified cells in PBS, add the strained alkyne-functionalized molecule (e.g., a DBCO- or BCN-derivative) to a final concentration of 10-50 µM.[17]
-
Incubate the reaction for 1-12 hours at room temperature or 37°C.[6] Reaction times may vary depending on the specific strained alkyne used.
-
Wash the cells three times with PBS to remove the unreacted alkyne reagent.
-
The cells are now surface-modified with the molecule of interest and ready for downstream applications.
Mandatory Visualizations
Caption: Experimental workflow for two-step cell surface modification.
Caption: Detailed experimental workflow for cell surface modification.
Caption: Signaling pathway modulation via modified cell surface interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Azido-PEG5-Succinimidyl Carbonate in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG5-succinimidyl carbonate is a heterobifunctional linker that has emerged as a valuable tool in the development of targeted drug delivery systems.[1][2] This linker possesses two key reactive groups: an N-hydroxysuccinimidyl (NHS) carbonate and an azide group, connected by a five-unit polyethylene glycol (PEG) spacer.[1] The NHS carbonate reacts efficiently with primary amines on targeting ligands such as antibodies or peptides, while the azide group allows for subsequent conjugation to a therapeutic payload via "click chemistry."[1][] The hydrophilic PEG5 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, making it an attractive choice for applications in antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and targeted nanoparticles.[2][4]
Application Notes
The dual functionality of this compound allows for a modular and controlled approach to the synthesis of complex bioconjugates. The NHS ester provides a reliable method for attaching the linker to the targeting moiety, while the bioorthogonal nature of the azide-alkyne cycloaddition reaction (click chemistry) ensures specific and high-yield conjugation of the therapeutic agent without affecting the biological activity of the targeting ligand.[4][5]
Key Advantages:
-
Controlled Conjugation: The two-step reaction process allows for precise control over the conjugation strategy.
-
Enhanced Solubility: The hydrophilic PEG5 spacer can improve the solubility of hydrophobic drugs and reduce aggregation of the final conjugate.[1]
-
Improved Pharmacokinetics: PEGylation is a well-established method to increase the circulation half-life and reduce the immunogenicity of therapeutic molecules.
-
Versatility: This linker is suitable for a wide range of targeting ligands (antibodies, peptides, etc.) and therapeutic payloads (small molecules, toxins, etc.).
Quantitative Data
The following tables summarize representative quantitative data for drug delivery systems developed using linkers with similar properties to this compound. It is important to note that direct head-to-head data for this specific linker is limited in publicly available literature; therefore, the data presented represents typical reported values for analogous systems.
Table 1: Representative In Vitro Cytotoxicity of Antibody-Drug Conjugates
| Cell Line | Linker Type | Payload | IC50 (ng/mL) |
| SK-BR-3 (HER2+) | Cleavable (Val-Cit) | MMAE | 10-50 |
| BT-474 (HER2+) | Cleavable (Val-Cit) | MMAE | 15-60 |
| MDA-MB-231 (HER2-) | Cleavable (Val-Cit) | MMAE | >1000 |
| SK-BR-3 (HER2+) | Non-cleavable | MMAE | 20-100 |
Lower IC50 values indicate higher potency.
Table 2: Representative Plasma Stability of Antibody-Drug Conjugates
| Linker Type | Time Point (days) | % Intact ADC Remaining |
| Cleavable (Val-Cit) | 7 | 80-90% |
| Non-cleavable | 7 | >95% |
Higher percentages indicate greater stability in plasma.
Table 3: Representative In Vivo Efficacy of Antibody-Drug Conjugates in Xenograft Models
| Tumor Model | Linker Type | Payload | Tumor Growth Inhibition (%) |
| SK-BR-3 Xenograft | Cleavable (Val-Cit) | MMAE | 80-95% |
| BT-474 Xenograft | Cleavable (Val-Cit) | MMAE | 75-90% |
| SK-BR-3 Xenograft | Non-cleavable | MMAE | 70-85% |
Tumor growth inhibition (TGI) is a measure of the reduction in tumor size in treated animals compared to a control group.
Table 4: Typical Physicochemical Properties of Targeted Nanoparticles
| Parameter | Typical Value |
| Particle Size (nm) | 50 - 200 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -10 to +10 |
| Drug Loading Content (%) | 1 - 10 |
| Encapsulation Efficiency (%) | > 80% |
Experimental Protocols
Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of a targeting antibody to an alkyne-modified drug using this compound.
Step 1: Functionalization of the Antibody with the Azido-PEG5 Linker
Caption: Workflow for antibody functionalization.
Materials:
-
Targeting antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved linker to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction and consume any unreacted linker. Incubate for 30 minutes at room temperature.
-
Purification: Purify the azide-functionalized antibody using a desalting column equilibrated with PBS to remove excess linker and quenching reagent.
-
Characterization: Determine the concentration of the purified antibody using a protein assay (e.g., BCA) and confirm the incorporation of the azide group using a suitable analytical method (e.g., reaction with a fluorescently labeled alkyne followed by SDS-PAGE analysis).
Step 2: Conjugation of the Alkyne-Modified Drug via CuAAC (Click Chemistry)
Caption: Workflow for click chemistry conjugation.
Materials:
-
Azide-functionalized antibody from Step 1
-
Alkyne-modified drug
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
PBS, pH 7.4
Procedure:
-
Drug Preparation: Prepare a stock solution of the alkyne-modified drug in a suitable solvent (e.g., DMSO).
-
Catalyst Preparation: Prepare stock solutions of CuSO4 (10 mM in water), sodium ascorbate (50 mM in water, freshly prepared), and THPTA (50 mM in water).
-
Reaction Setup: In a reaction tube, add the azide-functionalized antibody.
-
Add a 5-10 fold molar excess of the alkyne-modified drug.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 0.2 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unreacted drug and catalyst.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).
Protocol 2: Synthesis of Targeted Nanoparticles
This protocol provides a general method for the surface modification of pre-formed nanoparticles with a targeting ligand using this compound.
Caption: Workflow for targeted nanoparticle synthesis.
Materials:
-
Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)
-
This compound
-
Alkyne-modified targeting ligand (e.g., peptide, aptamer)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Click chemistry reagents (as in Protocol 1, Step 2)
-
Purification system (e.g., dialysis, centrifugation)
Procedure:
-
Nanoparticle Functionalization: Disperse the amine-functionalized nanoparticles in the reaction buffer.
-
Add a molar excess of this compound and react for 1-2 hours at room temperature to form azide-functionalized nanoparticles.
-
Purification: Purify the azide-functionalized nanoparticles by dialysis or centrifugation to remove unreacted linker.
-
Click Chemistry Conjugation: Resuspend the azide-functionalized nanoparticles in the reaction buffer.
-
Add the alkyne-modified targeting ligand and the click chemistry reagents as described in Protocol 1, Step 2.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature.
-
Final Purification: Purify the targeted nanoparticles by dialysis or centrifugation to remove unreacted targeting ligand and catalyst.
-
Characterization: Characterize the final targeted nanoparticles for size, zeta potential, drug loading (if applicable), and targeting ligand density.
Conclusion
This compound is a versatile and efficient heterobifunctional linker for the development of targeted drug delivery systems. Its well-defined structure and dual reactivity enable the controlled and modular assembly of complex bioconjugates. The inclusion of a PEG spacer offers significant advantages in terms of solubility and pharmacokinetic properties. The protocols and data presented here provide a foundation for researchers to utilize this valuable tool in the design and synthesis of next-generation targeted therapeutics.
References
Application Notes and Protocols for PROTAC Development using Azido-PEG5-Succinimidyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins from cells.[1][2] These heterobifunctional molecules co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively tag and destroy target proteins.[1][2] A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[5]
Among the various types of linkers, polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide flexibility.[5][6][7] Azido-PEG5-succinimidyl carbonate is a versatile PEG-based linker used in the synthesis of PROTACs.[8][9] This linker features an azide group, which allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), for conjugation to a molecule containing an alkyne group.[8][10][11] The succinimidyl carbonate moiety readily reacts with primary amines, such as those on lysine residues, to form a stable carbamate linkage.
These application notes provide a comprehensive overview of the use of this compound in PROTAC development, including detailed protocols for the synthesis and evaluation of PROTAC efficacy.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[12] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[12] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[12][13] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[3]
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC involves a series of experiments to determine its efficacy and mechanism of action. A typical workflow includes assessing target protein degradation, evaluating the downstream effects on cell viability, and characterizing the formation of the ternary complex.
Caption: A typical workflow for PROTAC evaluation.
Data Presentation
Quantitative data from PROTAC evaluation experiments should be summarized in structured tables for clear comparison.
Table 1: Target Protein Degradation
| PROTAC Concentration | % Target Protein Remaining (Western Blot) |
| 0 nM (Vehicle) | 100% |
| 1 nM | 85% |
| 10 nM | 52% |
| 100 nM | 15% |
| 1 µM | 5% |
| DC50 | ~10 nM |
| Dmax | ~95% |
Table 2: Cell Viability
| PROTAC Concentration | % Cell Viability (CellTiter-Glo) |
| 0 nM (Vehicle) | 100% |
| 1 nM | 98% |
| 10 nM | 75% |
| 100 nM | 45% |
| 1 µM | 20% |
| IC50 | ~120 nM |
Table 3: Ternary Complex Formation (SPR)
| Analyte | Ligand | KD (nM) |
| PROTAC | E3 Ligase | 150 |
| PROTAC | Target Protein | 200 |
| Target Protein | PROTAC:E3 Ligase Complex | 50 |
Experimental Protocols
Protocol 1: PROTAC Synthesis using this compound
This protocol describes a general two-step procedure for synthesizing a PROTAC using this compound.
Step 1: Reaction of this compound with an amine-containing molecule (e.g., E3 Ligase Ligand)
-
Dissolve the amine-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Add this compound (1.0-1.2 equivalents) to the solution.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Purify the azido-PEG5-functionalized molecule by flash chromatography or preparative HPLC.
Step 2: Click Chemistry Reaction with an alkyne-containing molecule (e.g., POI Ligand)
-
Dissolve the azido-PEG5-functionalized molecule and the alkyne-containing molecule (1.0-1.2 equivalents) in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Add a copper(I) source (e.g., copper(II) sulfate pentahydrate, 0.1 equivalents).
-
Add a reducing agent (e.g., sodium ascorbate, 0.2 equivalents) to reduce Cu(II) to Cu(I).
-
Optionally, add a copper ligand (e.g., THPTA or TBTA) to stabilize the copper(I) catalyst.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Purify the final PROTAC molecule by preparative HPLC.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[12][14][15][16]
Materials:
-
Cell line of interest expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.[12]
-
Add ice-cold lysis buffer to each well and incubate on ice for 20-30 minutes.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[16]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12][15]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[12][15]
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[12]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[16]
-
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[14][17]
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Data Acquisition and Analysis:
Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation.[18][19][20]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant E3 ligase complex
-
Purified recombinant target protein
-
PROTAC compound
-
SPR running buffer
Procedure:
-
Immobilization of E3 Ligase:
-
Immobilize the E3 ligase onto the sensor chip surface using a suitable coupling chemistry (e.g., amine coupling).[21]
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD).[18]
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the PROTAC and varying concentrations of the target protein.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The binding of the target protein to the PROTAC-E3 ligase complex will result in an increased SPR signal, allowing for the determination of the ternary complex affinity and kinetics.[20][22]
-
-
Data Analysis:
Logical Relationships of PROTAC Components
The successful design of a PROTAC relies on the careful selection and connection of its three core components. The this compound linker serves as a key bridge, enabling the covalent attachment of the POI ligand and the E3 ligase ligand.
Caption: Logical relationship of PROTAC components.
References
- 1. benchchem.com [benchchem.com]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. o2hdiscovery.co [o2hdiscovery.co]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Reaction of Azido-PEG5-succinimidyl carbonate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG5-succinimidyl carbonate is a heterobifunctional crosslinker that offers a versatile approach to bioconjugation. This reagent features a terminal azide group and an N-hydroxysuccinimide (NHS) carbonate ester, separated by a five-unit polyethylene glycol (PEG) spacer. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, forming a stable carbamate linkage, while the azide group enables subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The PEG spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the conjugated biomolecule.[1]
These application notes provide detailed protocols and reaction conditions for the successful conjugation of this compound with primary amines on proteins, peptides, and other biomolecules.
Reaction Principle
The core of the conjugation chemistry lies in the reaction between the succinimidyl carbonate group and a primary amine (-NH2). Primary amines are abundantly available on biomolecules, most notably as the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins.[3] The reaction is a nucleophilic acyl substitution where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl carbonate. This results in the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3]
A critical competing reaction is the hydrolysis of the succinimidyl carbonate ester in aqueous solutions, which deactivates the reagent by converting it to an unreactive carboxyl group.[4][5] The rate of hydrolysis is highly dependent on pH, increasing significantly under more alkaline conditions.[4][5] Therefore, careful control of the reaction pH is essential to maximize the efficiency of the conjugation.
Quantitative Data Summary
The following tables provide key quantitative data for the reaction of succinimidyl esters with primary amines, including recommended reaction parameters and the stability of the reactive group.
Table 1: Recommended Reaction Conditions for this compound with Primary Amines
| Parameter | Recommended Value | Notes |
| pH | 7.2 - 8.5[6] | A compromise to ensure amine nucleophilicity while minimizing hydrolysis. An optimal range of 8.3-8.5 is often suggested for maximal efficiency.[6] |
| Temperature | 4°C to Room Temperature (20-25°C)[5][7] | Lower temperatures (4°C) can be used for longer incubation times to minimize hydrolysis and for sensitive proteins.[5][7] |
| Reaction Time | 30 - 60 minutes at room temperature; 2 - 4 hours at 4°C[5][7] | The optimal time can vary depending on the specific protein and desired degree of labeling. |
| Molar Excess of PEG Reagent | 5- to 20-fold molar excess over the protein[7] | May need to be adjusted for dilute protein solutions or to achieve the desired degree of labeling. |
| Solvent | Amine-free buffers (e.g., PBS, Sodium Bicarbonate, HEPES)[6] | Anhydrous, amine-free DMSO or DMF can be used to dissolve the reagent before adding to the aqueous reaction mixture.[5] |
Table 2: Hydrolysis Half-life of Succinimidyl Carbonate (SC) Esters
| pH | Temperature | Half-life (minutes) | Notes |
| 8.0 | 25°C | 20.4[5] | Demonstrates the susceptibility of the succinimidyl carbonate group to hydrolysis in aqueous solutions. |
| 7.0 | 0°C | 4-5 hours (for a typical NHS ester)[4] | The half-life generally triples for every one-unit decrease in pH.[6] |
| 8.6 | 4°C | 10 minutes (for a typical NHS ester)[4] | Illustrates the accelerated rate of hydrolysis at a more alkaline pH. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous, amine-free DMSO or DMF[5]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3[6]
-
Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 8.0[6]
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the Reaction Buffer using dialysis or a desalting column.
-
-
This compound Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the reagent in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Gently mix and incubate for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[5]
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[6]
-
Incubate for an additional 15-30 minutes to ensure any unreacted NHS ester is consumed.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by gel filtration (e.g., a desalting column) or dialysis.
-
-
Characterization:
-
The degree of labeling can be assessed using techniques such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.
-
Protocol 2: Labeling of an Amine-Containing Small Molecule
Materials:
-
Amine-containing small molecule
-
This compound
-
Anhydrous organic solvent (e.g., DMF, DCM, DMSO, or THF)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
Procedure:
-
Dissolve the Small Molecule:
-
Gradually dissolve the amine-containing small molecule in an anhydrous organic solvent.
-
-
Reaction Setup:
-
While stirring, add a base (e.g., TEA or DIPEA) and this compound to the reaction mixture. A 1:1 or 2:1 molar ratio of the PEG reagent to the small molecule can be used as a starting point.
-
-
Incubation:
-
Stir the reaction mixture continuously for 3-24 hours, with the time adjusted based on the substrate's properties.
-
-
Monitoring:
-
Monitor the reaction progress using LC-MS or TLC.
-
-
Purification:
-
The final product can be isolated by standard organic synthesis workup procedures or by column purification.
-
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow for bioconjugation using this compound.
References
Purifying Biomolecules After Azido-PEG5-Succinimidyl Carbonate Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of biomolecules, such as proteins and antibodies, following their conjugation with Azido-PEG5-succinimidyl carbonate. The successful purification of these PEGylated biomolecules is a critical step in the development of biotherapeutics, ensuring the removal of unreacted starting materials and byproducts to yield a highly pure and homogenous product.
Introduction to this compound Conjugation
This compound is a heterobifunctional crosslinker used to introduce a polyethylene glycol (PEG) spacer and an azide functional group onto a biomolecule. The succinimidyl carbonate group reacts with primary amines, such as the side chain of lysine residues on a protein, to form a stable carbamate linkage. The terminal azide group can then be used for subsequent "click chemistry" reactions.
The PEGylation of biomolecules offers several advantages, including increased hydrodynamic size, which can lead to a longer circulatory half-life, reduced immunogenicity, and improved solubility and stability. However, the conjugation reaction often results in a heterogeneous mixture of the desired mono-PEGylated product, unreacted biomolecule, excess PEG reagent, and potentially multi-PEGylated species. Therefore, robust purification strategies are essential.
General Workflow for Purification
A multi-step chromatographic approach is typically employed to purify the PEGylated biomolecule from the reaction mixture. The choice and order of the purification steps depend on the specific properties of the biomolecule and the PEG conjugate. A general workflow is outlined below.
Caption: General workflow for the purification of PEGylated biomolecules.
Purification Methodologies and Protocols
The three primary chromatographic techniques for purifying PEGylated biomolecules are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Due to the significant increase in size upon PEGylation, SEC is a highly effective method for separating PEGylated biomolecules from unreacted, smaller biomolecules and excess PEG reagent. It is often used as a final polishing step.
Principle of SEC for PEGylated Biomolecule Purification
Caption: Separation principle of Size Exclusion Chromatography.
Detailed Protocol for SEC Purification:
-
Column: Select a column with a fractionation range appropriate for the size of the PEGylated biomolecule (e.g., Superdex 200 Increase 10/300 GL, TSKgel G3000SWxl).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another buffer containing at least 150 mM salt to minimize ionic interactions with the stationary phase.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical scale columns.
-
Sample Preparation: The reaction mixture should be clarified by centrifugation or filtration (0.22 µm) before loading. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[1]
-
Procedure:
-
Equilibrate the column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Inject the clarified sample onto the column.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect fractions corresponding to the different peaks.
-
Analyze the collected fractions by SDS-PAGE or analytical SEC to identify the fractions containing the purified PEGylated biomolecule.
-
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. The attachment of neutral PEG chains can shield the charged residues on the biomolecule's surface, altering its isoelectric point (pI) and its interaction with the IEX resin. This change in charge allows for the separation of the PEGylated product from the unreacted biomolecule.
Principle of IEX for PEGylated Biomolecule Purification
Caption: Separation principle of Ion Exchange Chromatography.
Detailed Protocol for IEX Purification:
-
Resin Selection: Choose a cation exchange resin (e.g., SP Sepharose) if the biomolecule has a net positive charge at the working pH, or an anion exchange resin (e.g., Q Sepharose) if it has a net negative charge.
-
Buffers:
-
Binding Buffer: A low ionic strength buffer at a pH where the target biomolecule binds to the resin (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution Buffer: Binding buffer with a high concentration of salt (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
-
Sample Preparation: The reaction mixture should be dialyzed or desalted into the binding buffer to ensure proper binding to the column.
-
Procedure:
-
Equilibrate the column with 5-10 column volumes of binding buffer.
-
Load the prepared sample onto the column.
-
Wash the column with binding buffer until the UV absorbance at 280 nm returns to baseline.
-
Elute the bound molecules using a linear salt gradient from 0% to 100% elution buffer over 10-20 column volumes.
-
Collect fractions and monitor the elution profile at 280 nm.
-
Analyze the fractions by SDS-PAGE or analytical SEC to identify the purified PEGylated biomolecule.
-
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. PEGylation can alter the surface hydrophobicity of a biomolecule, which can be exploited for purification. Proteins are bound to the HIC resin at high salt concentrations and eluted by decreasing the salt concentration.
Principle of HIC for PEGylated Biomolecule Purification
Caption: Separation principle of Hydrophobic Interaction Chromatography.
Detailed Protocol for HIC Purification:
-
Resin Selection: Choose a resin with appropriate hydrophobicity (e.g., Phenyl Sepharose, Butyl Sepharose).
-
Buffers:
-
Binding Buffer: A buffer containing a high concentration of a lyotropic salt (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Elution Buffer: A buffer with no salt (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
-
Sample Preparation: Add salt to the reaction mixture to match the concentration in the binding buffer.
-
Procedure:
-
Equilibrate the column with binding buffer.
-
Load the salt-adjusted sample onto the column.
-
Wash the column with binding buffer to remove unbound components.
-
Elute the bound molecules using a decreasing linear salt gradient.
-
Collect fractions and monitor the elution profile at 280 nm.
-
Analyze the fractions by SDS-PAGE or analytical SEC.
-
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the purification of PEGylated biomolecules using the described chromatographic techniques. Actual results will vary depending on the specific biomolecule and conjugation conditions.
| Purification Technique | Typical Column/Resin | Mobile Phase/Buffers | Typical Recovery | Typical Purity | Key Separation Principle |
| Size Exclusion Chromatography (SEC) | Superdex 200, TSKgel G3000SWxl | Phosphate-Buffered Saline (PBS), pH 7.4 | > 90% | > 98% | Hydrodynamic Radius |
| Ion Exchange Chromatography (IEX) | Q Sepharose (Anion), SP Sepharose (Cation) | Binding: Low salt buffer; Elution: High salt buffer (e.g., 1M NaCl) | 80-95% | > 95% | Net Surface Charge |
| Hydrophobic Interaction Chromatography (HIC) | Phenyl Sepharose, Butyl Sepharose | Binding: High salt (e.g., 1.5M (NH₄)₂SO₄); Elution: Low/no salt | 70-90% | > 95% | Surface Hydrophobicity |
Characterization of Purified PEGylated Biomolecules
After purification, it is crucial to characterize the final product to determine the degree of PEGylation, purity, and integrity.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a simple and rapid method to visually assess the increase in molecular weight upon PEGylation and to estimate the purity of the final product. The PEGylated biomolecule will migrate slower than the unreacted biomolecule.
High-Performance Liquid Chromatography (HPLC)
Analytical SEC-HPLC is used to determine the purity and aggregation state of the PEGylated biomolecule. Reversed-phase HPLC (RP-HPLC) can also be used to separate different PEGylated species.
Mass Spectrometry (MS)
Mass spectrometry provides an accurate determination of the molecular weight of the PEGylated conjugate, allowing for the confirmation of the degree of PEGylation. Techniques like MALDI-TOF or ESI-MS are commonly used.
Conclusion
The purification of biomolecules after conjugation with this compound is a multi-step process that requires careful optimization of chromatographic conditions. A combination of IEX or HIC for initial capture and separation, followed by SEC for polishing, is a robust strategy to obtain a highly pure and homogenous PEGylated biomolecule. Thorough characterization of the final product is essential to ensure its quality and suitability for downstream applications in research and drug development.
References
Troubleshooting & Optimization
Troubleshooting low yield in Azido-PEG5-succinimidyl carbonate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during bioconjugation reactions involving Azido-PEG5-succinimidyl carbonate, with a focus on resolving low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My conjugation yield with this compound is very low. What are the most common causes?
Low conjugation yield is a frequent issue that can typically be traced back to a few critical factors. The most common culprits are suboptimal reaction pH, hydrolysis of the succinimidyl carbonate (SC) ester, use of inappropriate buffers, and poor quality of the PEG reagent.
-
Suboptimal pH: The reaction between the succinimidyl carbonate ester and a primary amine is highly pH-dependent. If the pH is too low, the amine will be protonated (-NH3+) and will not act as an effective nucleophile, leading to little or no reaction.[1][2][3] If the pH is too high, the rate of hydrolysis of the SC ester increases dramatically, consuming the reagent before it can react with your molecule of interest.[2][3][4]
-
Hydrolysis of the SC Ester: The succinimidyl carbonate group is sensitive to moisture.[3][5][6] In aqueous solutions, it competes with the desired amine reaction by hydrolyzing to an unreactive carboxylic acid. This hydrolysis is the primary side reaction and is accelerated at higher pH and temperatures.[7][8]
-
Inappropriate Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the this compound, significantly reducing your yield.[3][4][9]
-
Reagent Quality: The this compound reagent can degrade if not stored or handled properly. Exposure to moisture is the most common cause of inactivation.[5][6][9]
Q2: What is the optimal pH for my reaction and which buffers should I use?
The optimal pH for reacting this compound with primary amines is a balance between ensuring the amine is deprotonated and minimizing hydrolysis of the ester.
A recommended pH range is between 7.2 and 8.5.[3] For many applications, a more specific range of 8.3 to 8.5 provides the best results.[1][4][10]
Recommended Buffers:
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Borate buffer
-
Carbonate/Bicarbonate buffer (e.g., 0.1 M Sodium Bicarbonate), pH 8.3-8.5[3][4]
Buffers to Avoid:
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during your experiments.
Problem 1: Low or No Product Formation
If you observe very little or no desired product, follow this workflow to identify the root cause.
Problem 2: Complex Mixture or Multiple Products Observed in Analysis (e.g., on a gel or chromatogram)
A heterogeneous reaction mixture can result from several factors, including incomplete reactions or side reactions.
Potential Causes & Solutions:
-
Hydrolysis of the SC Ester: The primary side product is the hydrolyzed, unreactive PEG-acid. This competes with your target reaction, especially at pH > 8.5.[2][7][8]
-
Reaction with Other Nucleophiles: At higher pH values, the SC ester can react with other nucleophiles like tyrosine, although this is less common.[8][11]
-
Solution: Maintain the reaction pH in the recommended range to favor reaction with primary amines.
-
-
Steric Hindrance: The PEG chain may create steric hindrance, preventing complete conjugation.[8]
-
Solution: Increase the reaction time or consider a slight increase in the molar excess of the PEG reagent.[8]
-
Data Presentation
Table 1: Effect of pH on Succinimidyl Carbonate (SC) Ester Stability
The stability of the succinimidyl carbonate ester is critically dependent on the pH of the aqueous solution. The half-life is a measure of how quickly the reagent hydrolyzes and becomes inactive.
| Compound Type | pH | Temperature (°C) | Half-life (minutes) |
| PEG-Succinimidyl Carbonate (PEG-SC) | 8.0 | 25 | 20.4[7][12] |
| PEG-Succinimidyl Carbonate (PEG-SC) (Estimated) | 7.0 | 25 | ~61.2[7] |
Note: The half-life of an NHS ester typically triples for every one-unit decrease in pH.[3][7]
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine nucleophilicity and SC ester stability.[1][3][4] |
| Buffer | PBS, Borate, or Bicarbonate | Amine-free to prevent competition with the target molecule.[3][13] |
| Molar Excess of PEG | 10- to 50-fold | Drives the reaction to completion, but may require optimization.[5][7] |
| Solvent for Stock | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the moisture-sensitive reagent.[4][6][9] |
| Reaction Time | 30-60 min (RT) or 2-4 hours (4°C) | Reaction is typically rapid; lower temperatures can reduce hydrolysis.[5][7][12] |
| Storage of Reagent | -20°C, under dry, inert atmosphere | Preserves the reactivity of the succinimidyl carbonate group.[5][6][14] |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
This protocol provides a general guideline. Optimization may be required for specific proteins and applications.
Detailed Steps:
-
Prepare Protein Solution: Dissolve your protein or biomolecule in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[4] If your sample is in an incompatible buffer (like Tris), perform a buffer exchange using dialysis or a desalting column.[7][9]
-
Prepare Azido-PEG5-SC Stock Solution: Shortly before use, remove the vial of this compound from -20°C storage and allow it to equilibrate to room temperature before opening to prevent moisture condensation.[6][9] Prepare a stock solution (e.g., 10 mM) by dissolving the reagent in an anhydrous, amine-free solvent such as DMSO or DMF.[6][13]
-
Perform Conjugation Reaction: Add a calculated molar excess (typically 10- to 50-fold) of the Azido-PEG5-SC stock solution to the protein solution.[5][7] Mix gently and immediately. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[9]
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[5][7][12] The optimal time and temperature should be determined empirically for your specific system.
-
Quench the Reaction (Optional): To stop the reaction and consume any unreacted PEG reagent, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[3][7]
-
Purify the Conjugate: Remove unreacted PEG reagent and byproducts (like N-hydroxysuccinimide) from the PEGylated product. Common methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.[15][][17] SEC is particularly effective at removing low molecular weight impurities.[]
Protocol 2: Troubleshooting Purification of PEGylated Products
Purification can be challenging due to the heterogeneity of the reaction mixture.[17] This guide helps you choose an appropriate strategy.
-
Size-Exclusion Chromatography (SEC): This is often the first choice and is highly effective for removing unreacted, low-molecular-weight PEG reagent and byproducts from the larger, PEGylated protein.[15][]
-
Ion-Exchange Chromatography (IEX): PEGylation shields the surface charges of a protein. This change in charge property can be exploited to separate the unreacted protein from mono- and multi-PEGylated species.[][18]
-
Reverse Phase Chromatography (RPC) / Hydrophobic Interaction Chromatography (HIC): These methods separate molecules based on hydrophobicity and can be effective for separating positional isomers or when IEX and SEC provide insufficient resolution.[15][]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Succinimidyl PEG NHS, mPEG-NHS(SC) [nanocs.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. This compound, CAS 1402411-88-4 | AxisPharm [axispharm.com]
- 15. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Azido-PEG5-succinimidyl carbonate Conjugation
Welcome to the technical support center for Azido-PEG5-succinimidyl carbonate conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
The optimal pH range for the reaction is typically between 7.2 and 8.5.[1][2] A more specific optimal pH is often cited as 8.3-8.5.[3][4][5] This pH range represents a critical balance: the primary amine on your target molecule needs to be deprotonated to be nucleophilic and reactive, which is favored at higher pH. However, the competing reaction, hydrolysis of the succinimidyl carbonate ester, also accelerates at higher pH, which can deactivate your PEG reagent and lower the conjugation yield.[1][6]
Q2: How does pH affect the reaction kinetics?
The rate of reaction with primary amines increases with pH as the amines become deprotonated and more nucleophilic.[6] Conversely, the rate of hydrolysis of the succinimidyl carbonate also increases significantly with rising pH.[1][6] At a lower pH, primary amines are protonated (-NH₃⁺) and are not reactive nucleophiles.[2] At a pH above 8.5, the hydrolysis of the NHS ester can become the dominant reaction, leading to a significant reduction in conjugation efficiency.[1]
Q3: Which buffers are recommended for this conjugation?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound. Recommended buffers include:
-
Phosphate-buffered saline (PBS), pH 7.2-7.5[7]
-
Borate buffer[2]
-
Carbonate/bicarbonate buffer (e.g., 0.1 M, pH 8.3-8.5)[3][7]
-
HEPES buffer
Q4: Which buffers should be avoided?
Buffers containing primary amines must be avoided. These include Tris (tris(hydroxymethyl)aminomethane) and glycine-based buffers, as they will quench the reaction by reacting with the NHS ester.[1][2]
Q5: How should I handle and prepare the this compound reagent?
This compound is sensitive to moisture.[1][2] To ensure optimal reactivity:
-
Store the reagent at -20°C under dry conditions.[2]
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][2]
-
Dissolve the reagent in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3][6] Do not prepare stock solutions for long-term storage in aqueous buffers.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Yield | Incorrect Buffer pH: The pH is too low, leaving primary amines protonated and unreactive.[7] | Prepare a fresh reaction buffer and verify the pH is within the optimal 7.2-8.5 range. An initial pH of 8.3 is often a good starting point.[2][7] |
| Hydrolysis of PEG Reagent: The this compound has been inactivated by moisture or prolonged exposure to aqueous buffer at a high pH.[1] | Use a fresh vial of the reagent, ensuring it is warmed to room temperature before opening. Prepare the reagent solution in anhydrous DMSO or DMF immediately before the reaction.[1] Consider performing the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis.[2][9] | |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.[2] | Perform a buffer exchange into a recommended amine-free buffer like PBS, HEPES, or borate buffer using dialysis or a desalting column.[2][10] | |
| Low Concentration of Target Molecule: At low concentrations, the competing hydrolysis reaction can dominate over the desired conjugation reaction.[1] | If possible, increase the concentration of your target molecule. A concentration of >2 mg/mL is recommended.[1] | |
| Protein Precipitation During/After Conjugation | High Degree of Labeling: Modification of multiple primary amines can alter the protein's isoelectric point (pI) and reduce its solubility.[2] | Reduce the molar excess of the this compound to control the number of modifications. Perform small-scale pilot reactions with varying molar ratios to determine the optimal conditions.[2] |
| Change in Protein pI: Neutralizing the positive charge of primary amines can shift the pI closer to the buffer pH, causing the protein to become less soluble.[2] | Ensure the final buffer conditions are suitable for the stability of the conjugated protein. This may require a buffer with a different pH for storage. |
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| 8.0 | 25°C | Half-life typically triples with a one-unit decrease in pH.[11] |
Table 2: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[3] | Balances amine reactivity with NHS ester stability.[6] |
| Buffer | Phosphate, Borate, Carbonate/Bicarbonate (amine-free)[3] | Avoids competing reactions with buffer components.[2] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help minimize the rate of hydrolysis.[1] |
| Reaction Time | 0.5 - 4 hours (can be extended at 4°C)[4] | Allows for sufficient time for the conjugation to proceed to completion. |
| Molar Excess of PEG Reagent | 10x - 50x (PEG:Target Molecule) | Highly dependent on the concentration and reactivity of the target molecule.[1] |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 7.5, or 1 M glycine to a final concentration of 20-50 mM.[6]
-
-
Purification:
Visualizations
Caption: A general experimental workflow for the conjugation of this compound.
Caption: The logical relationship between reaction pH and conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. de.lumiprobe.com [de.lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. laysanbio.com [laysanbio.com]
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large aggregates.[1][2][3] Even monofunctional PEG reagents can sometimes contain bifunctional impurities, causing unintended cross-linking.[1][2]
-
High Protein Concentration: At high concentrations, the proximity of protein molecules to each other increases, which in turn elevates the likelihood of intermolecular interactions that can lead to aggregation.[1][2][3]
-
Suboptimal Reaction Conditions: The stability and solubility of proteins are highly dependent on factors like pH, temperature, and buffer composition.[1][3] Deviations from the optimal conditions for a specific protein can expose hydrophobic regions, promoting aggregation.[1][3]
-
PEG-Protein Interactions: While PEG is generally a stabilizer, the interaction between the PEG polymer and the protein surface can occasionally induce conformational changes that favor aggregation. The length and structure of the PEG chain can influence these interactions.[1][3][4]
-
Inherent Protein Instability: Some proteins are intrinsically prone to aggregation due to their amino acid sequence and tertiary structure. For instance, the presence of a free cysteine can lead to the formation of intermolecular disulfide bonds and subsequent aggregation.[1]
Q2: How can I detect and quantify protein aggregation?
It is highly recommended to use a combination of orthogonal methods to obtain a comprehensive understanding of the aggregation profile.[1] Key analytical techniques include:
| Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies monomers, dimers, and higher-order soluble aggregates.[1][2][5] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution based on their Brownian motion. | Detects the presence of larger aggregates and provides size distribution.[1][2] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on molecular weight under denaturing conditions. | Reveals high-molecular-weight species corresponding to covalent aggregates under non-reducing conditions.[1][6] |
| UV-Vis Spectroscopy | Measures light scattering at a specific wavelength (e.g., 340-600 nm). | Indicates the presence of insoluble aggregates (turbidity).[3][5][6] |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under high centrifugal force. | Assesses the homogeneity of protein solutions and characterizes the molecular weight of aggregates.[1] |
Q3: What are some common strategies to prevent aggregation during PEGylation?
Preventing aggregation often involves a multi-pronged approach focused on optimizing the reaction conditions and using stabilizing agents.[1] Key strategies include:
-
Optimize Reaction Conditions: Systematically screen for the optimal protein concentration, PEG:protein molar ratio, pH, and temperature.[1][2]
-
Control the Reaction Rate: A slower, more controlled reaction can be beneficial. This can be achieved by lowering the reaction temperature (e.g., to 4°C) or by adding the PEG reagent in small aliquots over time (stepwise addition).[1][2][7]
-
Incorporate Stabilizing Excipients: The addition of certain excipients to the reaction buffer can significantly enhance protein stability and prevent aggregation.[2][3]
-
Consider Alternative PEGylation Strategies: If aggregation persists, it may be necessary to explore alternative approaches, such as using monofunctional PEG reagents or employing site-specific PEGylation techniques.[2][7]
Q4: Does the site of PEGylation matter for preventing aggregation?
Yes, the location of PEG attachment can significantly impact a protein's stability and propensity for aggregation.[3] PEGylating near an active site could not only reduce the protein's activity but also induce conformational changes that lead to aggregation.[3] Conversely, attaching PEG to a site that enhances conformational stability can protect against aggregation.[3][8]
Troubleshooting Guide
Issue: Immediate precipitation or a rapid increase in turbidity is observed upon adding the PEG reagent.
-
Possible Cause: The protein concentration may be too high, or the buffer conditions (pH, ionic strength) may be suboptimal, leading to rapid aggregation.[1]
-
Troubleshooting Steps:
Issue: A gradual increase in turbidity is observed during the reaction.
-
Possible Cause: The reaction conditions may be slowly inducing protein unfolding and aggregation over time.[1]
-
Troubleshooting Steps:
Issue: Significant aggregation is detected by SEC analysis, but no visible precipitation is observed.
-
Possible Cause: If you are using a bifunctional PEG linker, intermolecular cross-linking is a likely cause. If you are using a monofunctional linker, there may be a significant percentage of bifunctional impurities.[1][2]
-
Troubleshooting Steps:
-
Verify PEG Reagent: Confirm the purity and functionality of your PEG reagent.[1]
-
Optimize PEG:Protein Ratio: Reduce the molar excess of the PEG reagent.[1][2]
-
Switch to Monofunctional PEG: If using a bifunctional linker is not essential, switch to a monofunctional PEG to eliminate the possibility of cross-linking.[1][7]
-
Experimental Protocols
Protocol 1: Screening for Optimal Reaction Conditions
Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)
-
A series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
96-well plate or microcentrifuge tubes
-
Incubators or water baths set to different temperatures (e.g., 4°C, 25°C)
Procedure:
-
Prepare a Screening Matrix: Design a matrix of experiments in a 96-well plate or microcentrifuge tubes. Systematically vary one parameter at a time (e.g., pH) while keeping others constant.[2]
-
Vary Key Parameters:
-
Protein Concentration: Test a range of concentrations (e.g., 1, 2, 5, 10 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[2]
-
pH: Test a range of pH values around the protein's known optimal stability pH.[2][3]
-
Temperature: Compare the reaction at different temperatures (e.g., 4°C and 25°C).[2][3]
-
-
Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.[2][3]
-
Analysis: After incubation, assess the level of aggregation in each sample. This can be done through:
-
Visual Inspection: Check for visible precipitates or turbidity.[2][3]
-
Turbidity Measurement: Read the absorbance at a high wavelength (e.g., 350-600 nm).[2]
-
Quantitative Analysis: For a more detailed analysis, use techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[2]
-
Protocol 2: Screening for Stabilizing Excipients
Objective: To identify an effective stabilizing excipient to add to the PEGylation reaction.
Materials:
-
Optimal reaction conditions identified from Protocol 1.
-
Stock solutions of various excipients.
Procedure:
-
Set up Reactions: Prepare a series of PEGylation reactions using the optimal conditions determined previously.
-
Add Excipients: To each reaction, add a different excipient at a specific concentration. It is advisable to test a range of concentrations for each excipient.
-
Incubation and Analysis: Incubate the reactions and analyze for aggregation as described in Protocol 1.
Commonly Used Stabilizing Excipients
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for Sucrose | Preferential exclusion, increases protein stability.[2][3] |
| Amino Acids | Arginine, Glycine | 50-100 mM for Arginine | Suppresses non-specific protein-protein interactions.[2][3][7] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Non-ionic surfactants that reduce surface-induced aggregation.[2][7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Binding characteristics between polyethylene glycol (PEG) and proteins in aqueous solution - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. approcess.com [approcess.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of reconstituted Azido-PEG5-succinimidyl carbonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of reconstituted Azido-PEG5-succinimidyl carbonate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functionalities?
This compound is a heterobifunctional crosslinker. It contains two primary reactive groups: an azide (-N₃) and an N-hydroxysuccinimide (NHS) carbonate. The polyethylene glycol (PEG5) spacer enhances solubility in aqueous media.[1][2][3] The azide group is used for "click chemistry" reactions, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[1][2][4] The NHS carbonate reacts with primary amines (like the lysine residues on proteins) to form a carbamate bond.[3][5]
Q2: What is the primary cause of instability for reconstituted this compound?
The primary cause of instability is the hydrolysis of the N-hydroxysuccinimide (NHS) carbonate moiety in the presence of water.[5][6][7][8] This reaction is highly dependent on pH and temperature, with higher pH and temperature accelerating the rate of hydrolysis.[6][7] Once hydrolyzed, the reagent is no longer active and cannot react with primary amines.[9][10]
Q3: How should I store the solid and reconstituted this compound?
Proper storage is critical to maintain the reagent's reactivity.
-
Solid Form : The solid reagent is sensitive to moisture and should be stored in a desiccated environment at -20°C, protected from light.[2][6][11] Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent moisture condensation.[6][8][9][12]
-
Reconstituted Solutions : Stock solutions should be prepared immediately before use in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][6][9][13] It is not recommended to prepare and store aqueous stock solutions because the NHS carbonate will hydrolyze quickly.[9][10] Discard any unused reconstituted reagent.[9][10]
Q4: Which buffers are recommended for conjugation reactions?
It is essential to use amine-free buffers to avoid competition with your target molecule. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer, with an optimal pH range of 7.2-8.5.[6][14] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will react with the NHS carbonate and quench the reaction.[6][9][10]
Q5: How does the carbamate linkage formed by a succinimidyl carbonate differ from the amide linkage from a succinimidyl ester?
While both react with amines, the resulting linkage is different. A succinimidyl carbonate forms a carbamate (urethane) linkage, whereas a succinimidyl ester forms a more stable amide bond.[15] The carbamate linkage can be less stable and more susceptible to hydrolysis over time, which can lead to "depegylation" of the conjugated molecule.[15] This is a critical consideration for the long-term stability of the final product.[15]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Problem 1: Low or No Conjugation Yield
Symptoms:
-
Analytical results (e.g., HPLC, SDS-PAGE) show a low amount of desired conjugate.
-
A significant amount of unreacted starting material is observed.
| Potential Cause | Recommended Solution | Citation |
| Hydrolyzed Reagent | The NHS carbonate has been inactivated by moisture. Always allow the reagent vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store them. | [7][10] |
| Suboptimal pH | The reaction pH is too low, causing protonation of the target amines and reducing their reactivity. The pH is too high, causing rapid hydrolysis of the NHS carbonate. | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. |
| Competing Amines in Buffer | Buffers like Tris or glycine contain primary amines that compete with the target molecule for the NHS carbonate. | Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate buffer before starting the conjugation. |
| Dilute Protein Solution | In dilute solutions, the concentration of water is significantly higher than the target amines, favoring hydrolysis of the NHS carbonate over the desired conjugation reaction. | If possible, increase the concentration of your protein or target molecule to favor the bimolecular reaction. |
Problem 2: Protein Precipitation During/After Conjugation
Symptoms:
-
Visible precipitate or cloudiness appears in the reaction tube after adding the reconstituted reagent.
| Potential Cause | Recommended Solution | Citation |
| High Concentration of Organic Solvent | The addition of the reagent dissolved in DMSO or DMF increases the final organic solvent concentration, which can denature and precipitate proteins. | Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture does not exceed 10%. |
| High Degree of Labeling | Excessive modification of the protein with the PEG linker can alter its biophysical properties, leading to aggregation and precipitation. | Reduce the molar excess of the this compound reagent used in the reaction. Optimize the reagent-to-protein ratio. |
| Incorrect pH | The reaction buffer pH may be close to the isoelectric point (pI) of the protein, reducing its solubility. | Adjust the buffer pH to be at least one unit away from the pI of your protein, while staying within the optimal range for the NHS reaction (7.2-8.5). |
Quantitative Data: Stability of NHS Esters
The stability of this compound is primarily dictated by the hydrolysis of the NHS group. The rate of hydrolysis is highly pH-dependent. The table below provides general estimates for the half-life of NHS esters in aqueous solutions at different pH values. Note that succinimidyl carbonates can have even faster hydrolysis rates.[5]
| pH | Temperature (°C) | Approximate Half-Life of NHS Ester | Citation |
| 7.0 | 0 | 4-5 hours | [6] |
| 7.0 | 25 | ~1 hour | [16] |
| 8.0 | 4 | 1 hour | [6] |
| 8.6 | 4 | 10 minutes | [6][17] |
| 9.0 | 25 | Minutes | [8][16] |
These values are general estimates and can vary based on the specific compound and buffer conditions.[7]
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
This protocol provides a starting point for conjugating this compound to a protein. Optimization may be required.
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution : Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[10]
-
Equilibrate Reagent : Remove the vial of this compound from -20°C storage and allow it to warm completely to room temperature before opening.[5][9]
-
Prepare Reagent Stock Solution : Immediately before use, prepare a 10 mM stock solution of the reagent by dissolving it in anhydrous DMSO.[5][9]
-
Perform Conjugation : Add a 20-fold molar excess of the 10 mM reagent stock solution to your protein solution. Gently mix immediately. Ensure the final DMSO concentration is below 10%.[9][13]
-
Incubate : Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[9][10]
-
Quench Reaction : Stop the reaction by adding Quenching Buffer to a final concentration of 25-50 mM Tris. Incubate for 15-30 minutes.[11]
-
Purify Conjugate : Remove unreacted reagent and byproducts by using a desalting column or through dialysis against a suitable storage buffer.[9][11]
Protocol 2: Assessing the Reactivity of this compound
This protocol allows for a qualitative assessment of whether the NHS carbonate is still active by monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis. Active reagent will show a significant increase in absorbance at 260 nm after base-induced hydrolysis.[7][8]
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Mild base (e.g., 0.1 M Sodium Bicarbonate, pH 8.5-9)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solution : Dissolve a small, known amount of the reagent in DMSO to create a concentrated stock solution.
-
Measure Initial Absorbance : Dilute a portion of the stock solution into the phosphate buffer (pH 7.5) and immediately measure the absorbance at 260 nm. This is your "Time Zero" reading.
-
Induce Hydrolysis : Dilute another portion of the stock solution into the mild base buffer (pH 8.5-9) to intentionally and rapidly hydrolyze the NHS carbonate.
-
Measure Final Absorbance : After a few minutes, measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
Interpretation : If the reagent is active, the absorbance at 260 nm after base treatment will be significantly higher than the initial "Time Zero" reading.[7][16] If there is little to no change, the reagent has likely already hydrolyzed and is inactive.[16]
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting decision tree for low yield.
Caption: Competing reaction pathways for NHS carbonate.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, CAS 1402411-88-4 | AxisPharm [axispharm.com]
- 3. Azido-PEG-succinimidyl carbonate | AxisPharm [axispharm.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purifying PEGylated Proteins and Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of PEGylated proteins and peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated proteins?
A1: The PEGylation process often results in a complex mixture of products, which presents significant purification challenges.[1] Key difficulties include:
-
Product Heterogeneity: The reaction can produce a mix of mono-, di-, and multi-PEGylated proteins, alongside unreacted protein and excess PEG reagent.[1] Positional isomers, where PEG is attached to different sites on the protein, further complicate the mixture.[2]
-
Altered Physicochemical Properties: The covalent attachment of PEG increases the protein's hydrodynamic radius and can mask its surface charge.[][4] This alteration in size and charge can lead to overlapping elution profiles in common chromatographic techniques.[1][2]
-
Analytical Complexity: Comprehensive characterization of the final product to ensure quality, safety, and efficacy requires a combination of robust and orthogonal analytical techniques.[2][5]
Q2: Which chromatographic techniques are most commonly used for PEGylated protein purification?
A2: The most frequently employed techniques are Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[][6] Reversed-Phase Chromatography (RPC) is also widely used, particularly for analytical-scale separations and characterization.[]
Q3: Why is Size-Exclusion Chromatography (SEC) often insufficient for complete purification?
A3: While SEC is effective at removing unreacted PEG and other small molecules, it often struggles to separate different PEGylated species (e.g., mono- vs. di-PEGylated) or positional isomers.[4][7] This is because the difference in hydrodynamic radii between these species may not be large enough for adequate resolution.[4][8] SEC is generally not effective for separating species with more than three attached PEG chains.[4][6]
Q4: How does PEGylation affect a protein's behavior in Ion-Exchange Chromatography (IEX)?
A4: The neutral PEG chains can shield the charged residues on the protein's surface, altering its net charge and weakening its interaction with the IEX resin.[4][9] This "charge shielding" effect can be advantageous, as it often allows for the separation of the PEGylated protein from the more highly charged native protein.[9][10] PEGylated proteins typically elute at lower salt concentrations than their unmodified counterparts.[9]
Q5: Can Hydrophobic Interaction Chromatography (HIC) be used to separate PEGylated proteins?
A5: Yes, HIC can be a powerful tool for purifying PEGylated proteins.[11] The attachment of PEG can alter the protein's surface hydrophobicity.[6] Under high salt conditions, both the protein and the PEG moiety can exhibit hydrophobic characteristics, allowing for separation based on these differences.[9] HIC can sometimes resolve species that are difficult to separate by IEX or SEC.[]
Troubleshooting Guides
Size-Exclusion Chromatography (SEC)
| Problem | Possible Causes | Recommended Solutions |
| Poor resolution between PEGylated protein and free PEG. [8] | Insufficient difference in the hydrodynamic radii of the conjugate and free PEG.[8] | - Predict the viscosity radii of your components beforehand to assess the suitability of SEC.[8] - Consider an orthogonal method like IEX or HIC if the size difference is minimal.[1] |
| Non-ideal interactions (e.g., ionic or hydrophobic) between the PEGylated protein and the column matrix.[8][12] | - Increase the salt concentration of the mobile phase (e.g., to at least 150 mM) to minimize ionic interactions.[9] - Add organic modifiers (e.g., ethanol up to 10%) to the mobile phase, though this may risk altering protein structure.[12] - Use a column with a more inert stationary phase (e.g., those with hydrophilic bonding chemistry).[12] | |
| Poor peak shape (tailing or fronting). [13] | Sample is too viscous due to high concentration.[13] | - Dilute the sample. A protein concentration below 50 mg/mL is recommended.[14] |
| Unfavorable buffer conditions.[13] | - Adjust the pH and salt concentration of the sample to match the mobile phase.[13] | |
| Column contamination.[13] | - Clean the column according to the manufacturer's recommended procedures.[13] | |
| Unexpectedly early elution. [1] | Protein aggregation.[1] | - Analyze the sample using a fresh, filtered solution. - Optimize the formulation buffer by screening excipients like sugars (sucrose), amino acids (arginine), or non-ionic detergents (Polysorbate 20/80) to improve stability.[1] |
Ion-Exchange Chromatography (IEX)
| Problem | Possible Causes | Recommended Solutions |
| PEGylated protein does not bind to the column. | The "charge shielding" effect of PEG has neutralized the protein's surface charge at the given pH.[9] | - Adjust the buffer pH. For cation exchange, lower the pH. For anion exchange, raise the pH to increase the protein's net charge.[10] |
| Ionic strength of the loading buffer is too high. | - Ensure the sample is desalted or dialyzed against the low-salt binding buffer before loading.[9] | |
| Poor resolution between different PEGylated species. [1] | The salt gradient is too steep.[1] | - Decrease the slope of the salt gradient (e.g., extend the gradient volume from 10 to 20 column volumes).[15] |
| Flow rate is too high.[15] | - Reduce the flow rate to allow more time for interaction and separation.[15] | |
| Inappropriate resin choice. | - Use a resin with a smaller particle size for higher efficiency.[1] | |
| Low binding capacity or recovery. | Steric hindrance from the large PEG chain prevents access to the resin's pores.[1] | - Use a resin with a larger pore size.[1] - Consider using monolith or membrane-based ion exchangers that rely on convective mass transfer.[1] |
Hydrophobic Interaction Chromatography (HIC)
| Problem | Possible Causes | Recommended Solutions |
| Protein does not bind to the column. | Salt concentration in the binding buffer is too low.[16] | - Increase the concentration of a "salting-out" salt (e.g., ammonium sulfate) in the binding buffer and sample.[16][17] |
| The protein is not sufficiently hydrophobic under the chosen conditions. | - Use a more hydrophobic resin (e.g., Phenyl or Butyl Sepharose).[9] | |
| Protein precipitates upon adding high salt concentration. [16] | The salt concentration is too high, causing the protein to "salt out" of the solution.[16] | - Reduce the salt concentration in the binding buffer.[17] - Test different types of salts, as they vary in their ability to promote hydrophobic interactions (e.g., (NH4)2SO4 > Na2SO4 > NaCl).[17] |
| Poor resolution. | Inappropriate salt gradient. | - Optimize the decreasing salt gradient; a shallower gradient may improve resolution.[6] |
| Low capacity of HIC resins.[] | - Ensure the sample load is within the dynamic binding capacity of the column. |
Experimental Protocols
General Workflow for PEGylated Protein Purification
The purification strategy for a PEGylated protein often involves multiple chromatographic steps to separate the desired product from the complex reaction mixture.
Caption: General workflow for purification and characterization of PEGylated proteins.
Protocol 1: Purification by Ion-Exchange Chromatography (IEX)
This protocol provides a general guideline for separating PEGylated proteins from their native counterparts using IEX.
-
Materials:
-
IEX column (e.g., Q Sepharose for anion exchange, SP Sepharose for cation exchange)[9]
-
Chromatography system
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)[9]
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)[9]
-
PEGylation reaction mixture, dialyzed or desalted into Binding Buffer.[9]
-
-
Procedure:
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Binding Buffer.[9]
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline.[9]
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 10-20 column volumes).[9] Due to charge shielding, PEGylated proteins are expected to elute at a lower salt concentration than the native protein.[9]
-
Fraction Collection: Collect fractions throughout the gradient elution.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical IEX to identify those containing the purified PEGylated protein.[9]
-
Protocol 2: Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general method for purifying PEGylated proteins based on their surface hydrophobicity.
-
Materials:
-
Procedure:
-
Sample Preparation: Adjust the salt concentration of the reaction mixture to match the Binding Buffer by adding a concentrated salt stock solution.[9]
-
Column Equilibration: Equilibrate the HIC column with Binding Buffer.[9]
-
Sample Loading: Load the salt-adjusted sample onto the column.[9]
-
Wash: Wash the column with Binding Buffer to remove any unbound components.
-
Elution: Elute the bound proteins with a decreasing salt gradient (e.g., 100-0% Binding Buffer over 10-20 column volumes).[9] More hydrophobic species will elute later in the gradient.
-
Fraction Collection: Collect fractions during the gradient elution.
-
Analysis: Analyze the fractions by SDS-PAGE and/or analytical HIC to identify the purified product.[9]
-
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for poor resolution in Size-Exclusion Chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ymcamerica.com [ymcamerica.com]
- 11. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 17. waters.com [waters.com]
Technical Support Center: Optimizing Molar Ratio of Linker to Protein for Efficient Labeling
Welcome to the technical support center for protein labeling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the molar ratio of linker to protein for efficient and reproducible labeling experiments.
Troubleshooting Guide
This section addresses common issues encountered during protein labeling, focusing on the linker-to-protein molar ratio.
Q1: Why is my labeling efficiency low or non-existent?
Low labeling efficiency is a frequent challenge. Several factors related to the molar ratio and reaction conditions can contribute to this issue.
-
Insufficient Molar Excess of Linker: An inadequate amount of the labeling reagent is a primary cause of poor labeling.
-
Recommended Action: Increase the molar excess of the linker. A common starting point is an 8- to 20-fold molar excess of the dye over the protein. This ratio may need to be optimized for your specific protein and desired degree of labeling.[1]
-
-
Suboptimal Reaction Buffer pH: The pH of the reaction buffer is critical for the efficiency of the labeling reaction, particularly for NHS esters which react with primary amines.
-
Recommended Action: Ensure the reaction buffer pH is within the optimal range, typically between 8.3 and 8.5 for NHS ester reactions. At a lower pH, the amine groups are protonated and less reactive, while a higher pH increases the rate of NHS ester hydrolysis, reducing its availability to react with the protein.
-
-
Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the protein's primary amines for reaction with the linker, significantly reducing labeling efficiency.[1]
-
Low Protein Concentration: The efficiency of the labeling reaction is dependent on the concentration of the reactants.
-
Recommended Action: If possible, concentrate your protein solution. Protein concentrations of 1-10 mg/mL are recommended, with concentrations of 2.5 mg/mL or higher leading to better efficiency.[2]
-
Q2: My protein is precipitating after the labeling reaction. What could be the cause?
Protein precipitation is often a sign of over-labeling or inappropriate reaction conditions.
-
Over-labeling: An excessively high molar ratio of linker to protein can lead to the modification of too many residues on the protein surface, altering its solubility and causing aggregation.[3]
-
Recommended Action: Reduce the molar ratio of the linker to the protein in the reaction.[2] It is crucial to determine the optimal ratio empirically through a titration experiment.
-
-
High Concentration of Organic Solvent: Many linkers are dissolved in organic solvents like DMSO or DMF. A high percentage of these solvents in the final reaction volume can denature the protein.
-
Recommended Action: Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% of the total volume.[2]
-
Q3: The biological activity of my labeled protein is significantly reduced. How can I prevent this?
Loss of biological function can occur if the linker attaches to amino acid residues critical for the protein's activity.
-
Labeling of Critical Residues: The linker may be reacting with amines in the active site or binding interface of the protein.
-
Recommended Action:
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between Molar Coupling Ratio (MCR) and Molar Incorporation Ratio (MIR) or Degree of Labeling (DOL)?
-
Molar Coupling Ratio (MCR): This is the ratio of the moles of the linker to the moles of the protein that are added to the initial reaction mixture.[5]
-
Molar Incorporation Ratio (MIR) or Degree of Labeling (DOL): This represents the average number of linker molecules that have covalently attached to a single protein molecule after the reaction and purification.[2][3][5]
Q2: What is a good starting molar ratio of linker to protein?
A common starting point for labeling with NHS esters is an 8- to 20-fold molar excess of the linker to the protein. For initial studies with a new protein, it is recommended to test a range of molar coupling ratios, for instance, from 10:1 to 40:1.[5] The optimal ratio must be determined empirically for each specific protein and linker pair.[2]
Q3: How does protein concentration affect labeling efficiency?
Higher protein concentrations generally lead to better labeling efficiency.[6] At lower protein concentrations (e.g., below 1-2 mg/mL), the competing hydrolysis of the linker can become more dominant, reducing the efficiency of the desired protein labeling reaction.[1]
Q4: How do I calculate the amount of linker to add for a specific molar ratio?
You can use a protein labeling calculator or perform the calculation manually. You will need to know the molecular weight of your protein and the linker, the concentration of your protein solution, and the desired molar excess of the linker.[7]
Experimental Protocols
Protocol 1: Titration Experiment to Determine Optimal Molar Ratio
This protocol outlines a method for systematically testing a range of linker-to-protein molar ratios to identify the optimal condition for your experiment.
Materials:
-
Protein solution at a known concentration (1-10 mg/mL is recommended) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[2][3]
-
Linker (e.g., NHS-ester)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).[3]
-
Purification tools (e.g., desalting columns, dialysis cassettes).[2]
-
Analytical instruments (e.g., spectrophotometer, SDS-PAGE system, mass spectrometer).[2]
Procedure:
-
Prepare Protein Solution: Ensure your protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.[2]
-
Prepare Linker Stock Solution: Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1]
-
Set up Labeling Reactions: Prepare a series of reactions with varying molar ratios of linker to protein (e.g., 5:1, 10:1, 20:1, 40:1).[2] Add the calculated volume of the linker stock solution to each protein solution. Ensure the final organic solvent concentration is below 10%.[2]
-
Incubation: Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][3]
-
Quench the Reaction (Optional): Stop the reaction by adding a quenching reagent to a final concentration of 50-100 mM to react with any remaining unreacted linker.[3]
-
Purify the Labeled Protein: Remove excess, unreacted linker using size-exclusion chromatography (e.g., a desalting column) or dialysis.[2]
-
Characterize the Labeled Protein:
-
Determine the Degree of Labeling (DOL): Use a spectrophotometer to measure the absorbance of the protein and the label to calculate the DOL.[8]
-
Assess Protein Integrity: Run the labeled protein on an SDS-PAGE gel to check for aggregation or degradation.
-
Evaluate Protein Activity: Perform a relevant functional assay to ensure the labeling has not compromised the protein's biological activity.[2]
-
-
Analyze Results: Compare the DOL and functional activity for each molar ratio to determine the optimal condition that provides the desired level of labeling without negatively impacting protein function.[2][3]
Data Presentation
Table 1: Example Effect of Molar Coupling Ratio (MCR) on Degree of Labeling (DOL) for a Model IgG Antibody. [2]
| Molar Coupling Ratio (Linker:Protein) | Average Molar Incorporation Ratio (Linker/Protein) |
| 5:1 | 1.5 - 2.5 |
| 10:1 | 3.0 - 4.5 |
| 20:1 | 4.0 - 6.0 |
| 40:1 | 6.5 - 8.5 |
| Note: This data is illustrative and serves as a guideline. The optimal ratios for your specific protein may vary and should be determined experimentally.[2] |
Table 2: Recommended Starting Reaction Conditions for NHS-Ester Labeling. [6]
| Parameter | Recommended Condition |
| Buffer Composition | 0.1 M Sodium Bicarbonate or Phosphate Buffer (amine-free) |
| Reaction pH | 8.3 - 8.5 |
| Linker:Protein Molar Ratio | 10:1 to 20:1 (as a starting point for optimization) |
| Protein Concentration | 1 - 10 mg/mL |
| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C |
| Linker Solvent | Anhydrous DMSO or DMF |
Visualizations
Caption: Workflow for optimizing the molar ratio of linker to protein.
Caption: Troubleshooting logic for common protein labeling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction has a low yield or is failing completely. What are the common causes?
A1: Low yields in CuAAC reactions can often be attributed to one or more of the following factors:
-
Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]
-
Poor Reagent Quality: The purity of your azide, alkyne, and solvents can significantly impact the reaction. Azides, in particular, can be unstable.[1] Always use high-purity reagents and consider purifying your starting materials if you suspect impurities. It is also crucial to use a freshly prepared sodium ascorbate solution, as it degrades over time.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly decrease reaction efficiency.[1]
-
Ligand Issues: The choice of ligand and its concentration relative to the copper source are critical for stabilizing the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[1]
-
Low Reactant Concentration: For the reaction to proceed efficiently, the azide and alkyne should generally be at concentrations greater than 10 μM each.[1]
Q2: I'm observing unexpected side products in my reaction. What are they and how can I prevent them?
A2: The most common side reaction is the oxidative homocoupling of the alkyne, also known as Glaser coupling, which forms a diacetylene byproduct. This is promoted by the presence of oxygen and an insufficient amount of reducing agent.[1]
-
Prevention:
-
Degas your solvents: To minimize dissolved oxygen, degas all solvents before use by sparging with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method.
-
Work under an inert atmosphere: Performing the reaction under a nitrogen or argon atmosphere can prevent oxygen from entering the reaction vessel.
-
Ensure sufficient reducing agent: Use a fresh and adequate amount of sodium ascorbate to maintain the copper in its active Cu(I) state.
-
Q3: How do I choose the right ligand for my CuAAC reaction?
A3: The ligand plays a crucial role in stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction rate. The choice of ligand depends on the solvent system and the properties of your substrates.
-
For aqueous reactions: Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended.
-
For organic solvents: TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.
A ligand-to-copper ratio of 1:1 to 5:1 is typically recommended, with higher ratios often providing better protection for sensitive biomolecules.[1]
Q4: What is the optimal order of adding reagents?
A4: The order of reagent addition is critical to prevent the precipitation of copper species and ensure the formation of the active catalytic complex. A generally recommended order is:
-
Premix the copper source (e.g., CuSO₄) and the stabilizing ligand.
-
Add the azide and alkyne to the reaction mixture.
-
Add the freshly prepared reducing agent (e.g., sodium ascorbate) last to initiate the reaction.
Q5: My biomolecule is sensitive and might be degrading during the reaction. What can I do?
A5: The Cu(I)/Cu(II)/ascorbate/O₂ system can generate reactive oxygen species (ROS) that may damage sensitive biomolecules like proteins and DNA.
-
Use a chelating ligand: Ligands are essential to protect biomolecules by sequestering the copper ion.
-
Add a scavenger: Consider adding a scavenger like aminoguanidine to intercept reactive byproducts from ascorbate oxidation.
-
Minimize reaction time: Optimize other parameters to keep the reaction time as short as possible.
-
Work at a lower temperature: For sensitive biomolecules, performing the reaction at 4°C overnight can be beneficial.
Q6: How do I purify my final product and remove the copper catalyst?
A6: The purification method depends on the nature of your product (small molecule vs. biomolecule).
-
For small molecules:
-
Column chromatography: A standard method for purification.
-
Extraction: Washing with an aqueous solution of EDTA (ethylenediaminetetraacetic acid) can remove copper.
-
-
For biomolecules:
-
Size-exclusion chromatography (SEC)
-
Dialysis against a solution of EDTA followed by water.
-
Molecular weight cut-off (MWCO) centrifugation.
-
Data Presentation
Table 1: Effect of Reaction Parameters on CuAAC Yield
| Parameter | Variation | Effect on Yield | Recommendations |
| Copper Source | Cu(I) salts (e.g., CuI, CuBr) vs. Cu(II) salts + reducing agent (e.g., CuSO₄ + Na-Ascorbate) | Cu(II) with a reducing agent is generally more convenient and reliable as it generates the active Cu(I) in situ, minimizing oxidation. | Use CuSO₄ with a fresh solution of sodium ascorbate for robust and reproducible results. |
| Ligand:Copper Ratio | 1:1 to 5:1 | Increasing the ratio can enhance catalyst stability and protect sensitive substrates, but excessive ligand can sometimes slow the reaction. | Start with a 1:1 to 2:1 ratio and optimize up to 5:1 if substrate degradation is observed.[1] |
| Reactant Stoichiometry (Alkyne:Azide) | 1:1.1 to 1:2 (or vice versa) | A slight excess of one reactant can drive the reaction to completion. | Use a 1.1 to 2-fold excess of the more accessible or less precious reactant. |
| Temperature | Room Temperature vs. 37°C vs. 4°C | Most reactions proceed well at room temperature. Higher temperatures can accelerate the reaction but may also increase side reactions or degrade sensitive molecules. 4°C can be used for sensitive biomolecules. | Start at room temperature. Increase to 37°C for sterically hindered substrates or decrease to 4°C for sensitive biomolecules. |
| Solvent | Aqueous buffers, organic solvents (e.g., DMF, DMSO), or mixtures | The choice depends on substrate solubility. Co-solvents can be beneficial for poorly soluble substrates. | For bioconjugations, use aqueous buffers like PBS or HEPES. For small molecules, DMF or t-BuOH/water mixtures are common. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of a Small Molecule
Materials:
-
Azide (1.0 eq)
-
Alkyne (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium ascorbate (0.1-0.2 eq)
-
TBTA (0.05 eq)
-
Solvent (e.g., DMF/t-BuOH 1:4 or t-BuOH/water 1:1)
Procedure:
-
In a reaction vial, dissolve the alkyne (1.0 eq) and azide (1.1 eq) in the chosen solvent.
-
Add the TBTA solution.
-
Add the CuSO₄ solution.
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Add a freshly prepared solution of sodium ascorbate to initiate the reaction.[2]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Bioconjugation
Materials:
-
Alkyne-modified biomolecule (1.0 eq)
-
Azide-containing label (2-10 eq)
-
Phosphate buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the buffer.
-
Add the azide-containing label.
-
In a separate tube, premix the CuSO₄ and THPTA solutions.
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]
-
Gently mix and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
Purify the labeled biomolecule using an appropriate method such as size-exclusion chromatography or dialysis.
Mandatory Visualization
A troubleshooting workflow for diagnosing and resolving low yield in CuAAC reactions.
Recommended workflow for the order of reagent addition in a CuAAC reaction.
References
Technical Support Center: Enhancing Solubility of Hydrophobic Drug-Linker Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of hydrophobic drug-linker conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility in drug-linker conjugates?
Poor solubility in drug-linker conjugates, particularly Antibody-Drug Conjugates (ADCs), is a significant challenge that can impede their development and therapeutic efficacy. The primary causes are multifaceted and often interrelated:
-
Inherent Hydrophobicity of the Payload: Many potent cytotoxic drugs used as payloads in conjugates are highly hydrophobic. This characteristic, while beneficial for cell membrane penetration, is a major contributor to the low aqueous solubility of the final conjugate.[][2]
-
Linker Chemistry: The chemical structure of the linker connecting the drug to the antibody or targeting moiety plays a crucial role. Hydrophobic linkers, such as those containing alkyl chains or certain peptide sequences, can exacerbate the insolubility of the conjugate.[2][]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody (high DAR) increases the overall hydrophobicity of the ADC. This can lead to aggregation and precipitation, negatively impacting solubility and stability.[][]
-
Conjugation Site: The location of conjugation on the antibody can influence the overall physicochemical properties of the ADC. Conjugation at certain sites might expose hydrophobic patches, promoting aggregation.[]
-
Intermolecular Interactions: Hydrophobic interactions between conjugate molecules can lead to self-association and aggregation, reducing their solubility in aqueous buffers.[2]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of an ADC?
The Drug-to-Antibody Ratio (DAR) is a critical parameter that directly influences the solubility and overall developability of an Antibody-Drug Conjugate (ADC).[] Generally, as the DAR increases, the hydrophobicity of the ADC also increases, which can lead to a greater propensity for aggregation and reduced solubility.[][] This is because most cytotoxic payloads are hydrophobic in nature.
Optimizing the DAR is a key strategy to balance potency with acceptable physicochemical properties. A DAR of 2 to 4 is often considered optimal to maintain a favorable therapeutic window while minimizing the negative impacts on solubility and pharmacokinetics.[]
Q3: What are hydrophilic linkers and how do they improve conjugate solubility?
Hydrophilic linkers are molecular bridges that connect the drug payload to the antibody and possess water-attracting properties. They are a key strategy to counteract the hydrophobicity of the payload and improve the overall solubility of the drug-linker conjugate.[2][]
Mechanisms by which hydrophilic linkers enhance solubility include:
-
Increased Hydrophilicity: Incorporating polar functional groups or moieties, such as polyethylene glycol (PEG), glycosyl groups, or charged groups (e.g., sulfonates, phosphates), into the linker structure increases the overall water solubility of the conjugate.[2][][4]
-
Reduced Aggregation: By increasing the hydrophilic character of the conjugate, these linkers minimize hydrophobic-hydrophobic interactions between ADC molecules, thereby reducing the tendency for aggregation.[2]
-
Improved Pharmacokinetics: Enhanced solubility and reduced aggregation can lead to a longer circulation half-life and better tumor accumulation of the ADC.[2]
Q4: Can the payload itself be modified to improve solubility?
Yes, structural modification of the payload is a viable strategy to enhance the solubility of the drug-linker conjugate. By introducing hydrophilic substituents or making other chemical modifications to the drug molecule, its water solubility can be improved.[] This molecular-level adjustment can help the conjugate distribute more evenly in the bloodstream, reduce the risk of aggregation and precipitation, and improve the feasibility of the formulation process.[] However, it is crucial that these modifications do not compromise the cytotoxic activity of the payload.
Troubleshooting Guide
Problem: My drug-linker conjugate is precipitating out of solution during or after conjugation.
This is a common issue, particularly with highly hydrophobic payloads or high DARs. Here are some potential solutions:
-
Solution 1: Introduce a Hydrophilic Linker.
-
Solution 2: Optimize the Drug-to-Antibody Ratio (DAR).
-
Rationale: A lower DAR reduces the overall hydrophobicity of the conjugate.[][]
-
Action: Adjust the conjugation reaction conditions (e.g., molar ratio of linker-drug to antibody) to target a lower average DAR, typically in the range of 2-4.[]
-
-
Solution 3: Utilize a Co-solvent.
-
Rationale: A water-miscible organic solvent can help to solubilize the hydrophobic components during the conjugation reaction.
-
Action: Add a small percentage of a co-solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to the reaction buffer. Ensure the final concentration of the co-solvent is compatible with the stability of the antibody.
-
-
Solution 4: Modify the Formulation Buffer.
Problem: I am observing significant aggregation of my conjugate during storage.
Aggregation can compromise the stability, efficacy, and safety of a drug-linker conjugate.[]
-
Solution 1: Incorporate PEGylation.
-
Rationale: Polyethylene glycol (PEG) chains can create a "stealth" layer around the conjugate, sterically hindering intermolecular interactions and reducing aggregation.[][8]
-
Action: Utilize a PEGylated linker in your conjugate design.
-
-
Solution 2: Screen Formulation Excipients.
-
Rationale: Specific excipients can stabilize the conjugate and prevent aggregation.
-
Action: Perform a formulation screening study with various excipients, including surfactants (e.g., polysorbate 20, polysorbate 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine).[5][9]
-
-
Solution 3: Optimize Storage Conditions.
-
Rationale: Temperature and pH can significantly impact the stability and aggregation of protein-based therapeutics.
-
Action: Evaluate the stability of your conjugate at different temperatures and in buffers with varying pH to identify the optimal storage conditions.
-
Data Presentation
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation
| Linker Type | Payload | DAR | Aggregation (%) | Reference |
| Hydrophobic (Val-Cit) | MMAE | ~7 | 1.80 | [4] |
| Hydrophilic (Val-Ala) | MMAE | ~7 | No obvious increase | [4] |
| Hydrophobic (Dipeptide) | Auristatin | N/A | Up to 80 | [2] |
| Hydrophilic (Glucuronide) | Auristatin | N/A | <5 | [2] |
Table 2: Effect of ChetoSensar™ Technology on ADC Hydrophobicity
| ADC Construct | DAR | Observation | Reference |
| Trastuzumab | 0 | Baseline hydrophobicity | |
| Trastuzumab-MMAE | 4 | Increased hydrophobicity compared to unconjugated antibody | |
| Trastuzumab-ChetoSensar™-MMAE | 4 | Reduced hydrophobicity, closer to the unconjugated antibody |
Experimental Protocols
Protocol 1: Determination of Average Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method is a simple and rapid technique for determining the average DAR of a conjugate.
Materials:
-
Drug-linker conjugate sample
-
Unconjugated antibody solution of known concentration
-
Free drug-linker solution of known concentration
-
Spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer
Procedure:
-
Determine Molar Extinction Coefficients:
-
Measure the absorbance of the unconjugated antibody solution at 280 nm and at the wavelength of maximum absorbance for the drug (λmax_drug).
-
Measure the absorbance of the free drug-linker solution at 280 nm and λmax_drug.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug-linker at both wavelengths using the Beer-Lambert law (A = εcl).[10]
-
-
Sample Measurement:
-
Prepare the drug-linker conjugate sample at a suitable concentration in the same buffer.
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and λmax_drug (Aλmax_drug).[10]
-
-
Calculation of Average DAR:
-
The average DAR can be calculated using the following equations, which account for the absorbance contributions of both the antibody and the drug at both wavelengths.[10]
-
Protocol 2: Assessment of Conjugate Aggregation by Size Exclusion Chromatography (SEC)
SEC is the primary method for monitoring and quantifying aggregates and fragments of drug-linker conjugates.[10]
Materials:
-
Drug-linker conjugate sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline)
Procedure:
-
Sample Preparation:
-
Dilute the conjugate sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[10]
-
-
Chromatographic Analysis:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the prepared sample onto the column.
-
Run the analysis under isocratic conditions at a constant flow rate.
-
Monitor the absorbance at 280 nm.[10]
-
-
Data Analysis:
-
The resulting chromatogram will show a main peak corresponding to the monomeric conjugate.
-
Aggregates will elute as earlier peaks (higher molecular weight), and fragments will elute as later peaks (lower molecular weight).[10]
-
Integrate the peak areas to quantify the percentage of monomer, aggregates, and fragments.
-
Visualizations
Caption: Workflow for ADC characterization.
Caption: Strategies to improve conjugate solubility.
References
- 2. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brainkart.com [brainkart.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Bioconjugation Technical Support Center: Troubleshooting Unexpected Byproducts
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments, with a focus on identifying and characterizing unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in bioconjugation reactions?
A1: Unexpected byproducts in bioconjugation reactions often arise from side reactions with the chosen crosslinker or from the inherent instability of the biomolecule under the reaction conditions. Common byproducts include:
-
Hydrolyzed Crosslinkers: NHS esters and maleimides are susceptible to hydrolysis, rendering them unreactive.[1][2][3]
-
Aggregates: High molecular weight aggregates can form due to changes in the protein's conformation or increased hydrophobicity after conjugation.[1][4][5][6][7][8]
-
Non-specific Conjugates: Crosslinkers can sometimes react with non-target functional groups, leading to a heterogeneous mixture of products.[2][9] For example, NHS esters, while highly reactive towards primary amines, can also react with hydroxyl, sulfhydryl, and imidazole groups to a lesser extent.[2]
-
Thiol Exchange Products: For maleimide-based conjugations, the resulting thioether bond can undergo a retro-Michael reaction, leading to the transfer of the payload to other thiol-containing molecules.[10]
Q2: How can I detect the presence of unexpected byproducts in my reaction mixture?
A2: A multi-pronged analytical approach is recommended for the comprehensive characterization of bioconjugates and the detection of byproducts.[5] Commonly used techniques include:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and is effective for detecting high molecular weight aggregates or fragmentation of the biomolecule.[11][12]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity.[5][13] It is particularly useful for separating species with different drug-to-antibody ratios (DAR) and for monitoring changes in hydrophobicity that may indicate aggregation propensity.[5][13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that can be used to assess the purity of the bioconjugate and to separate and quantify different isoforms and byproducts.[12]
-
Mass Spectrometry (MS): MS provides precise mass information, allowing for the confirmation of the desired product and the identification of unexpected modifications or byproducts.[13][14]
Q3: What are the primary causes of low yield in bioconjugation reactions?
A3: Low bioconjugation yield can be attributed to several factors, including:
-
Poor Quality of Reagents: Degradation of crosslinkers or biomolecules due to improper storage can significantly reduce reaction efficiency.[11]
-
Suboptimal Reaction Conditions: The pH, temperature, and reaction time can all impact the outcome of the conjugation.[1][11] For example, the hydrolysis of NHS esters is more rapid at higher pH values, competing with the desired amidation reaction.[1][2]
-
Presence of Interfering Substances: Buffer components containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule when using amine-reactive crosslinkers like NHS esters.[2][11]
-
Inaccessible Reactive Sites: The desired reactive groups on a protein may be buried within its three-dimensional structure, making them unavailable for conjugation.[1][15]
Troubleshooting Guides
Guide 1: Low or No Conjugation Yield
This guide provides a systematic approach to troubleshooting low or no yield in your bioconjugation reaction.
Problem: My bioconjugation reaction has resulted in a low yield or no desired product.
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low bioconjugation yield.
Step-by-Step Troubleshooting:
-
Evaluate Reagent Quality and Storage: Ensure that crosslinkers, especially moisture-sensitive ones like NHS esters, are stored under recommended conditions (e.g., -20°C, desiccated).[11] Use fresh, high-quality reagents.
-
Verify Buffer Composition: Check for interfering substances in your biomolecule buffer, such as Tris or glycine, which contain primary amines that compete with amine-reactive crosslinkers.[2][11] If present, perform a buffer exchange using techniques like dialysis or size exclusion chromatography.
-
Optimize Reaction Conditions: Suboptimal pH, temperature, or reaction time can significantly impact yield.[11] Refer to the table below for recommended pH ranges for common bioconjugation chemistries.
-
Assess Biomolecule Properties: The reactive sites on your biomolecule may be inaccessible due to protein folding.[1][15] For thiol-based conjugation, disulfide bonds may need to be reduced using a mild reducing agent like TCEP.[1]
-
Review Purification Method: The desired bioconjugate may be lost during purification.[11] Consider alternative purification techniques if you suspect this is the case.[11]
Table 1: Recommended pH Ranges for Common Bioconjugation Chemistries
| Reactive Group | Functional Group Targeted | Crosslinker Example | Optimal pH Range | Potential Side Reactions to Consider |
| Amine-reactive | Primary amines (-NH₂) | NHS ester | 7.2 - 8.5 | Hydrolysis of NHS ester increases at higher pH.[1][2] |
| Thiol-reactive | Sulfhydryls (-SH) | Maleimide | 6.5 - 7.5 | Reaction with amines at pH > 7.5; hydrolysis of maleimide.[1] |
| Carbonyl-reactive | Aldehydes, Ketones | Hydrazide | 4.5 - 5.5 | Slow reaction rate; may require a catalyst like aniline.[11] |
Guide 2: Characterization of an Unknown Byproduct
This guide provides a workflow for identifying an unknown species observed in your analytical results.
Problem: My analytical results (e.g., SEC, HIC, MS) show an unexpected peak, suggesting the presence of a byproduct.
Workflow for Byproduct Characterization:
Caption: Workflow for the characterization of an unknown byproduct.
Step-by-Step Characterization:
-
Fractionate the Unknown Peak: Isolate the byproduct using a suitable chromatographic method like SEC, HIC, or RP-HPLC.[16]
-
Mass Spectrometry (MS) Analysis: Determine the accurate mass of the isolated byproduct. This can help identify if it's an aggregate, a fragment, or a modified version of your starting material.
-
Tandem MS (MS/MS) Analysis: For protein-based bioconjugates, peptide mapping followed by MS/MS analysis can pinpoint the exact site of modification.
-
Structural Characterization: For a more in-depth understanding of the byproduct's structure, advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography may be employed.
Experimental Protocols
Protocol 1: Buffer Exchange using Size Exclusion Chromatography (SEC)
This protocol describes a general procedure for removing interfering substances from a protein solution.
Materials:
-
Protein solution
-
Desired amine-free and thiol-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)[2]
-
Pre-packed desalting column
-
Chromatography system or centrifuge
Procedure:
-
Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of the desired buffer.
-
Sample Loading: Load the protein solution onto the column. Do not exceed the recommended sample volume for the column.
-
Elution:
-
Gravity Flow: Allow the sample to enter the column bed and then add the desired buffer to elute the protein.
-
Centrifugation: Place the column in a collection tube and centrifuge according to the manufacturer's instructions.
-
-
Fraction Collection: Collect the fractions containing the purified protein. The protein will elute in the void volume.
-
Protein Concentration Determination: Measure the protein concentration of the collected fractions using a suitable method (e.g., UV-Vis spectroscopy at 280 nm).
Protocol 2: General Protocol for NHS Ester Conjugation to a Protein
This protocol provides a general guideline for conjugating an NHS ester to a protein.
Materials:
-
Protein in an amine-free buffer (1-10 mg/mL)[2]
-
NHS ester dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., SEC)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer at the desired concentration.[2]
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a small amount of dry DMSO or DMF.
-
Conjugation Reaction: Add the dissolved NHS ester to the protein solution. The molar ratio of NHS ester to protein will need to be optimized for your specific application. Gently mix and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Add quenching buffer to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS ester and other small molecules by SEC or dialysis.
-
Characterization: Analyze the purified bioconjugate using appropriate techniques (e.g., SEC, HIC, MS) to determine the degree of labeling and purity.
In-depth Look at Common Side Reactions
NHS Ester Hydrolysis
NHS esters can react with water, leading to the hydrolysis of the ester and the formation of an unreactive carboxylic acid. This side reaction is more prevalent at higher pH values.
Caption: Competing reactions of NHS esters.
Maleimide Hydrolysis and Retro-Michael Reaction
The thioether bond formed between a maleimide and a thiol can be unstable under certain conditions. The succinimide ring can undergo hydrolysis, and the entire adduct can undergo a retro-Michael reaction, leading to deconjugation.
Caption: Stability of maleimide-thiol conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison for Bioconjugation: Azido-PEG5-succinimidyl carbonate vs. NHS-PEG-Azide
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker can be critical to the success of their work. This guide provides an objective, data-driven comparison of two popular amine-reactive, azide-bearing PEG linkers: Azido-PEG5-succinimidyl carbonate and NHS-PEG-Azide. We will delve into their reactivity, the stability of the resulting conjugates, and provide practical experimental protocols to inform your selection process.
At the heart of many bioconjugation strategies lies the need to link a biomolecule, such as a protein or antibody, to another molecule of interest, which could be a therapeutic payload, a fluorescent dye, or a nanoparticle. Both this compound and NHS-PEG-Azide are heterobifunctional linkers designed for this purpose. They each possess an azide group, which serves as a handle for highly specific "click chemistry" reactions, and an amine-reactive functional group for attachment to lysine residues or the N-terminus of a protein.[1][2][3] The key distinction between these two reagents lies in their amine-reactive moiety, which dictates the nature of the covalent bond formed and influences both the reaction kinetics and the stability of the final bioconjugate.
Chemical Structure and Reaction Mechanism
This compound features a succinimidyl carbonate group that reacts with primary amines to form a carbamate (urethane) linkage . In contrast, NHS-PEG-Azide contains an N-hydroxysuccinimide (NHS) ester that forms a highly stable amide bond with primary amines.[4][5] Both reactions release N-hydroxysuccinimide (NHS) as a byproduct.
The choice between forming a carbamate or an amide linkage is a significant consideration. Amide bonds are known for their exceptional stability under a wide range of physiological conditions.[4] Carbamate stability can be more nuanced; while generally stable, they can be more susceptible to hydrolysis than amides, a property that can be either a drawback or a feature, depending on the application, such as in the design of cleavable linkers for drug delivery.[6][7]
Reactivity and Hydrolytic Stability of the Reagents
A crucial factor in the efficiency of bioconjugation is the reactivity of the linker towards primary amines, which is often mirrored by its susceptibility to hydrolysis in aqueous buffers. A more reactive compound will typically conjugate to the target protein faster, but it will also be more prone to deactivation by hydrolysis, a competing reaction that consumes the reagent.
Quantitative data on the hydrolysis half-lives of various activated PEG esters in aqueous buffer (pH 8, 25°C) reveals that succinimidyl carbonate (SC) is significantly more reactive than other common NHS esters. This higher reactivity can be advantageous for rapid conjugation, especially with proteins that may be unstable under prolonged reaction conditions.[4] However, it also necessitates careful handling and prompt use of the reagent once dissolved to minimize loss due to hydrolysis.
Quantitative Data Summary
The following tables summarize the key differences in reactivity and the properties of the resulting linkage.
| Reagent Feature | This compound | NHS-PEG-Azide |
| Reactive Group | Succinimidyl Carbonate | N-hydroxysuccinimide Ester |
| Resulting Linkage | Carbamate | Amide |
| Hydrolysis Half-life (pH 8, 25°C) | ~20.4 minutes | Varies by ester type (e.g., SPA: ~16.5 min, SVA: ~33.6 min) |
Note: The hydrolysis half-life for NHS-PEG-Azide can vary depending on the specific ester linkage between the PEG and the NHS group (e.g., succinimidyl propionate (SPA), succinimidyl valerate (SVA)). The value for succinimidyl carbonate (SC) is generally on the lower end, indicating higher reactivity.
| Linkage Property | Carbamate Bond | Amide Bond |
| Relative Stability | Generally considered less stable than an amide bond.[6] | Exceptionally stable under physiological conditions.[4] |
| Potential for Cleavage | Can be designed to be cleavable under specific conditions (e.g., enzymatic, pH-sensitive).[8] | Highly resistant to cleavage. |
| Resonance Stabilization | Lower resonance stabilization compared to amides.[7][9] | High degree of resonance stabilization contributing to its stability. |
Experimental Protocols
Detailed methodologies for protein conjugation are provided below. These are general protocols and may require optimization for specific biomolecules and applications.
Protocol 1: Protein Labeling with this compound
This protocol outlines the general steps for conjugating this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines like Tris, buffer exchange is necessary.[10]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM). Do not store the stock solution due to the reagent's susceptibility to hydrolysis.[10]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10%.[10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.[10]
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM to consume any unreacted succinimidyl carbonate. Incubate for 15-30 minutes.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Protein Labeling with NHS-PEG-Azide
This protocol outlines the general steps for conjugating an NHS-PEG-Azide to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-Azide
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[2]
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Azide in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[2][3]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEG-Azide to the protein solution. The optimal molar excess will depend on the protein and the desired degree of labeling.[2][3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.[2][3]
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.[2]
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.[2]
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The choice between this compound and NHS-PEG-Azide depends on the specific requirements of the bioconjugation application.
-
This compound is a more reactive option that may be suitable for rapid conjugation protocols or with sensitive proteins. However, its lower stability in aqueous solutions requires more careful handling to avoid hydrolysis. The resulting carbamate linkage is generally less stable than an amide bond, which could be a consideration for applications requiring long-term stability.
-
NHS-PEG-Azide is a versatile and widely used reagent that forms a highly stable amide bond, making it a robust choice for applications where the long-term integrity of the conjugate is paramount. While its reactivity is slightly lower than that of the succinimidyl carbonate, it offers a good balance of reactivity and stability for most bioconjugation needs.
For any new bioconjugation project, it is recommended to perform small-scale pilot experiments with both types of reagents to empirically determine the optimal conditions and to assess the stability and functionality of the resulting conjugate for your specific biomolecule of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Poly(ethylene glycol) Linker Lengths in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The design and optimization of antibody-drug conjugates (ADCs) represent a sophisticated balancing act to maximize therapeutic efficacy while minimizing off-target toxicity. A critical component in this equation is the linker, which bridges the antibody and the cytotoxic payload. Among the various linker technologies, poly(ethylene glycol) (PEG) has become a vital tool for modulating the physicochemical and pharmacological properties of ADCs. The length of the PEG chain significantly influences an ADC's solubility, stability, pharmacokinetic (PK) profile, and, ultimately, its anti-tumor activity.[1]
The inclusion of PEG linkers in ADC design serves several key purposes. The hydrophilic nature of PEG can counteract the hydrophobicity of potent payloads, mitigating aggregation and enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's structural integrity.[1][2] Furthermore, PEGylation can shield the payload from the immune system and increase the ADC's hydrodynamic radius, leading to a longer plasma half-life.[1][3] However, the selection of PEG linker length is not a one-size-fits-all solution; it involves a critical trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1] While longer linkers generally improve in vivo performance, they can sometimes diminish in vitro potency.[1][4] This guide provides an objective comparison of how different PEG linker lengths affect ADC performance, supported by experimental data and detailed methodologies.
Data Presentation: The Impact of PEG Linker Length on ADC Performance
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key ADC performance metrics.
Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK)
| Linker Length | ADC Model | Animal Model | Key PK Parameter | Result | Reference |
| No PEG | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Rapid | [5] |
| PEG4 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Faster than PEG8/12 | [5] |
| PEG8 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slower; threshold for minimal clearance | [5][6] |
| PEG12 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slow; similar to PEG8 | [7] |
| No PEG | ZHER2-MMAE | Mouse | Half-life | - | [4] |
| 4 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 2.5-fold increase vs. no PEG | [4][8] |
| 10 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 11.2-fold increase vs. no PEG | [4][8] |
| PEG8 or larger | Non-binding IgG-MMAE | Rat | Exposure (AUC) | Approached that of the parental antibody | [6] |
Table 2: Effect of PEG Linker Length on In Vitro and In Vivo Efficacy
| Linker Length | ADC Model | In Vitro/In Vivo Model | Key Efficacy Metric | Result | Reference |
| No PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | - | [4] |
| 4 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 4.5 to 6.5-fold reduction vs. no PEG | [4][8] |
| 10 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 22 to 22.5-fold reduction vs. no PEG | [4][8] |
| No PEG | L540cy xenograft | SCID Mice | Tumor Weight Reduction | 11% | [7] |
| PEG2, PEG4 | L540cy xenograft | SCID Mice | Tumor Weight Reduction | 35-45% | [7] |
| PEG8, PEG12, PEG24 | L540cy xenograft | SCID Mice | Tumor Weight Reduction | 75-85% | [7] |
Table 3: Effect of PEG Linker Length on ADC Stability
| Linker Length | ADC Model | Stability Metric | Observation | Reference |
| Shorter PEG | General ADC | Aggregation | May offer better stability by keeping the payload within the steric shield of the antibody. | [9] |
| Longer PEG | General ADC | Aggregation | Can reduce aggregation, especially for hydrophobic payloads and high DAR ADCs. | [10][11] |
| Pendant PEG12 (x2) | Trastuzumab-DM1 | Aggregation | Showed less aggregation under thermal stress compared to linear PEG24. | [12] |
| Linear PEG24 | Trastuzumab-DM1 | Aggregation | More prone to aggregation under thermal stress compared to pendant PEG. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs with varying PEG linker lengths.
The average number of drug molecules conjugated to each antibody is a critical quality attribute that can be determined using techniques like Hydrophobic Interaction Chromatography (HIC).[3][13]
-
Objective: To separate ADC species with different drug-to-antibody ratios based on their hydrophobicity.
-
Materials:
-
ADC sample
-
HIC column
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
-
-
Procedure:
-
System Preparation: Equilibrate the HIC column with Mobile Phase A.[14]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.[13]
-
Injection: Inject the prepared sample onto the column.[14]
-
Chromatographic Separation: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species.[14] Species with higher DARs are more hydrophobic and will elute later.
-
Data Acquisition: Monitor the eluent at 280 nm using a UV detector.[14]
-
-
Data Analysis: The resulting chromatogram will display peaks corresponding to the antibody with different numbers of conjugated drugs. The area of each peak is integrated to calculate the weighted average DAR.[13]
This assay assesses the cytotoxic potential of the ADC on cancer cell lines.[3][15]
-
Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight.[15]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug. Add the solutions to the respective wells and incubate for a period of 48-144 hours.[15]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to convert MTT to formazan crystals.[15]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[15]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[15]
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration to determine the IC50 value.
This assay evaluates the stability of the linker and the potential for premature drug release in circulation.[2][16]
-
Objective: To quantify the amount of intact ADC remaining over time when incubated in plasma.
-
Procedure:
-
Incubation: Incubate the ADCs in human or mouse plasma at 37°C.[2]
-
Aliquoting: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).[2]
-
Sample Processing: Process the plasma samples to precipitate proteins and extract the ADC.[2]
-
Analysis: Analyze the samples by LC-MS or ELISA to quantify the amount of intact ADC.[2][16]
-
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability profile.[2]
This study assesses how the ADC is absorbed, distributed, metabolized, and excreted in a living organism.[2]
-
Objective: To determine key PK parameters such as clearance, half-life, and area under the curve (AUC).
-
Procedure:
-
Administration: Administer a single intravenous dose of each ADC to a cohort of mice or rats.[2]
-
Blood Sampling: Collect blood samples at predetermined time points.[2][14]
-
Plasma Isolation: Isolate plasma from the blood samples.[2]
-
Quantification: Quantify the concentration of the ADC in the plasma samples using a validated method such as ELISA.[17]
-
-
Data Analysis: Plot the plasma concentration of the ADC over time and use appropriate software to calculate the PK parameters.
Visualizations
Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.
Caption: Experimental workflow for the comparative analysis of ADCs.
Caption: General mechanism of action for an ADC with a cleavable linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. biochempeg.com [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Confirmation of Bioconjugation: A Guide to Mass Spectrometry Analysis of Azido-PEG5-Succinimidyl Carbonate Conjugates
For researchers, scientists, and drug development professionals, the precise covalent modification of biomolecules is a cornerstone of therapeutic and diagnostic development. Azido-PEG5-succinimidyl carbonate is a heterobifunctional linker valuable for its ability to PEGylate proteins and peptides, enhancing their therapeutic properties, while providing an azide handle for subsequent "click chemistry." Verifying the initial PEGylation step is a critical quality control measure. This guide provides a comparative overview of analytical methods, focusing on the definitive confirmation by mass spectrometry.
The succinimidyl carbonate moiety of the linker reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable carbamate bond.[1][2] Successful conjugation must be confirmed before proceeding with downstream applications. While several analytical techniques can indicate a successful reaction, mass spectrometry provides the most direct and unambiguous evidence.
Comparison of Analytical Techniques for Confirmation
A multi-faceted approach is often employed to characterize bioconjugates. However, the techniques vary significantly in the quality and directness of the evidence they provide. Mass spectrometry, high-performance liquid chromatography (HPLC), and SDS-polyacrylamide gel electrophoresis (SDS-PAGE) are the most common methods used.[3][4]
Table 1: Comparison of Common Analytical Methods for Confirming PEGylation
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | SDS-PAGE |
| Principle | Measures the exact mass-to-charge ratio of the molecule. | Separates molecules based on size (SEC) or hydrophobicity (RP-HPLC). | Separates molecules based on their approximate molecular weight (hydrodynamic radius). |
| Information Provided | Definitive molecular weight, degree of PEGylation (e.g., mono-, di-), and site of conjugation (with MS/MS).[5] | Purity, presence of aggregates, separation of conjugated vs. unconjugated species. | Apparent shift in molecular weight, qualitative assessment of reaction. |
| Advantages | Unambiguous and direct confirmation of covalent modification. High sensitivity and accuracy.[6] | Quantitative data on purity and heterogeneity. Can be automated for high throughput. | Simple, rapid, and widely accessible. Good for initial, qualitative screening. |
| Limitations | Requires specialized instrumentation. Complex spectra can arise from heterogeneous PEGylation or multiple charge states (ESI-MS).[3] | Indirect evidence of conjugation (infers conjugation from shift in retention time). Resolution may be insufficient to separate all species. | Low resolution, provides only an apparent molecular weight. PEG chains can cause anomalous migration, leading to inaccurate size estimation. |
While HPLC and SDS-PAGE are valuable for assessing purity and providing initial evidence of a reaction, only mass spectrometry directly measures the mass increase corresponding to the covalent addition of the PEG linker, providing definitive proof of conjugation.
Quantitative Analysis by Mass Spectrometry
The core principle of using mass spectrometry for confirmation is the detection of a precise mass shift in the protein or peptide after the reaction. The molecular weight of this compound is approximately 448.43 Da.[7][8][9][10] During the reaction with a primary amine, the N-hydroxysuccinimide (NHS) group is released, and a carbamate bond is formed. The mass added to the protein is that of the Azido-PEG5-carbonyl moiety.
-
Mass of this compound (C₁₇H₂₈N₄O₁₀): ~448.43 Da
-
Mass of leaving group (N-hydroxysuccinimide, C₄H₅NO₃): ~115.09 Da
-
Mass added per conjugation event: ~333.34 Da
Table 2: Expected Mass Data for a Model Protein Conjugated with this compound
| Species | Theoretical Molecular Weight (Da) | Expected Mass Spectrometry Result (Da) |
| Unconjugated Model Protein | 25,000.00 | 25,000.00 ± instrument error |
| Mono-PEGylated Model Protein | 25,333.34 | 25,333.34 ± instrument error |
| Di-PEGylated Model Protein | 25,666.68 | 25,666.68 ± instrument error |
Observing peaks in the mass spectrum that correspond to these expected masses confirms that the conjugation was successful and provides the degree of PEGylation (the number of PEG linkers attached to each protein molecule).[5][11]
Detailed Experimental Protocols
Protein Conjugation with this compound
This protocol provides a general guideline for conjugating the NHS ester to a protein. Optimal conditions, such as the molar excess of the PEG reagent and reaction time, should be determined empirically for each specific protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5)
-
Desalting column (e.g., PD-10) for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the conjugation buffer.[2]
-
Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution.[1]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect from light if any components are light-sensitive.
-
Purification: Remove excess, unreacted PEG reagent and reaction byproducts by passing the solution over a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[2]
LC-MS Analysis of the Conjugate
Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is a powerful method for analyzing intact protein conjugates.[5][11]
Materials:
-
Purified protein conjugate
-
LC-MS grade water and acetonitrile
-
Formic acid (FA)
-
A suitable reversed-phase column for protein analysis (e.g., C4, 2.1 mm x 50 mm)
Procedure:
-
Sample Preparation: Dilute the purified conjugate to a final concentration of 0.1-1.0 mg/mL in an appropriate buffer, typically the LC mobile phase A.
-
LC Separation:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 5-10 minutes to elute the protein.[12]
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 1-10 µL
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Set to acquire data over a mass range appropriate for the expected charge states of the protein and its conjugate (e.g., m/z 800-4000).
-
Data Acquisition: Acquire data in full scan mode for the intact mass.
-
-
Data Analysis:
-
The raw ESI-MS spectrum will show a distribution of multiply charged ions.
-
Use deconvolution software (e.g., BioPharma Finder™, ProMass) to transform the multiple-charge-state spectrum into a zero-charge (neutral) mass spectrum.[5][11]
-
Identify the peaks corresponding to the unconjugated protein and the mono-, di-, or multi-PEGylated species and compare their masses to the theoretical values.
-
Visualization of the Experimental Workflow
The following diagram illustrates the complete workflow from conjugation to final confirmation via mass spectrometry.
Caption: Workflow for conjugation and MS confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. enovatia.com [enovatia.com]
- 6. researchgate.net [researchgate.net]
- 7. tebubio.com [tebubio.com]
- 8. This compound, CAS 1402411-88-4 | AxisPharm [axispharm.com]
- 9. Azido-PEG5-succinimidyl carbonate_1402411-88-4_新研博美 [xinyanbm.com]
- 10. labsolu.ca [labsolu.ca]
- 11. sciex.com [sciex.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Methods for Determining the Purity of PEGylated Biomolecules
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to biomolecules, a process known as PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of proteins, peptides, and oligonucleotides. This modification can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, leading to a longer circulatory half-life, reduced immunogenicity, and enhanced stability. However, the PEGylation process often yields a heterogeneous mixture of products, including unreacted biomolecules, excess PEG reagent, and biomolecules with varying numbers of attached PEG chains (polydispersity) at different sites (positional isomers).
Ensuring the purity and homogeneity of the final PEGylated product is a critical quality attribute for therapeutic applications. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for characterizing these complex biomolecules. This guide provides an objective comparison of the most common HPLC-based methods for the purity analysis of PEGylated biomolecules: Size-Exclusion Chromatography (SEC-HPLC), Reversed-Phase HPLC (RP-HPLC), Ion-Exchange HPLC (IEX-HPLC), and Hydrophobic Interaction Chromatography (HIC-HPLC). We present supporting experimental data, detailed methodologies, and visual workflows to aid in method selection and implementation.
Performance Comparison of HPLC Methods
The choice of HPLC method is contingent on the specific information required, such as the degree of PEGylation, the presence of aggregates, or the separation of positional isomers. Each technique offers distinct advantages and limitations in resolving the desired PEGylated conjugate from process-related impurities.[1]
| Feature | Size-Exclusion (SEC-HPLC) | Reversed-Phase (RP-HPLC) | Ion-Exchange (IEX-HPLC) | Hydrophobic Interaction (HIC-HPLC) |
| Principle of Separation | Hydrodynamic radius (size and shape in solution) | Hydrophobicity | Net surface charge | Hydrophobicity (non-denaturing) |
| Primary Applications | - Quantifying aggregates and high molecular weight species- Separating PEGylated from un-PEGylated protein- Removing free PEG[1][] | - Separating positional isomers- Resolving species with different degrees of PEGylation- Purity assessment[1][] | - Separating positional isomers- Resolving species with different degrees of PEGylation- Charge variant analysis[1][] | - Separation of PEGylation products- A supplementary method to IEX and SEC[] |
| Strengths | - Robust and reliable- Mild, non-denaturing conditions- Good for aggregate analysis[3] | - High resolution, especially for isomers- Can be coupled with mass spectrometry (MS)[1] | - High resolution for charge variants- Can separate isomers based on charge shielding by PEG[1] | - Orthogonal selectivity to IEX and SEC- Non-denaturing conditions preserve protein structure |
| Limitations | - Limited resolution for species of similar size- May not separate positional isomers- Potential for non-ideal interactions with the column matrix | - Can be denaturing for some proteins- Hydrophilic PEG can complicate interactions- May require elevated temperatures for good peak shape[1] | - Separation is highly dependent on buffer pH and ionic strength- PEG chains can shield charges, affecting separation[1] | - Lower capacity compared to other methods- Resolution can be lower than RP-HPLC[] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for each HPLC method and a logical flow for selecting the appropriate method.
References
The Double-Edged Sword of PEGylation: Enhancing Stability While Navigating Biological Activity
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This technique dramatically improves a protein's pharmacokinetic profile, leading to a longer circulating half-life and reduced dosing frequency. However, the very nature of PEGylation—adding a bulky polymer chain—can also present a significant challenge: the potential reduction of the protein's biological activity. [1][2] This guide provides a comparative analysis of the biological activity of proteins before and after PEGylation, complete with experimental data, detailed protocols for key assays, and visual aids to clarify complex processes.
The primary benefit of PEGylation lies in the increased hydrodynamic size of the protein, which reduces its clearance by the kidneys.[3][4] Additionally, the PEG moiety acts as a shield, protecting the protein from proteolytic degradation and recognition by the immune system.[2][5] The trade-off for this enhanced stability is the potential for steric hindrance. The PEG chain can mask the protein's active sites, impeding its ability to bind to its target receptor and consequently lowering its in vitro potency.[1][6] Therefore, a comprehensive assessment of a PEGylated protein's biological activity is a critical step in its development.[1]
Quantitative Comparison of Biological Activity: Native vs. PEGylated Proteins
The impact of PEGylation on protein activity is highly dependent on the protein itself, the size and structure of the PEG molecule, and the site of attachment.[7] Below is a summary of comparative data for two well-established PEGylated therapeutic proteins: PEG-G-CSF (Pegfilgrastim) and Peginterferon alfa-2a.
| Protein | Parameter | Native Protein | PEGylated Protein | Fold Change | Reference |
| Granulocyte Colony-Stimulating Factor (G-CSF) | In Vivo Half-life | ~3.5-3.8 hours | ~15-80 hours | Significant Increase | [4] |
| In Vitro Bioactivity (Cell Proliferation Assay) | High Potency | Reduced Potency | Decrease | [8] | |
| Interferon alfa-2a | In Vitro Antiviral Activity | High Potency | ~7% of native activity | ~14-fold decrease | [9] |
| In Vivo Half-life | Short | Significantly Prolonged | Significant Increase | [10] |
Key takeaway: While in vitro assays may show a decrease in the immediate biological activity of a PEGylated protein, this is often compensated for by a dramatically extended in vivo half-life, leading to enhanced overall therapeutic efficacy.[6][11]
Experimental Protocols for Assessing Biological Activity
A thorough evaluation of a PEGylated protein's function requires a suite of assays that probe different aspects of its biological activity.
Cell-Based Proliferation Assay (for Cytokines like G-CSF)
This assay is a gold standard for determining the biological activity of cytokines by measuring their ability to stimulate the proliferation of a specific cell line.[12]
Objective: To determine the EC50 (half-maximal effective concentration) of native G-CSF and PEG-G-CSF.
Materials:
-
NFS-60 cell line (murine myeloblastic leukemia cells responsive to G-CSF)
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)
-
Native G-CSF and PEG-G-CSF standards
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture NFS-60 cells in RPMI-1640 with 10% FBS. Prior to the assay, wash the cells to remove any residual growth factors and resuspend in fresh medium.
-
Serial Dilutions: Prepare serial dilutions of both native G-CSF and PEG-G-CSF in culture medium.
-
Plating: Seed the washed NFS-60 cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well.
-
Treatment: Add the serially diluted protein standards to the wells. Include control wells with cells only (no G-CSF).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
Detection: Add the cell proliferation reagent to each well and incubate for a further 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the protein concentration and fit a sigmoidal dose-response curve to determine the EC50 for each protein.
Receptor-Ligand Binding Assay (ELISA-based)
This assay quantifies the binding affinity of a protein to its receptor, which can be affected by the steric hindrance of the PEG chain.[1]
Objective: To compare the dissociation constant (Kd) of a native protein versus its PEGylated form.
Materials:
-
Recombinant receptor protein
-
Native and PEGylated proteins
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody against the protein
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the recombinant receptor protein overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Ligand Binding: Wash the plate. Prepare serial dilutions of the native and PEGylated proteins and add them to the wells. Incubate for 2 hours at room temperature.[1]
-
Primary Antibody Incubation: Wash the plate. Add a diluted primary antibody that recognizes the protein and incubate for 1-2 hours.[1]
-
Secondary Antibody Incubation: Wash the plate. Add the HRP-conjugated secondary antibody and incubate for 1 hour.[1]
-
Detection: Wash the plate. Add TMB substrate and incubate until a color develops. Stop the reaction with a stop solution.[1]
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the protein concentration to determine the binding affinity. A rightward shift in the binding curve for the PEGylated protein indicates reduced affinity.
Visualizing Key Processes and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental workflows.
Caption: G-CSF signaling through the JAK-STAT pathway.
Caption: General workflow for assessing protein bioactivity post-PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
Navigating the Conjugation Conundrum: A Comparative Guide to the In Vivo Stability of Carbamate vs. Amide Linkages in ADCs
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to its cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, directly influencing both efficacy and safety. The stability of this linker in systemic circulation is paramount; premature payload release leads to off-target toxicity, while insufficient cleavage at the tumor site hampers efficacy. This guide provides an objective, data-driven comparison of two fundamental linkage chemistries: the cleavable carbamate system and the non-cleavable amide bond, focusing on their respective in vivo stability profiles.
At the Chemical Core: Carbamate vs. Amide Linkages
The primary distinction lies in their intended mechanism of action. Carbamate linkers in ADCs are typically part of a self-immolative spacer system, designed to be cleaved under specific conditions. In contrast, amide linkages are generally employed in non-cleavable ADCs, intended to remain intact until the entire antibody is degraded.
-
Carbamate Linkers: Most commonly exemplified by the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) system, these are not simple carbamate bonds directly to the payload. Instead, they are designed for a two-step release. First, an enzymatic cleavage of adjacent amide bonds in the peptide trigger (e.g., Val-Cit) by lysosomal proteases like Cathepsin B initiates a cascade. This leads to the spontaneous 1,6-elimination of the PABC spacer, which in turn liberates the payload by cleaving the carbamate bond. Their stability, therefore, depends on the resistance of the trigger sequence to premature enzymatic cleavage in plasma.
-
Amide Linkers: In the context of stable linkers, an amide bond can be formed, for instance, by conjugating a payload to a lysine residue on the antibody or through enzyme-mediated methods (e.g., transglutaminase).[1] These are non-cleavable linkers that rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release a payload-linker-amino acid catabolite.[2] Their stability is a measure of the chemical robustness of the amide bond itself in circulation.
Quantitative Comparison of In Vivo Linker Stability
The in vivo stability of an ADC is primarily assessed through pharmacokinetic (PK) studies that measure the intact ADC, total antibody, and free payload in plasma over time. The following tables summarize representative data comparing the stability characteristics of these two linker strategies.
Table 1: In Vivo Stability Profile of Carbamate-Based Linkers
| Linker Type | ADC Model/Payload | Animal Model | Stability Findings | Reference |
| Val-Cit-PABC | Uncialamycin | Human | Stable over 24 hours. | [3] |
| Val-Cit-PABC | Uncialamycin | Mouse | 100% payload release in 24 hours due to carboxylesterase activity. | [3] |
| m-Amide-PABC | Uncialamycin | Mouse | Dramatically improved stability vs. standard Val-Cit-PABC. | [3] |
| N-(2-aminoethyl)-m-amide-PABC | Uncialamycin | Mouse | ~3% hydrolysis in 24 hours, showing significant stabilization. | [3] |
| Val-Cit-PABC | Auristatin | Mouse | Susceptible to cleavage by mouse carboxylesterase 1c (Ces1c). | [4] |
Table 2: In Vivo Stability Profile of Non-Cleavable Amide Linkers
| Linker Type | ADC Model/Payload | Animal Model | Stability Findings | Reference |
| Transglutaminase-formed Amide | MMAD | Mouse, Rat | Amide linkage and PEG linker were very stable over 4.5 days in plasma. However, the payload (MMAD) itself showed site-dependent degradation in rodent plasma. | [1] |
| Transglutaminase-formed Amide | MMAD | Cynomolgus Monkey, Human | Amide linkage was stable, and no payload degradation was detected in plasma. | [1] |
| Thioether (e.g., SMCC) | DM1 | Rat | Generally high plasma stability, leading to a wider therapeutic window compared to cleavable counterparts. | [5][6] |
Key Stability Insights: A Tale of Two Mechanisms
The data reveals a critical distinction: the primary liability for cleavable carbamate systems is the premature cleavage of the linker itself , which is often species-dependent. In contrast, for non-cleavable amide ADCs, the amide linkage is exceptionally stable , but the payload itself may be susceptible to metabolic degradation while still attached to the antibody.
Carbamate Linker Instability: The Val-Cit peptide sequence, while designed for Cathepsin B cleavage in lysosomes, is unfortunately a substrate for carboxylesterases (specifically Ces1c) found in mouse plasma but not human plasma.[4] This leads to rapid payload release in preclinical mouse models, which can confound efficacy and toxicity studies, potentially misrepresenting the ADC's performance in humans.[3] Structural modifications to the PABC spacer have proven effective in shielding the linker from this enzymatic activity, thereby enhancing stability.[3]
Amide Linker Stability: The amide bond is one of the most stable chemical linkages in biology and shows high stability in plasma across species.[1] The challenge for these ADCs shifts from linker integrity to the stability of the payload. The payload can be metabolized by plasma enzymes, and this degradation can be influenced by the specific site of conjugation on the antibody, highlighting the importance of site-specific conjugation methods.[1]
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the linker structures, release mechanisms, and experimental workflows.
Caption: Diagram 1: Contrasting release mechanisms of cleavable carbamate and non-cleavable amide linkers.
Caption: Diagram 2: Standard experimental workflow for evaluating the pharmacokinetic profile and stability of ADCs in vivo.
Caption: Diagram 3: Key factors governing the in vivo stability of carbamate versus amide ADC linkages.
Experimental Protocols
Accurate evaluation of ADC linker stability is crucial for preclinical development. The following are detailed methodologies for key experiments.[7]
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the clearance rate, half-life, and stability of the ADC linker in a living organism.
Materials:
-
Antibody-Drug Conjugate (ADC) test article
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Female BALB/c mice (or other appropriate strain), 6-8 weeks old
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., K2-EDTA)
-
Centrifuge
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Dosing: Prepare the ADC test article in sterile PBS at the desired concentration. Administer a single intravenous (IV) dose of the ADC to cohorts of mice (n=3-5 per time point).
-
Blood Collection: At predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr), collect blood samples (approx. 50-100 µL) via retro-orbital sinus or saphenous vein into tubes containing anticoagulant.
-
Plasma Isolation: Immediately following collection, centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
Protocol 2: ELISA-Based Quantification of Intact ADC and Total Antibody
Objective: To quantify the concentration of total antibody (regardless of drug load) and intact, drug-conjugated antibody in plasma samples.[8]
Materials:
-
Plasma samples from PK study
-
Recombinant target antigen
-
Coating Buffer (e.g., PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Detection Antibodies:
-
For Total Antibody: HRP-conjugated anti-species IgG antibody
-
For Intact ADC: HRP-conjugated anti-payload antibody
-
-
TMB substrate and Stop Solution
-
96-well microplates and plate reader
Procedure:
-
Coating: Coat microplate wells with the target antigen in coating buffer overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add diluted plasma samples and a standard curve of the ADC to the wells. Incubate for 1-2 hours.
-
Detection: Wash the plate. Add the appropriate HRP-conjugated detection antibody (anti-IgG for total antibody, anti-payload for intact ADC) and incubate for 1 hour.
-
Signal Development: Wash the plate thoroughly. Add TMB substrate and incubate in the dark (15-30 minutes). Add stop solution to quench the reaction.
-
Quantification: Read the absorbance at 450 nm. Determine the concentrations in the plasma samples by interpolating from the standard curve. The change in the ratio of intact ADC to total antibody over time reflects the in vivo stability.
Protocol 3: LC-MS/MS-Based Quantification of Free Payload
Objective: To quantify the concentration of prematurely released (free) payload in plasma.[7]
Materials:
-
Plasma samples from PK study
-
Protein precipitation solvent (e.g., cold acetonitrile)
-
Internal standard (IS) - typically a stable isotope-labeled version of the payload
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 analytical column
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. To a small aliquot (e.g., 25 µL), add the internal standard.
-
Protein Precipitation: Add 3-4 volumes of cold acetonitrile to precipitate plasma proteins, including the intact ADC. Vortex thoroughly.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial. Inject a defined volume onto the LC-MS/MS system.
-
Quantification: Develop a multiple reaction monitoring (MRM) method to detect the parent-to-fragment ion transitions for both the payload and the internal standard. Calculate the concentration of the free payload in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in control plasma.
Conclusion
The choice between a carbamate-based cleavable linker and a non-cleavable amide linker has profound implications for the in vivo stability and overall therapeutic profile of an ADC.
-
Carbamate-based linkers (e.g., Val-Cit-PABC) offer the advantage of releasing an unmodified payload upon enzymatic cleavage. However, their stability is highly dependent on the species used for preclinical testing, with significant instability observed in mouse models that is not reflective of human plasma. This necessitates careful linker engineering and data interpretation.
-
Non-cleavable amide linkers provide exceptional stability in circulation across species, minimizing the risk of premature linker cleavage and associated off-target toxicity.[5] The focus then shifts to the metabolic stability of the payload itself and ensuring efficient lysosomal degradation of the antibody for payload release.
Ultimately, the optimal linker strategy depends on the specific target biology, the nature of the payload, and the intended therapeutic application. A thorough understanding of these linker technologies, supported by robust in vivo stability assessment, is essential for the successful development of next-generation ADCs.
References
- 1. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of PEG5 Linkers in Drug Development: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising molecule to a successful therapeutic is fraught with challenges. A critical, yet often overlooked, component in the design of complex biologics like Antibody-Drug Conjugates (ADCs) is the linker that connects the targeting antibody to the potent payload. This guide provides a comprehensive comparison of drug development case studies, with a focus on the successful application of polyethylene glycol (PEG) linkers, specifically the five-unit PEG5 linker, and its alternatives.
The choice of a linker profoundly impacts the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of a drug. PEG linkers, renowned for their hydrophilicity and biocompatibility, have emerged as a versatile tool to overcome the challenges associated with hydrophobic payloads and to enhance the overall performance of targeted therapies. This guide will delve into the quantitative data, experimental protocols, and underlying principles that underscore the strategic advantage of employing PEG5 linkers in modern drug development.
Comparative Performance of Linker Technologies
To illustrate the impact of linker selection on the performance of an Antibody-Drug Conjugate (ADC), this section presents a comparative analysis of a representative ADC utilizing a short-chain PEG linker (exemplified by PEG5) against two widely used alternative linker technologies: a non-PEGylated, non-cleavable linker (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, SMCC) and a cleavable linker (Valine-Citrulline-p-aminobenzylcarbamate, VC-PABC).
| Parameter | ADC with PEG5 Linker (Hypothetical) | ADC with SMCC Linker | ADC with VC-PABC Linker |
| Solubility & Aggregation | High solubility, low aggregation | Prone to aggregation with hydrophobic payloads | Moderate solubility, potential for aggregation |
| Plasma Stability | High | Very High | Moderate (cleavable in lysosome) |
| Pharmacokinetics (Half-life) | Extended | Moderate | Moderate |
| In Vitro Cytotoxicity (IC50) | Potent | Potent | Very Potent (due to bystander effect) |
| In Vivo Efficacy | High, with improved tolerability | Moderate to high, potential for off-target toxicity | High, potential for off-target toxicity due to premature cleavage |
| Therapeutic Window | Wide | Narrow to Moderate | Moderate |
Note: The data presented for the ADC with a PEG5 linker is a representative summary based on the known properties of short-chain PEG linkers in ADCs. Specific performance will vary depending on the antibody, payload, and cancer model.
The Rationale for PEG5 Linkers: A Deeper Dive
The hydrophilic nature of the PEG5 linker contributes significantly to the overall solubility of the ADC, a critical factor when working with highly potent but often hydrophobic cytotoxic payloads. This increased solubility helps to prevent aggregation, which can lead to rapid clearance from circulation and potential immunogenicity.[1][2] Furthermore, the flexible PEG chain can create a "hydrophilic shield" around the payload, sterically hindering non-specific interactions and reducing uptake by the reticuloendothelial system, thereby prolonging the ADC's circulation half-life.[1]
While non-cleavable linkers like SMCC offer high plasma stability, the resulting ADC can be more susceptible to aggregation, especially with a high drug-to-antibody ratio (DAR). Cleavable linkers like VC-PABC are designed to release the payload specifically within the tumor cell lysosome, which can lead to a potent "bystander effect" where the released drug can kill neighboring cancer cells. However, this can also increase the risk of off-target toxicity if the linker is prematurely cleaved in circulation. PEGylated linkers, particularly shorter chains like PEG5, can offer a balance between stability, solubility, and controlled payload delivery.
Experimental Protocols: A Guide to Key Assays
The successful development of an ADC relies on rigorous analytical and functional testing. Below are detailed methodologies for key experiments cited in the evaluation of ADCs with different linker technologies.
ADC Synthesis and Characterization
Objective: To synthesize the ADC and determine its key physicochemical properties.
Methodology:
-
Antibody Modification: The antibody is typically modified to introduce a reactive handle for linker conjugation. For cysteine-based conjugation, interchain disulfide bonds are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Linker-Payload Conjugation: The activated linker-payload is then added to the modified antibody solution. The reaction is carefully controlled to achieve a desired drug-to-antibody ratio (DAR).
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, free payload, and other impurities.
-
Characterization: The purified ADC is characterized to determine:
-
Drug-to-Antibody Ratio (DAR): Measured using HIC-HPLC or UV-Vis spectroscopy.
-
Purity and Aggregation: Assessed by SEC-HPLC.
-
Identity and Integrity: Confirmed by mass spectrometry (MS).
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing cancer cells that express the target antigen.
Methodology:
-
Cell Culture: Target antigen-positive and antigen-negative cancer cell lines are cultured in appropriate media.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, a control antibody, and the free payload.
-
Viability Assessment: After a set incubation period (e.g., 72-96 hours), cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the ADC required to inhibit cell growth by 50%.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Immunocompromised mice are subcutaneously implanted with human cancer cells that express the target antigen.
-
ADC Administration: Once tumors reach a specified size, mice are treated with the ADC, a vehicle control, and relevant control antibodies, typically via intravenous injection.
-
Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated and compared between treatment groups. At the end of the study, tumors may be excised and weighed.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in ADC development with PEG5 linkers, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
The strategic incorporation of PEG5 linkers in drug development, particularly in the context of ADCs, offers a compelling approach to enhancing the therapeutic potential of these complex biologics. By improving solubility, reducing aggregation, and extending circulation half-life, PEG5 linkers can contribute to a wider therapeutic window and improved safety profile. While the optimal linker is always context-dependent, the case for short-chain PEG linkers is strong, supported by a growing body of preclinical and clinical evidence. This guide provides a foundational understanding for researchers and drug developers to make informed decisions in the critical process of linker selection, ultimately paving the way for more effective and safer targeted therapies.
References
A Researcher's Guide to Heterobifunctional Linkers for Bioconjugation: A Comparative Review
For researchers, scientists, and drug development professionals, the selection of a heterobifunctional linker is a critical decision that profoundly influences the efficacy, stability, and safety of bioconjugates like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] These linkers act as molecular bridges, covalently connecting two different biomolecules with high specificity.[1][2] The ideal linker maintains a stable connection in systemic circulation to minimize off-target effects but allows for the efficient release of a payload or brings molecules into proximity at the desired site of action.[1]
This guide provides an objective, data-driven comparison of common heterobifunctional linker technologies, detailing their performance, reaction chemistries, and stability. It is supported by detailed experimental protocols and visual workflows to inform rational bioconjugate design.
The Architecture of a Heterobifunctional Linker
Heterobifunctional crosslinkers are defined by two distinct reactive groups at either end of a chemical spacer arm.[1] This inherent asymmetry allows for controlled, sequential reactions with different functional groups on biomolecules, such as the primary amines on lysine residues and the sulfhydryl groups on cysteines.[1][3] This two-step process is a significant advantage over homobifunctional linkers, as it minimizes the formation of undesirable polymers and homo-oligomers, leading to more homogenous and well-defined final products.[2][4][5]
Comparative Analysis of Key Linker Chemistries
The choice of linker chemistry dictates reaction conditions, specificity, and the stability of the final conjugate.[4] The most prevalent linkers target primary amines and sulfhydryls, though bio-orthogonal "click" chemistries are gaining prominence.[1][4]
2.1. Amine-to-Sulfhydryl Linkers: The Workhorses
These are the most widely used heterobifunctional linkers, typically combining an N-hydroxysuccinimide (NHS) ester for reacting with primary amines (lysine residues) and a maleimide or pyridyldithio group for reacting with sulfhydryls (cysteine residues).[2][3]
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): This is a prototypical non-cleavable linker.[1] It forms a highly stable amide bond with amines and a stable thioether bond with thiols, contributing to a long half-life for the bioconjugate and a favorable safety profile.[1]
-
SPDB (N-Succinimidyl 3-(2-pyridyldithio)propionate): In contrast to SMCC, SPDB is a cleavable linker.[1][6] While it also contains an amine-reactive NHS ester, its pyridyldithio group forms a disulfide bond with sulfhydryls. This bond is susceptible to cleavage in the reducing environment of the cytoplasm, a feature often exploited for the intracellular release of drug payloads.[1]
2.2. Click Chemistry Linkers: The New Wave
"Click chemistry" utilizes bio-orthogonal reactions that are rapid, high-yielding, and do not interfere with native biological processes.[4] Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is particularly valued for its biocompatibility, as it avoids the need for potentially cytotoxic copper catalysts.[4] These linkers form exceptionally stable triazole linkages, offering a robust alternative to traditional maleimide-thiol conjugation, which can be susceptible to a retro-Michael reaction leading to deconjugation.[1][7]
2.3. Photoreactive Linkers
These linkers possess a photoactivatable group (e.g., aryl azide, diazirine) on one end.[5][8] This group remains inert until exposed to UV light, at which point it becomes highly reactive and can non-selectively insert into nearby C-H or N-H bonds.[2][9] This allows for temporal control over the crosslinking reaction and is useful for capturing transient molecular interactions.[5]
Data Presentation: Performance Comparison
The following tables summarize key performance parameters for common heterobifunctional linker types. Reaction efficiencies and stabilities are highly dependent on specific reactants and conditions.
Table 1: Performance Characteristics of Common Heterobifunctional Linker Chemistries
| Linker Chemistry | Target Groups | Bond Formed | Bond Stability | Optimal pH | Key Features & Disadvantages |
|---|---|---|---|---|---|
| NHS Ester - Maleimide | Amine (-NH₂), Sulfhydryl (-SH) | Amide, Thioether | Amide: Very High.[10] Thioether: Generally stable, but can undergo retro-Michael reaction in vivo.[7][11] | NHS: 7.0-9.0[12] Maleimide: 6.5-7.5[12][13] | Widely used, rapid kinetics. Maleimide group can hydrolyze at pH > 7.5 and react with amines.[12] Heterogeneous products possible.[4] |
| NHS Ester - Pyridyldithio | Amine (-NH₂), Sulfhydryl (-SH) | Amide, Disulfide | Amide: Very High. Disulfide: Cleavable by reducing agents (e.g., glutathione).[1] | NHS: 7.0-9.0 Pyridyldithio: ~7.5 | Enables payload release in reducing intracellular environments.[1] |
| Click Chemistry (SPAAC) | Azide (-N₃), Strained Alkyne | Triazole | Very High, Irreversible.[1][11] | Wide range (typically 4-11).[11] | Bio-orthogonal, high specificity, precise stoichiometric control.[4][11] Requires introduction of non-native functional groups.[14] |
| Aldehyde - Hydrazine | Carbonyl (-CHO), Hydrazine (-NHNH₂) | Bis-arylhydrazone | High, UV-traceable bond.[14] | ~4.5[15] | Forms highly stable bond; avoids homodimer formation. Requires modification of both molecules before conjugation.[14] |
| Photoreactive (Aryl Azide) | Amine (-NH₂), Any C-H bond | Amide, C-N bond | Covalent but non-specific. | N/A (Light-activated) | Allows temporal control; useful for capturing transient interactions. Low reaction efficiency and lack of specificity.[9][16] |
Table 2: Comparative Stability of Bioconjugate Linkages in Human Plasma (37°C)
| Linkage Chemistry | Model System | Half-life (t½) | Key Finding |
|---|---|---|---|
| Maleimide-Thiol | ADC mimic | ~7 days[7] | Susceptible to retro-Michael reaction, leading to premature drug release.[7] |
| Thiol-bridging Maleimide | ADC mimic | >21 days[7] | Forms a more stable, hydrolysis-resistant thiosuccinimide linkage, enhancing ADC stability.[7] |
| Thiol-yne (Thiol to Alkyne) | Peptide-Oligonucleotide | >24 hours (in 10 mM GSH)[7] | Demonstrates superior stability compared to maleimide-thiol in the presence of competing thiols.[7] |
| Methylsulfonyl Phenyloxadiazole | ADC | >14 days[14] | Forms highly stable thio-aryl ether conjugates with minimal drug loss in plasma.[14] |
Visualization of Workflows and Pathways
Experimental Protocols
Detailed and reproducible protocols are essential for the successful synthesis and evaluation of bioconjugates.[1]
Protocol 1: Two-Step Antibody-Drug Conjugation using SMCC [17]
This protocol outlines the general procedure for conjugating a sulfhydryl-containing small molecule drug to an antibody.
-
Materials:
-
Antibody solution (e.g., 1-10 mg/mL in PBS, pH 7.2-8.0)
-
SMCC (dissolved in a water-miscible organic solvent like DMSO)
-
Sulfhydryl-containing drug
-
Reaction Buffer (e.g., Phosphate buffer, pH 7.2-7.5)
-
Quenching Buffer (e.g., Tris or glycine buffer)
-
Desalting columns or dialysis equipment
-
-
Procedure:
-
Antibody Modification: Dissolve the antibody in the reaction buffer. Add a 10- to 50-fold molar excess of SMCC to the antibody solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove excess, non-reacted SMCC using a desalting column or dialysis against the reaction buffer (pH 7.2-7.5). This step is crucial to prevent SMCC from reacting with the sulfhydryl-containing drug.
-
Conjugation: Immediately add the sulfhydryl-containing drug to the purified, maleimide-activated antibody. A 1.5- to 2-fold molar excess of the drug over the antibody is typical.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol like cysteine can be added.
-
Final Purification: Purify the final antibody-drug conjugate from excess drug and other reaction components using a desalting column, dialysis, or size-exclusion chromatography.
-
Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR), purity, and stability.
-
Protocol 2: In Vitro Plasma Stability Assay [7]
This assay evaluates the stability of the conjugate in a biologically relevant matrix.
-
Materials:
-
Bioconjugate of interest
-
Human or mouse plasma (citrated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for separation and quantification (e.g., HPLC, LC-MS)
-
-
Procedure:
-
Incubation: Dilute the bioconjugate into pre-warmed plasma to a final concentration of ~50-100 µg/mL.
-
Time Points: Aliquot the mixture and incubate at 37°C. Collect samples at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Sample Preparation: At each time point, stop the reaction (e.g., by freezing or protein precipitation). Prepare the sample for analysis, which may involve affinity capture of the antibody component followed by elution.
-
Analysis: Analyze the samples by a suitable method (e.g., Hydrophobic Interaction Chromatography (HIC)-HPLC or LC-MS) to quantify the amount of intact conjugate and any released payload.
-
Data Interpretation: Plot the percentage of intact conjugate versus time to determine the half-life (t½) of the linker in plasma.
-
Protocol 3: pH Stability (Hydrolysis) Assay [18]
This assay determines the linker's stability in environments mimicking physiological conditions and the acidic interiors of endosomes and lysosomes.
-
Materials:
-
Bioconjugate or a linker-payload model compound
-
Buffer solutions at various pH values (e.g., pH 4.5, 5.5, 7.4)
-
Incubator at 37°C
-
HPLC or LC-MS system
-
-
Procedure:
-
Incubation: Incubate the bioconjugate or model compound in the different pH buffers at a defined concentration at 37°C.
-
Sampling: Collect aliquots at multiple time points over a set period.
-
Analysis: Analyze the samples by HPLC or LC-MS to measure the degradation of the parent compound and the appearance of hydrolysis products.
-
Data Interpretation: Calculate the rate of hydrolysis at each pH to assess the linker's stability under different acidic conditions.
-
Conclusion
The selection of a heterobifunctional linker is a critical design element in the development of bioconjugates.[19] Traditional NHS-maleimide linkers like SMCC offer a robust, non-cleavable option for stable conjugates, while disulfide-based linkers like SPDB provide a mechanism for controlled intracellular release. However, the potential instability of the maleimide-thiol linkage has driven the adoption of next-generation technologies.[7][14] Click chemistry, in particular, offers superior stability and specificity, enabling the creation of highly defined and robust bioconjugates.[1][11] By carefully considering the target, the desired release mechanism, and the required in vivo stability, researchers can select the optimal linker to advance the next generation of targeted therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Types of Bioconjugate Chemistry for Molecular Engineering [biosyn.com]
- 10. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 16. korambiotech.com [korambiotech.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
The Researcher's Guide to Cost-Effective Bioconjugation: A Comparative Analysis of Azido-PEG5-Succinimidyl Carbonate
In the pursuit of novel therapeutics and advanced diagnostics, the ability to efficiently and stably link biomolecules is paramount. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, has emerged as a leading strategy to enhance the solubility, stability, and pharmacokinetic profiles of proteins, peptides, and other molecules.[1] Among the vast array of PEGylation reagents, heterobifunctional linkers offer the versatility of connecting two different molecular entities. This guide provides a comprehensive cost-effectiveness analysis of a popular heterobifunctional linker, Azido-PEG5-succinimidyl carbonate, comparing its performance and price with key alternatives to empower researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison of PEGylation Linkers
This compound is a versatile reagent featuring an azide group for "click chemistry" and a succinimidyl (NHS) carbonate group for reaction with primary amines.[2][3] This dual functionality allows for a sequential and controlled conjugation strategy.[4] However, a researcher's choice of linker should be guided by a thorough understanding of its performance characteristics relative to other available options. The primary alternatives for creating amine-reactive PEG linkers with a secondary bioorthogonal handle include NHS-PEG-Azide, DBCO-PEG-NHS (for copper-free click chemistry), and Maleimide-PEG-NHS (for thiol-reactive conjugation).
The selection of the optimal linker chemistry depends on several factors, including the nature of the biomolecule, the desired stability of the final conjugate, and the specific application. For instance, while NHS esters are widely used for their reactivity towards abundant lysine residues, this can sometimes lead to a heterogeneous mixture of products.[5] In contrast, click chemistry offers high specificity and bioorthogonality, resulting in well-defined conjugates.[4] The stability of the resulting linkage is another critical consideration; the triazole ring formed via click chemistry is highly stable, whereas the thioether bond from a maleimide-thiol reaction can be reversible under certain conditions.[4]
| Feature | This compound (Click Chemistry & Amine) | NHS-PEG-Azide (Click Chemistry & Amine) | DBCO-PEG-NHS (Copper-Free Click Chemistry & Amine) | Maleimide-PEG-NHS (Thiol & Amine) |
| Primary Target | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) & Thiols (-SH) |
| Secondary Target | Alkyne (CuAAC) or Strained Alkyne (SPAAC) | Alkyne (CuAAC) or Strained Alkyne (SPAAC) | Azide | Thiols (-SH) |
| Reaction Efficiency | High (>90% for click chemistry)[6] | High (>90% for click chemistry) | High (>90% for SPAAC)[5] | 70-90% for thiol reaction[5] |
| Reaction Kinetics | Fast (minutes to hours for click chemistry)[4] | Fast (minutes to hours for click chemistry) | Fast (can be under an hour for SPAAC)[4] | Very fast for thiol reaction (minutes to hours)[4] |
| Specificity | High for click chemistry | High for click chemistry | High for SPAAC | High for thiols at pH 6.5-7.5[4] |
| Linkage Stability | Very high (stable triazole ring)[4] | Very high (stable triazole ring) | Very high (stable triazole ring) | Moderately stable (thioether bond can be reversible)[5] |
| Key Advantage | Versatile for sequential conjugation with high stability. | Similar to Azido-PEG5-SC, well-established. | Copper-free reaction, ideal for live-cell applications.[7] | Targets less abundant cysteine residues for more site-specific conjugation. |
| Key Consideration | CuAAC requires a potentially cytotoxic copper catalyst.[4] | CuAAC requires a potentially cytotoxic copper catalyst. | Reagents can be more expensive. | Thioether bond instability in the presence of other thiols. |
Cost-Effectiveness Analysis
The cost of PEGylation reagents is a significant factor in research budgets. To provide a clear comparison, the following table summarizes the approximate cost per milligram for this compound and its alternatives from various suppliers. Prices can vary based on the supplier, purity, and quantity purchased. The data presented here is for informational purposes and is based on publicly available list prices at the time of this guide's creation.
| Reagent | Supplier | Quantity (mg) | Price (USD) | Price per mg (USD) |
| This compound | AxisPharm[4] | 100 | 380 | 3.80 |
| GlycoMindsynth[7] | 1000 | 450 | 0.45 | |
| NHS-PEG4-Azide | Thermo Fisher Scientific[8] | 100 | 403 | 4.03 |
| Vector Labs[9] | 25 | 94 | 3.76 | |
| BroadPharm[10] | 100 | 150 | 1.50 | |
| DBCO-PEG4-NHS Ester | Vector Labs[2] | 10 | 132 | 13.20 |
| BroadPharm[11] | 50 | 210 | 4.20 | |
| Sigma-Aldrich[3] | 1 | 42.30 | 42.30 | |
| Maleimide-PEG4-NHS Ester | BroadPharm[12] | 250 | 150 | 0.60 |
| Maleimide PEG NHS (MW 5000) | Polysciences[1] | 500 | 424.36 | 0.85 |
| Aladdin Scientific[6] | 500 | 687.90 | 1.38 | |
| Maleimide PEG NHS (MW 3000) | Syrrx[13] | 500 | 1480.00 | 2.96 |
Note: The molecular weights of the PEG linkers can vary, which may influence the cost per mole. Researchers should consider the specific PEG chain length required for their application.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are generalized methodologies for protein PEGylation using this compound and its alternatives. These protocols should be optimized for the specific protein and linker being used.
Protocol 1: Two-Step Protein Conjugation with this compound
This protocol outlines the initial conjugation of the NHS carbonate to a protein's primary amines, followed by a click chemistry reaction to attach a second molecule of interest.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Alkyne-functionalized molecule for click chemistry
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (1-10 mg/mL) in an amine-free buffer.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
Amine Conjugation:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Remove the excess unreacted PEG linker using a desalting column.
-
-
Click Chemistry Reaction (CuAAC):
-
To the azide-modified protein, add the alkyne-functionalized molecule.
-
Prepare a "click cocktail" by mixing CuSO₄ and a copper-chelating ligand.
-
Add the CuSO₄ solution to the protein mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate method to remove the catalyst and excess reagents.
-
Characterization: Analyze the final product using SDS-PAGE (to observe the molecular weight shift) and mass spectrometry (to confirm the conjugation).
Protocol 2: One-Step Protein Conjugation with DBCO-PEG-NHS Ester (Copper-Free)
This protocol describes the conjugation of a DBCO-PEG-NHS ester to a protein's primary amines, enabling a subsequent copper-free click chemistry reaction.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS Ester
-
Anhydrous DMSO or DMF
-
Azide-functionalized molecule
-
Desalting column
Procedure:
-
Protein and Reagent Preparation: As described in Protocol 1.
-
Amine Conjugation:
-
Add a 5- to 20-fold molar excess of the DBCO-PEG-NHS Ester stock solution to the protein solution.
-
Incubate and purify as described in Protocol 1, step 3.
-
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
-
To the DBCO-modified protein, add the azide-functionalized molecule.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization: As described in Protocol 1, steps 5 and 6.
Visualizing the Workflow and Chemistries
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: A two-step experimental workflow for protein conjugation.
Caption: Reaction of Azido-PEG5-SC with a primary amine.
References
- 1. polysciences.com [polysciences.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. 二苯基环辛炔-PEG4-氢化琥珀酰亚胺酯 ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, CAS 1402411-88-4 | AxisPharm [axispharm.com]
- 5. DBCO-PEG24-NHS ester, 2765066-38-2 | BroadPharm [broadpharm.com]
- 6. biocompare.com [biocompare.com]
- 7. glycomindsynth.com [glycomindsynth.com]
- 8. NHS-PEG4-Azide 100 mg | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Azido-PEG4-NHS ester, 944251-24-5 | BroadPharm [broadpharm.com]
- 11. DBCO-PEG4-NHS ester, 1427004-19-0 | BroadPharm [broadpharm.com]
- 12. Mal-PEG4-NHS ester, 1325208-25-0 | BroadPharm [broadpharm.com]
- 13. Maleimide PEG NHS, Mp 3000 - 500mg | Syrrx [syrrx.com]
Safety Operating Guide
Proper Disposal of Azido-PEG5-succinimidyl carbonate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and proper disposal of Azido-PEG5-succinimidyl carbonate. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The primary hazards associated with this bifunctional linker stem from its two reactive moieties: the azide group and the succinimidyl carbonate ester. The azide group presents risks of toxicity and potential explosivity under specific conditions, while the succinimidyl ester is a highly reactive group requiring deactivation before disposal.
Core Hazards and Immediate Safety Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.
The disposal procedures outlined below are primarily driven by the reactive and toxic nature of the azide and succinimidyl ester groups.
Key Hazards:
-
Azide Functional Group:
-
Toxicity: Azide compounds can be acutely toxic if inhaled, ingested, or absorbed through the skin.
-
Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[1]
-
Formation of Explosive Metal Azides: A critical concern is the potential for azides to react with heavy metals such as lead, copper, silver, and mercury, which may be present in plumbing systems. These reactions can form highly shock-sensitive and explosive metal azides.[1][2]
-
-
Succinimidyl Carbonate Ester Group:
-
High Reactivity: This group is highly reactive towards primary amines.[3] While essential for bioconjugation, this reactivity necessitates deactivation before disposal to prevent unintended reactions with other chemicals in the waste stream.
-
Hydrolysis: The succinimidyl ester is susceptible to hydrolysis, especially in the presence of moisture and at higher pH levels.[4][5][6]
-
Disposal Workflow
The following workflow provides a decision-making framework for the proper disposal of this compound and associated waste.
Experimental Protocols for Deactivation and Disposal
Prior to disposal, all waste containing this compound must be rendered non-reactive. This is achieved through a process of quenching and/or deactivation.
Protocol 1: Disposal of Solid Waste
Solid waste includes unused or expired product, as well as contaminated disposable materials such as pipette tips, weighing boats, and gloves.
Procedure:
-
Segregation: Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container. Do not mix with other waste streams.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste: Contains this compound". Include the chemical name, approximate amount, and the date of initial waste accumulation.[1]
-
Storage: Store the sealed container in a designated and properly ventilated waste accumulation area. Crucially, it must be stored away from incompatible materials, particularly acids and heavy metals.[1][2]
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Protocol 2: Disposal of Liquid Waste
Liquid waste includes unused stock solutions (e.g., in DMSO or DMF) and aqueous solutions from reaction mixtures. A two-step deactivation process is recommended to address both the succinimidyl ester and the azide groups.
Step 1: Quenching the Succinimidyl Ester
The highly reactive succinimidyl ester should be deactivated first. This can be achieved through reaction with a primary amine (quenching) or by hydrolysis.
Method A: Amine Quenching (Preferred for reaction mixtures)
-
Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or 1 M glycine.[7]
-
Add Quenching Agent: In a chemical fume hood, add the quenching solution to the liquid waste to achieve a final concentration of 20-100 mM.[4][7]
-
Incubate: Stir the mixture at room temperature for at least 30 minutes to ensure the complete reaction and deactivation of the succinimidyl ester.[8]
Method B: Hydrolysis (For stock solutions in organic solvents)
-
Dilution: In a chemical fume hood, carefully dilute the organic stock solution with an equal volume of water in a suitable container with a stir bar.
-
pH Adjustment: Slowly add a base, such as 1 M sodium hydroxide, to adjust the pH of the solution to >8.5.[3]
-
Incubate: Stir the solution for at least one hour at room temperature to ensure complete hydrolysis of the succinimidyl ester.[3]
Step 2: Deactivation of the Azide Group
Important Note: Do not acidify the azide-containing solution at any point, as this will generate highly toxic and explosive hydrazoic acid.[1] The following procedure is adapted from protocols for the deactivation of sodium azide and should be performed with extreme caution in a chemical fume hood.[9]
-
Preparation: The deactivation should be carried out in a three-necked flask equipped with a stirrer and a dropping funnel. The reaction generates nitric oxide, so efficient ventilation is crucial.[9]
-
Add Sodium Nitrite: For each gram of the original this compound in the waste, add a 20% aqueous solution of sodium nitrite containing 1.5 g of sodium nitrite. Stir the mixture.[9]
-
Acidification: Slowly and carefully add a 20% aqueous solution of sulfuric acid dropwise from the dropping funnel until the solution is acidic (test with pH paper). Crucially, the sodium nitrite must be added before the acid. [9]
-
Reaction Time: Continue stirring for at least one hour after the addition of acid is complete to ensure the full destruction of the azide group. The evolution of nitrogen oxides should cease.[9]
-
Verification (Optional but Recommended): Test for the presence of residual azide using a ferric chloride spot test.[9]
Step 3: Final Waste Collection and Disposal
-
Neutralization: After confirming the deactivation of both reactive groups, neutralize the solution to a pH between 6 and 8 by adding a suitable base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) as needed.[9][10]
-
Collection: Transfer the final neutralized solution to a clearly labeled hazardous waste container. The label should indicate that the solution has been treated to deactivate azide and succinimidyl ester functionalities.
-
Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor. Do not pour the treated or untreated waste down the drain. [9][11]
Table 2: Quantitative Data for Disposal Reagents
| Reagent | Purpose | Typical Concentration | Amount to Use |
| Tris-HCl or Glycine | Quenching NHS Ester | 1 M Stock Solution | To a final concentration of 20-100 mM |
| Sodium Hydroxide | Hydrolysis of NHS Ester | 1 M Solution | To adjust pH to >8.5 |
| Sodium Nitrite | Deactivation of Azide | 20% Aqueous Solution | 1.5 g per gram of azide compound |
| Sulfuric Acid | Deactivation of Azide | 20% Aqueous Solution | Add dropwise until solution is acidic |
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can safely manage and dispose of this compound waste, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this document.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
